2-Butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O, Array | |
| Record name | SEC-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8353 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2269-22-9 (3Al salt) | |
| Record name | sec-Butyl alcohol | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID9021762 | |
| Record name | 2-Butanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
74.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0 °F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion., Liquid, Colorless liquid with a strong, pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, pleasant odor. | |
| Record name | SEC-BUTYL ALCOHOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Butanol | |
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| Record name | sec-Butyl alcohol | |
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| Record name | 2-Butanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | sec-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
211 °F at 760 mmHg (NIOSH, 2023), 99.5 °C, 99.50 °C. @ 760.00 mm Hg, 100 °C, 211 °F | |
| Record name | SEC-BUTYL ALCOHOL | |
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| Record name | SEC-BUTYL ALCOHOL | |
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| Record name | 2-Butanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | sec-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
75 °F (NIOSH, 2023), 75 °F, 24 °C (75 °F) (closed cup), 31 °C (open cup) /dl-2-butanol/, 24 °C c.c. | |
| Record name | SEC-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8353 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | sec-Butyl alcohol | |
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| Record name | 2-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | sec-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
16 % (NIOSH, 2023), 125,000 mg/l water at 20 °C, Sol in 12 parts water; miscible with alcohol and ether, Very soluble in acetone; miscible in ethanol and ethyl ether, In water, 181,000 mg/l @ 25 °C, 181 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: ≈21 (good), 16% | |
| Record name | SEC-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SEC-BUTYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | sec-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8063 at 20 °C/4 °C, 1 MG/L IS EQUIVALENT TO 330 PPM & 1 PPM IS EQUIVALENT TO 3.03 MG/CU M AT 25 °C, 760 MM HG; DENSITY OF SATURATED AIR 1.05 (AIR = 1); 3.14% IN SATURATED AIR @ 30 °C, Ratio of specific heats of vapor: 1.080; Saturated liquid density: 50.190 lb/cu ft at 70 °F; Latent heat of vaporization: 243 BTU/lb= 135 cal/g= 5.65X10+5 J/kg; Reid vapor pressure: 0.2 psia, Relative density (water = 1): 0.81, 0.81 | |
| Record name | SEC-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8353 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SEC-BUTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BUTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | sec-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.6 (Air= 1), Relative vapor density (air = 1): 2.55 | |
| Record name | SEC-BUTYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
12 mmHg (NIOSH, 2023), 18.3 [mmHg], 18.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.7, 12 mmHg | |
| Record name | SEC-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8353 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | sec-Butyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
78-92-2 | |
| Record name | SEC-BUTYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8353 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (±)-2-Butanol | |
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| Record name | sec-Butyl alcohol | |
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| Record name | 2-Butanol | |
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| Record name | 2-Butanol | |
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| Record name | Butan-2-ol | |
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| Record name | 2-BUTANOL | |
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| Record name | SEC-BUTYL ALCOHOL | |
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Melting Point |
-175 °F (NIOSH, 2023), -114 °C, -114.7 °C, -115 °C, -175 °F | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Record name | sec-Butyl alcohol | |
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Foundational & Exploratory
The Essential Laboratory Guide to 2-Butanol: Physicochemical Properties and Applications
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butanol (sec-butanol), a secondary alcohol with the chemical formula CH₃CH(OH)CH₂CH₃, is a versatile and indispensable solvent and chemical intermediate in a vast array of laboratory and industrial settings.[1] Its unique combination of moderate polarity, hydrogen bonding capability, and chirality makes it a crucial component in organic synthesis, chromatography, and the formulation of numerous products.[2][3] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering practical insights and detailed protocols for its safe and effective use in a research and development environment. Understanding these core characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining a safe laboratory practice.
Part 1: Core Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its application in the laboratory. These properties dictate its behavior as a solvent, its suitability for various reaction conditions, and the appropriate methods for its handling and purification.
General and Physical Properties
This compound is a colorless, flammable liquid with a characteristic strong, pleasant, and somewhat alcoholic odor.[4] It is less dense than water and its vapors are heavier than air.[5]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O | [5] |
| Molecular Weight | 74.12 g/mol | [6] |
| Appearance | Colorless liquid | |
| Odor | Strong, pleasant, alcoholic | [4][5] |
| Density | 0.808 g/mL at 25 °C | [4][7] |
| Boiling Point | 98 to 100 °C | [4][8] |
| Melting Point | -115 °C | [4][8] |
| Flash Point | 24 °C (closed cup) | [9] |
| Autoignition Temperature | 406 °C | [5] |
| Vapor Pressure | 12.5 mmHg (1.67 kPa) at 20 °C | [4][8] |
| Vapor Density | 2.6 (vs air) | [4][10] |
| Refractive Index (n²⁰/D) | 1.397 | [4][7] |
| Viscosity | 3.70 cP at 20 °C | [6] |
| Surface Tension | 23.56 mN/m at 293.15 K | [4] |
| Dielectric Constant | 15.8 at 25 °C | [4][6] |
Solubility Profile
This compound's solubility is a key determinant of its utility as a solvent. It is miscible with many organic solvents and exhibits moderate solubility in water.[2][8] This dual-solubility characteristic allows it to be used in a variety of applications, from extractions to reaction media.
-
In Water: The solubility of this compound in water is approximately 390 g/L.[8] It is important to note that historical data from sources like Beilstein's Handbook of Organic Chemistry cited a much lower solubility of 12.5 g/100 g water, which has been identified as a widespread error.[8] The correct data indicates a higher solubility, with values of 35.0 g/100 g at 20 °C, 29 g/100 g at 25 °C, and 22 g/100 g at 30 °C.[8]
-
In Organic Solvents: this compound is completely miscible with common organic solvents such as ethanol, ether, acetone, and benzene.[4][8]
Chemical Reactivity and Chirality
As a secondary alcohol, this compound undergoes typical reactions of this functional group. Oxidation of this compound yields methyl ethyl ketone (MEK), a significant industrial solvent.[3][4] Dehydration leads to the formation of butenes.[3] It can also undergo esterification with carboxylic acids to form esters, which often have pleasant aromas and are used in flavors and fragrances.[3][11]
A notable feature of this compound is its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol.[8] Commercially available this compound is typically a racemic mixture of these two enantiomers.[8] The specific rotation of the d-form is +13.9° and the l-form is -13.51° (25 °C).[4] This chirality can be a critical factor in stereospecific synthesis and in applications involving chiral recognition.
Part 2: Spectroscopic Characterization
Spectroscopic data is essential for the identification and purity assessment of this compound. The following sections provide an overview of the key features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl and alkyl groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[8]
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups.[8]
-
C-O Stretch: A distinct absorption band around 1050-1150 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed structural information for this compound.
-
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. Key features include a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the two methyl groups and the methylene group, with splitting patterns following the n+1 rule.[3]
-
¹³C NMR: The carbon-13 NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the hydroxyl group is the most deshielded, appearing at a chemical shift of approximately 65-70 ppm.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 74, although it is often weak due to the instability of the alcohol molecular ion.[4]
-
Key Fragments: Common fragments include a peak at m/z 59 resulting from the loss of a methyl group, and a prominent peak at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment formed by alpha-cleavage.[4] The loss of a water molecule can also be observed, giving a peak at m/z 56.[4]
Part 3: Laboratory Applications and Workflows
This compound's versatile properties lend it to a wide range of laboratory applications.
Solvent Applications
Due to its ability to dissolve a variety of polar and non-polar compounds, this compound is an excellent solvent for many organic reactions.[1][12] It is also used as a solvent in paints, lacquers, and varnishes, and as a component in industrial cleaning agents.[1] In the laboratory, it serves as a solvent for chromatography, extraction, and various analytical procedures.[1][12]
Role in Chemical Synthesis
This compound is a key precursor in the synthesis of several important chemicals.[1] As mentioned, its oxidation is the primary route to methyl ethyl ketone (MEK).[3] It is also used in the production of plasticizers, herbicides, and esters like sec-butyl acetate, which is used as a solvent.[1][4] Its chiral nature makes the enantiomerically pure forms valuable starting materials in asymmetric synthesis.
Quality Control and Purification Protocols
Ensuring the purity of this compound is critical for its effective use in sensitive applications. The following are standard laboratory protocols for purity assessment and purification.
Gas chromatography with a flame ionization detector (GC-FID) is a common method for assessing the purity of this compound and quantifying impurities.
Experimental Protocol: GC-FID Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column. A common choice is a wax-type column (e.g., HP-INNOWAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[13]
-
Injector and Detector Temperatures: Injector temperature is typically set to 180 °C, and the FID temperature to 220 °C.[13]
-
Oven Temperature Program: An initial temperature of 70 °C held for 0.5 minutes, followed by a ramp of 20 °C/min to 190 °C, and a final hold for 4 minutes.[13]
-
Sample Preparation: For neat this compound, a split injection is recommended to avoid column and detector overload. A split ratio of 90:1 is a good starting point.[13][14] If analyzing for trace impurities, a smaller split ratio or splitless injection may be necessary. The injection volume is typically 1 µL.[13]
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Sources
- 1. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectrabase.com [spectrabase.com]
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- 11. Mass spectrum of this compound | Sigma-Aldrich [sigmaaldrich.com]
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- 13. scispace.com [scispace.com]
- 14. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]
A Comprehensive Spectroscopic Guide to 2-Butanol for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2-butanol (sec-butyl alcohol), a key chiral intermediate and solvent in pharmaceutical and chemical synthesis. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through extensive experimental evidence.
Introduction: The Molecular Signature of this compound
This compound (C4H10O) is a secondary alcohol with a chiral center at the carbon atom bearing the hydroxyl group.[1][2] This structural feature makes the precise characterization of its stereoisomers and its behavior in chemical reactions critically important. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and purity of this compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrum of this compound, providing expert insights into data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum of this compound provides a wealth of information about the number of different proton environments, their relative numbers, and their neighboring protons. Due to the chiral center, the two protons on the methylene group (C3) are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and coupling constants.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high resolution.
-
Acquisition Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to better resolve the complex multiplets.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals to determine the relative number of protons.
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound typically shows five distinct signals.[3] The integrated signal proton ratio is 3:1:1:2:3, which corresponds to the structural formula.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~0.92 | Triplet (t) | 3H | -CH₃ (C4) | Coupled to the two protons on the adjacent CH₂ group (n+1 rule: 2+1=3). |
| ~1.18 | Doublet (d) | 3H | -CH₃ (C1) | Coupled to the single proton on the adjacent CH group (n+1 rule: 1+1=2). |
| ~1.47 | Multiplet (m) | 2H | -CH₂- (C3) | These diastereotopic protons are coupled to the protons on both adjacent CH and CH₃ groups, resulting in a complex multiplet.[4] |
| ~2.12 | Broad Singlet (s) | 1H | -OH | The hydroxyl proton signal is often broad and does not typically show coupling due to rapid chemical exchange with trace amounts of water or other alcohol molecules.[3] This exchange can be confirmed by adding a drop of D₂O, which will cause the -OH peak to disappear.[3] |
| ~3.72 | Sextet or Multiplet | 1H | -CH- (C2) | Coupled to the three protons of the C1 methyl group and the two diastereotopic protons of the C3 methylene group (n+1 rule approximation: 3+2+1=6). |
¹H NMR Coupling Relationships in this compound
Caption: Diagram illustrating the proton-proton coupling in this compound.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Since this compound has four chemically non-equivalent carbon atoms, its ¹³C NMR spectrum will show four distinct signals.[5]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, proper tuning and shimming are essential.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Interpretation of the ¹³C NMR Spectrum of this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~10-20 | C4 | The terminal methyl carbon is in a relatively shielded environment. |
| ~18-25 | C1 | This methyl carbon is slightly deshielded compared to C4 due to its proximity to the electron-withdrawing hydroxyl group. |
| ~25-35 | C3 | The methylene carbon. |
| ~65-70 | C2 | This carbon is the most deshielded as it is directly bonded to the electronegative oxygen atom of the hydroxyl group.[5] |
The absence of signals above 160 ppm confirms the absence of carbonyl groups.[5]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Acquisition: Record a background spectrum of the empty salt plates. Then, run the spectrum of the sample. The instrument software will automatically subtract the background.
Interpretation of the IR Spectrum of this compound
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the hydroxyl and alkyl groups.[6]
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3200-3600 | O-H stretch | A strong and broad absorption, characteristic of the hydrogen-bonded hydroxyl group in an alcohol.[6] |
| 2850-2960 | C-H stretch | Strong absorptions corresponding to the sp³ hybridized C-H bonds in the alkyl chain.[6] |
| ~1450 | C-H bend | Bending vibrations of the alkyl groups.[6] |
| 1050-1150 | C-O stretch | A strong absorption indicating the presence of a secondary alcohol.[6] |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by several key fragments.[7] The molecular ion (M⁺•) is often weak or absent due to the instability of alcohol molecular ions.[7][8]
| m/z | Ion | Fragmentation Pathway |
| 74 | [C₄H₁₀O]⁺• | Molecular ion (often weak).[7] |
| 59 | [C₃H₇O]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage.[8] |
| 56 | [C₄H₈]⁺• | Loss of a water molecule (H₂O).[7][8] |
| 45 | [C₂H₅O]⁺ | Loss of an ethyl radical (•C₂H₅) via alpha-cleavage. This is often the base peak.[7][8] |
| 31 | [CH₂OH]⁺ | Rearrangement followed by cleavage, characteristic of primary alcohols but can be seen in secondary alcohols.[7][9] |
Major Fragmentation Pathways of this compound in EI-MS
Sources
- 1. This compound, (R)- [webbook.nist.gov]
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- 3. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Following is a ^{1}H -NMR spectrum of 2 -butanol. Explain why the CH_{2.. [askfilo.com]
- 5. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.10 [people.whitman.edu]
understanding the stereoisomerism of (R)- and (S)-2-butanol
An In-Depth Technical Guide to the Stereoisomerism of (R)- and (S)-2-Butanol
Abstract
2-Butanol (sec-butanol) stands as a quintessential model for understanding the principles of stereoisomerism, a concept fundamental to chemistry, biochemistry, and pharmaceutical sciences. Its single chiral center gives rise to a pair of non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol. While possessing identical physical properties in an achiral environment, these enantiomers exhibit distinct behaviors in the presence of other chiral entities, a critical consideration in drug development and asymmetric synthesis. This guide provides a comprehensive exploration of the core principles governing the stereoisomerism of this compound, detailing the structural basis of its chirality, methods for its synthesis and separation, advanced analytical techniques for its characterization, and its applications as a chiral building block.
The Structural Foundation of Chirality in this compound
The capacity for this compound to exist as stereoisomers originates from its molecular structure. The carbon atom at the second position (C2) is bonded to four unique substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and an ethyl group (-CH2CH3).[1] A carbon atom with four different substituents is defined as a stereocenter or a chiral center. This asymmetry is the definitive feature that makes this compound a chiral molecule.[1]
The two distinct spatial arrangements of these substituents around the C2 stereocenter result in two molecules that are mirror images of each other but cannot be superimposed, much like a left and right hand. These are known as enantiomers.[2][3]
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously describe the three-dimensional arrangement of atoms at the chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[4][5][6] This systematic process assigns a priority (1-4, with 1 being the highest) to each of the four substituents.
Protocol for CIP Priority Assignment in this compound:
-
Rule 1: Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.[7]
-
-OH: The oxygen atom (Z=8) has the highest atomic number. Priority = 1 .
-
-CH2CH3 & -CH3: Both are attached via a carbon atom (Z=6). This creates a tie, requiring the application of Rule 2.
-
-H: The hydrogen atom (Z=1) has the lowest atomic number. Priority = 4 .
-
-
Rule 2: First Point of Difference: When a tie occurs, we move to the next atoms along the chain until a point of difference is found.[3][6]
-
For the -CH2CH3 (ethyl) group, the carbon is bonded to (C, H, H).
-
For the -CH3 (methyl) group, the carbon is bonded to (H, H, H).
-
Comparing these sets, the carbon in the ethyl group's list has a higher atomic number than any hydrogen in the methyl group's list. Therefore, the ethyl group has higher priority.
-
-CH2CH3: Priority = 2 .
-
-CH3: Priority = 3 .
-
Final Priority Assignment: (1) -OH > (2) -CH2CH3 > (3) -CH3 > (4) -H
Once priorities are assigned, the molecule is oriented so that the lowest-priority group (4, the -H) points away from the observer. The direction from priority 1 to 2 to 3 is then traced.
-
A clockwise direction signifies the (R) configuration (from the Latin rectus, right).
-
A counter-clockwise direction signifies the (S) configuration (from the Latin sinister, left).
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound enantiomers.
Contrasting Physicochemical Properties
Enantiomers are chemically and physically identical in an achiral environment. They exhibit the same melting point, boiling point, density, and solubility.[8] However, they are distinguished by their interaction with plane-polarized light.
Optical Activity: Chiral molecules are optically active, meaning they rotate the plane of polarized light.
-
(S)-2-butanol rotates light in a clockwise (+) direction and is termed dextrorotatory .
-
(R)-2-butanol rotates light in a counter-clockwise (-) direction and is termed levorotatory .[9]
The magnitude of rotation for each pure enantiomer is identical but opposite in direction.[8] A 1:1 mixture of both enantiomers, known as a racemic mixture , is optically inactive because the rotations cancel each other out.[8][9]
| Property | (R)-(-)-2-Butanol | (S)-(+)-2-Butanol | Racemic this compound |
| Molecular Formula | C₄H₁₀O[10] | C₄H₁₀O | C₄H₁₀O |
| Molecular Weight | 74.12 g/mol [10] | 74.12 g/mol | 74.12 g/mol |
| Boiling Point | 97-100 °C[11] | 97-100 °C | 97-100 °C |
| Density (at 20°C) | 0.807 g/mL[11] | ~0.808 g/mL | ~0.808 g/mL |
| Specific Rotation [α]²⁰/D | -13° (neat)[11] | +13.5° (neat) | 0° |
Synthesis & Resolution Strategies
The production of enantiomerically pure this compound is a significant challenge, as standard chemical synthesis routes typically yield racemic mixtures.[12] Advanced strategies in asymmetric synthesis and chiral resolution are therefore required.
Racemic Synthesis
The industrial production of this compound is achieved through the hydration of 1-butene or 2-butene, using sulfuric acid as a catalyst.[9] This process generates a racemic mixture because the achiral starting materials and catalyst do not favor the formation of one enantiomer over the other.
Enantioselective Synthesis
A more sophisticated approach is the direct synthesis of a single enantiomer. Biocatalysis, particularly the asymmetric reduction of 2-butanone, has emerged as a powerful strategy.[13]
-
Mechanism: Alcohol dehydrogenases (ADHs) are enzymes that can stereoselectively catalyze the reduction of a ketone to an alcohol. By selecting an ADH with a specific stereochemical preference, either (R)- or (S)-2-butanol can be produced with high enantiomeric purity.[13][14]
-
Field Insight: The use of recombinant E. coli cells overexpressing a specific ADH offers a highly efficient and scalable production method. This approach can achieve excellent enantiomeric excess (>98%) and high space-time yields.[13]
Caption: Workflow for enantioselective synthesis of this compound via biocatalysis.
Chiral Resolution of Racemic Mixtures
Resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a widely employed and effective technique.
-
Principle of Kinetic Resolution: This method exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting one.[15]
-
Application to this compound: The lipase Novozym 435® is an effective biocatalyst for the esterification of racemic this compound. The enzyme preferentially acylates one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[15] Using vinyl acetate as the acyl donor has been shown to yield excellent results, achieving high enantiomeric excess (ee) for the remaining substrate.[15]
Experimental Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Butanol
-
Reaction Setup: In a sealed vessel, dissolve racemic this compound (e.g., 1.0 M) and vinyl acetate (as the acyl donor) in an organic solvent such as n-hexane.
-
Biocatalyst Addition: Add the immobilized lipase, Novozym 435® (e.g., 10-15 g/mol of substrate), to the solution. The use of an immobilized enzyme is critical for industrial applications as it simplifies catalyst removal and recycling.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 40-60 °C) with constant stirring.[15] The temperature choice represents a trade-off between reaction rate and enzyme stability.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture. Analyze them using chiral gas chromatography (GC) to determine the conversion percentage and the enantiomeric excess of the remaining this compound substrate.
-
Termination & Separation: When the desired enantiomeric excess is achieved (often around 50% conversion for optimal ee), terminate the reaction by filtering off the immobilized enzyme.
-
Purification: The unreacted this compound enantiomer can be separated from the newly formed ester product by distillation.
Analytical Characterization of Enantiomers
Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques that can probe the chirality of the molecule.
Polarimetry
Polarimetry is the classical method for characterizing chiral compounds. It measures the angle of rotation of plane-polarized light as it passes through a sample.[16]
-
Enantiomeric Excess (ee): The measurement of optical rotation allows for the determination of a sample's optical purity, or enantiomeric excess. The ee is a measure of how much one enantiomer is present in excess of the other.[16]
-
ee (%) = ([α]observed / [α]pure) x 100
-
This technique is invaluable for monitoring the progress of a chiral resolution or an asymmetric synthesis.[17]
Chiral Chromatography
Chiral chromatography is the most powerful and widely used technique for separating and quantifying enantiomers.
-
Principle: Enantiomers are passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained longer in the column than the other, resulting in separation.
-
Methods:
-
Chiral Gas Chromatography (GC): Volatile derivatives of this compound can be separated on a GC column coated with a chiral selector, such as a cyclodextrin derivative.[18]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile method for separating a wide range of chiral compounds, including this compound.
-
Caption: Principle of separating this compound enantiomers via chiral chromatography.
Applications in Research and Industry
While a significant portion of racemic this compound is used as a precursor to the industrial solvent methyl ethyl ketone (MEK), the enantiomerically pure forms are valuable chiral building blocks.[9]
-
Asymmetric Synthesis: (R)- and (S)-2-butanol serve as chiral starting materials for the synthesis of complex molecules, particularly pharmaceuticals, where the stereochemistry of a drug can determine its efficacy and safety.[1][11][12]
-
Flavors and Fragrances: Esters derived from chiral this compound possess distinct aromas and are used in the formulation of perfumes and artificial flavors.[9][11]
-
Chiral Probes: this compound is often used as a model system in fundamental research to develop new methods for chiral recognition, separation, and analysis.[19]
Conclusion
The stereoisomerism of (R)- and (S)-2-butanol provides a clear and compelling illustration of the principles of chirality. The structural arrangement of four different groups around a central carbon atom gives rise to distinct enantiomers whose differentiation is critical in scientific and industrial contexts. The advancement of enantioselective synthesis through biocatalysis and the refinement of analytical techniques like chiral chromatography have provided researchers and drug development professionals with the essential tools to synthesize, separate, and quantify these stereoisomers with high fidelity. A thorough understanding of the concepts presented in this guide is indispensable for harnessing the unique properties of individual enantiomers in the creation of advanced materials, effective pharmaceuticals, and novel chemical entities.
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thermodynamic properties of aqueous 2-butanol solutions
An In-Depth Technical Guide to the Thermodynamic Properties of Aqueous 2-Butanol Solutions
Authored by: Gemini, Senior Application Scientist
Abstract
Aqueous solutions of this compound (sec-butanol) represent a fundamentally important class of binary mixtures, pivotal in fields ranging from biofuel development to industrial solvent applications and pharmaceutical formulations. As an amphiphilic and chiral molecule, this compound's interactions with water are governed by a delicate balance of hydrophilic hydrogen bonding and hydrophobic effects, leading to complex, non-ideal thermodynamic behavior.[1][2] This guide provides a comprehensive exploration of these properties, synthesizing experimental data with molecular-level interpretations. We delve into the key thermodynamic functions—enthalpy, volume, heat capacity, and Gibbs free energy—elucidating the structural organization and intermolecular forces that define this system. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding grounded in field-proven experimental methodologies.
The Molecular Landscape: Interplay of Forces in this compound Solutions
The thermodynamic properties of a this compound/water mixture are a direct consequence of the molecular-level interactions between the amphiphilic solute and the aqueous solvent. This compound possesses a polar hydroxyl (-OH) group, which is hydrophilic, and a four-carbon alkyl chain, which is hydrophobic.[2] This dual nature dictates its behavior in water.
-
Hydrophilic Interactions: The hydroxyl group readily participates in hydrogen bonding with water molecules, acting as both a hydrogen bond donor and acceptor. This interaction is a primary driver for its solubility.[2]
-
Hydrophobic Hydration: The nonpolar butyl group disrupts the existing hydrogen-bond network of water. In response, water molecules rearrange themselves around the alkyl chain to form ordered, cage-like or "clathrate-like" structures. This phenomenon, known as hydrophobic hydration, is entropically unfavorable as it reduces the degrees of freedom of water molecules.[2]
At low this compound concentrations, individual alcohol molecules are solvated by these structured water shells. However, as the concentration increases beyond approximately 1.0 M, a significant structural transition occurs.[1][3] Driven by the hydrophobic effect, this compound molecules begin to self-associate, forming aggregates or clusters to minimize the disruptive contact area between their alkyl chains and water. This aggregation has been confirmed through advanced techniques like Small and Wide-Angle X-ray Scattering (SWAXS) and Molecular Dynamics (MD) simulations, which reveal the micro-heterogeneous nature of concentrated solutions.[1][3][4]
Caption: Workflow for Vibrating-Tube Densitometry.
Heat Capacity and Phase Behavior
Molar Heat Capacity (Cp,m)
The molar heat capacity of the mixtures provides information about the system's ability to store thermal energy and reflects the degrees of freedom available to the molecules. For aqueous alcohol solutions, the heat capacity often shows a maximum at a low alcohol mole fraction, which is indicative of the promotion of water structure by the hydrophobic alkyl groups. [5]
Phase Diagram and Miscibility
Unlike its isomer tert-butanol, which is miscible with water in all proportions, this compound exhibits partial miscibility. At room temperature, the this compound-water system forms two separate liquid phases over a wide range of compositions. The solubility of this compound in water is approximately 12.5 g/100 g, while the solubility of water in this compound is higher. [6]This miscibility gap is a direct thermodynamic consequence of the unfavorable interactions (positive Gibbs free energy of mixing) in this composition range, driven by the large energetic cost of disrupting the water structure.
Caption: Simplified representation of a miscibility gap.
Gibbs Free Energy and Entropy of Mixing
The spontaneity of mixing is determined by the Gibbs free energy of mixing (ΔmixG), governed by the fundamental thermodynamic relationship:
-
Entropy of Mixing (ΔmixS): The entropy of mixing is generally a positive quantity, as mixing increases the randomness or disorder of the system. This term always favors the mixing process. [8][9]* Enthalpy of Mixing (ΔmixH): As discussed, this term can be negative (favoring mixing) or positive (disfavoring mixing) depending on the concentration. [10] In the miscible regions, the large, positive entropy of mixing outweighs any unfavorable positive enthalpy change, resulting in a negative ΔmixG and thus a spontaneous process. [7]In the immiscible region (the miscibility gap), the enthalpic penalty for mixing is so large that it overcomes the favorable entropy term, leading to a positive ΔmixG and subsequent phase separation.
Conclusion
The are a classic example of non-ideal behavior driven by the complex interplay of hydrogen bonding and hydrophobic effects. Key takeaways for the practicing scientist include:
-
Micro-heterogeneity is Key: At concentrations above ~1 M, the system is not a uniform molecular solution but rather a micro-heterogeneous mixture of alcohol aggregates within a structured aqueous environment. [1][3]* Energetics are Concentration-Dependent: The mixing process transitions from exothermic to endothermic with increasing alcohol concentration, reflecting a shift from dominant H-bond formation to the energetic cost of breaking cohesive solvent structures. [10]* Volumetric Contraction Occurs: Negative excess volumes at low alcohol concentrations highlight the efficient packing of this compound molecules into the aqueous network. [2]* Partial Miscibility is Thermodynamically Driven: The existence of a miscibility gap is a direct result of a highly unfavorable enthalpy of mixing that overcomes the favorable entropy of mixing in a specific composition range. A thorough understanding of these principles, validated by precise experimental techniques like calorimetry and densitometry, is essential for accurately modeling, predicting, and controlling processes involving this compound and water in research and industrial settings.
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CAS number and molecular structure of 2-butanol
An In-Depth Technical Guide to 2-Butanol (sec-Butanol): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (sec-butanol), a vital secondary alcohol with significant industrial and research applications. We delve into its fundamental identifiers, including its CAS number, and explore its molecular structure, with a particular focus on its chirality. The guide synthesizes key physicochemical data, outlines primary industrial and laboratory synthesis routes, and examines its principal chemical reactions, such as oxidation and dehydration. Furthermore, we detail its applications as a versatile solvent and chemical intermediate, particularly in the pharmaceutical and drug development sectors. This document includes validated analytical protocols for its quantification and identification, alongside essential safety and handling procedures, to serve as a critical resource for researchers, scientists, and chemical industry professionals.
Identification and Molecular Structure
This compound is a simple yet important organic compound, classified as a secondary alcohol. Its properties and reactivity are directly derived from its molecular architecture.
Nomenclature and Identifiers
-
IUPAC Name: Butan-2-ol[1]
-
Common Names: sec-Butanol, sec-Butyl Alcohol, Ethyl Methyl Carbinol[1][2]
-
Linear Formula: CH₃CH(OH)CH₂CH₃[4]
CAS Numbers
The Chemical Abstracts Service (CAS) has assigned distinct numbers to the racemic mixture and its individual stereoisomers, which is a critical distinction for stereospecific synthesis and analysis.
| Form | CAS Registry Number |
| This compound (Racemic Mixture) | 78-92-2[1][3] |
| (R)-(−)-2-Butanol | 14898-79-4[1] |
| (S)-(+)-2-Butanol | 4221-99-2[1] |
Molecular Structure and Chirality
The structural formula of this compound is CH₃CH(OH)CH₂CH₃.[4] The hydroxyl (-OH) group is bonded to the second carbon atom of the four-carbon butane chain. This carbon atom is also bonded to a hydrogen atom, a methyl group, and an ethyl group, making it a chiral center.[1][5] Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-butanol and (S)-2-butanol.[1][5][6] Commercial this compound is typically supplied as a racemic mixture, an equal 1:1 blend of the two enantiomers.[1] This chirality is significant in drug development, where enantiomers can exhibit different pharmacological activities.[6]
Caption: Enantiomers of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its suitability for various applications, from a solvent in coatings to a reagent in synthesis. The data presented below is for the racemic mixture unless otherwise specified.
| Property | Value | Source |
| Molar Mass | 74.123 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Strong, mint-like | [7] |
| Density | 0.808 g/cm³ at 25 °C | [1] |
| Melting Point | -115 °C (158 K) | [1] |
| Boiling Point | 98 to 100 °C (371 to 373 K) | [1] |
| Solubility in Water | 35.0 g/100 g at 20 °C | [1] |
| log P (Octanol/Water) | 0.683 | [1] |
| Vapor Pressure | 1.67 kPa (12.5 mmHg) at 20 °C | [1] |
| Flash Point | 24 °C (75 °F) | [7][8] |
| Autoignition Temperature | 405 °C (761 °F) | |
| Refractive Index (n_D) | 1.3978 at 20 °C | [1] |
It is noteworthy that a historical error regarding this compound's solubility in water (12.5 g/100 g) was widely propagated after being cited in Beilstein's Handbook.[1] The correct, higher solubility values were published as early as 1886.[1]
Synthesis and Manufacturing
This compound is produced on a large scale for industrial use and can also be prepared through various laboratory methods.
Industrial Production
The primary industrial method for synthesizing this compound is the hydration of n-butenes (1-butene or 2-butene) derived from petroleum cracking.[1][9] This reaction is catalyzed by a strong acid, typically sulfuric acid.[1][9] The process involves the formation of a carbocation intermediate, which then reacts with water to yield the alcohol.
Laboratory-Scale Synthesis
In a laboratory setting, this compound can be synthesized through several reliable methods:
-
Grignard Reaction: The reaction of acetaldehyde with ethylmagnesium bromide (a Grignard reagent) in a dry ether solvent, followed by an acidic workup, yields this compound.[1] This method is a classic C-C bond-forming reaction.
-
Reduction of 2-Butanone: The ketone 2-butanone (methyl ethyl ketone, MEK) can be readily reduced to this compound using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether.[10]
-
Hydration of Alkenes: The acid-catalyzed hydration of 1-butene or 2-butene yields this compound, mirroring the industrial process but on a smaller scale.[6][10]
Caption: Lab synthesis of this compound via ketone reduction.
Key Chemical Reactions and Mechanisms
This compound's secondary alcohol functionality allows it to undergo several characteristic reactions that are fundamental to its use as a chemical intermediate.
Oxidation to Methyl Ethyl Ketone (MEK)
The most significant industrial application of this compound is its conversion to 2-butanone, also known as methyl ethyl ketone (MEK).[1] This is achieved through catalytic dehydrogenation at elevated temperatures (ca. 350 °C) or oxidation.[5] MEK is a valuable industrial solvent used in paints, resins, and adhesives.[1]
Acid-Catalyzed Dehydration
When heated with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), this compound undergoes dehydration (elimination of water) to form a mixture of alkenes.[5][11] According to Zaitsev's rule, the major products are the more substituted alkenes, trans-2-butene and cis-2-butene, while the minor product is the less substituted 1-butene.[12]
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An In-depth Technical Guide to the Chirality and Optical Activity of 2-Butanol Enantiomers
This guide provides a comprehensive exploration of the stereochemical properties of 2-butanol, focusing on the fundamental principles of chirality and the consequential phenomenon of optical activity. It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of these concepts, using this compound as a model chiral compound.
The Genesis of Chirality in this compound
This compound (CH₃CH(OH)CH₂CH₃) serves as a classic textbook example of a chiral molecule.[1][2] Its chirality arises from the presence of a stereocenter, an sp³-hybridized carbon atom bonded to four different substituents. In the case of this compound, the second carbon atom (C2) is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[1][2] This specific arrangement results in two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are distinct chemical entities, designated as (R)-2-butanol and (S)-2-butanol.[3][4]
The assignment of the (R) and (S) configurations is governed by the Cahn-Ingold-Prelog (CIP) priority rules.[5][6][7] This system provides an unambiguous method for describing the absolute configuration of a stereocenter.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules assign a priority to each of the four substituents attached to the chiral center based on atomic number.[8]
-
Rule 1: The atom directly attached to the stereocenter with the highest atomic number receives the highest priority. For this compound, the priorities are: -OH (Oxygen, Z=8) > -CH₂CH₃ (Carbon, Z=6) > -CH₃ (Carbon, Z=6) > -H (Hydrogen, Z=1).
-
Rule 2: If two substituents have the same atomic number for the atom directly attached to the stereocenter (as with the ethyl and methyl groups), one moves to the next atoms along the chain until a point of difference is found.[8] The ethyl group (-CH₂CH₃) takes priority over the methyl group (-CH₃) because the carbon of the ethyl group is bonded to another carbon, while the carbon of the methyl group is bonded only to hydrogens.
-
Rule 3: Multiple bonds are treated as multiple single bonds to the same type of atom.[9]
Once priorities are assigned (1 for -OH, 2 for -CH₂CH₃, 3 for -CH₃, and 4 for -H), the molecule is oriented so that the lowest priority substituent (in this case, -H) points away from the viewer.[8] The direction of the arc from the highest priority (1) to the second (2) and then to the third (3) priority substituent determines the configuration. A clockwise direction is designated as 'R' (from the Latin rectus, meaning right), and a counter-clockwise direction is designated as 'S' (from the Latin sinister, meaning left).[8]
Optical Activity: The Interaction of Chiral Molecules with Polarized Light
While enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they are distinguished by their interaction with plane-polarized light.[10][11] This phenomenon is known as optical activity.[12][13] A substance that can rotate the plane of polarized light is termed optically active.[12][13]
When plane-polarized light passes through a solution containing a single enantiomer of a chiral compound, the plane of polarization is rotated.[14] The direction and magnitude of this rotation are characteristic of the specific enantiomer.
-
Dextrorotatory (+): An enantiomer that rotates the plane of polarized light in a clockwise direction is called dextrorotatory and is designated by a (+) sign.[13][14]
-
Levorotatory (-): An enantiomer that rotates the plane of polarized light in a counter-clockwise direction is called levorotatory and is designated by a (-) sign.[13][14]
It is crucial to understand that there is no direct correlation between the (R)/(S) designation and the (+)/(-) sign of optical rotation.[15][16] This must be determined experimentally. For this compound, the relationship is as follows:
A mixture containing equal amounts of two enantiomers is called a racemic mixture or a racemate.[17][18][19] Racemic mixtures are optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[17][20] A racemic mixture of this compound can be designated as (±)-2-butanol.[17][21]
Quantifying Optical Activity: Specific Rotation
The extent of optical rotation depends on several factors, including the concentration of the chiral compound, the path length of the light through the sample, the wavelength of the light, and the temperature.[15] To standardize these measurements, the concept of specific rotation ([α]) is used. It is a characteristic physical property of a chiral compound.[15]
The specific rotation is calculated using the following formula:
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm).[15]
-
α is the observed angle of rotation.[22]
-
l is the path length of the polarimeter tube in decimeters (dm).[23]
-
c is the concentration of the sample in grams per milliliter (g/mL) for a pure liquid or a solution.[15]
| Enantiomer | Specific Rotation ([α]D25) |
| (S)-(+)-2-butanol | +13.52° |
| (R)-(-)-2-butanol | -13.52° |
Data sourced from Chemistry Steps.[17]
Experimental Determination of Optical Activity: Polarimetry
The measurement of optical rotation is performed using an instrument called a polarimeter.[23]
Detailed Experimental Protocol for Polarimetry
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.[24]
-
Fill a clean polarimeter tube with a blank solvent (the same solvent used to prepare the sample). Ensure there are no air bubbles in the light path.[25]
-
Place the tube in the polarimeter and rotate the analyzer until the minimum light intensity is observed. This reading is the zero point.[24][26]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol or water) in a volumetric flask.
-
Calculate the concentration (c) in g/mL.
-
-
Measurement:
-
Rinse the polarimeter tube with a small amount of the sample solution before filling it completely. Again, ensure no air bubbles are present.[25]
-
Place the sample tube in the polarimeter.
-
Rotate the analyzer until the point of minimum light intensity is found.[24]
-
Record the observed angle of rotation (α). Take multiple readings and average them to improve accuracy.[26]
-
-
Calculation of Specific Rotation:
-
Use the recorded observed rotation (α), the known path length of the tube (l), and the calculated concentration (c) to determine the specific rotation [α] using the formula provided in section 2.1.
-
Enantiomeric Excess and its Relationship to Optical Purity
In many chemical reactions, the product is not a single, pure enantiomer but rather a mixture where one enantiomer is present in a greater amount than the other. This is known as an enantioenriched or non-racemic mixture.[18][19] The composition of such a mixture is described by its enantiomeric excess (ee) .[27]
Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[27]
ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| × 100
For a non-racemic mixture, the observed optical rotation is directly proportional to the enantiomeric excess.[28] The relationship between the observed specific rotation of a mixture and the specific rotation of the pure enantiomer is given by:
ee (%) = ([α]observed / [α]max) × 100
Where:
-
[α]observed is the specific rotation of the mixture.
-
[α]max is the specific rotation of the pure major enantiomer.
This relationship allows for the determination of the enantiomeric composition of a mixture of this compound enantiomers by measuring its optical rotation.[29][30] For instance, a mixture of this compound enantiomers with a specific rotation of -5.4° would have an enantiomeric excess of the (R)-enantiomer.[30][31]
ee = (-5.4° / -13.5°) × 100% = 40%
This means the mixture contains 40% more of the (R)-enantiomer than the (S)-enantiomer. The composition would be 70% (R)-2-butanol and 30% (S)-2-butanol.[30]
It is important to note that the direct proportionality between enantiomeric excess and optical purity can sometimes be non-linear, a phenomenon known as the Horeau effect, which can be influenced by concentration and solute-solute interactions.[27][32]
Resolution of this compound Enantiomers
The separation of a racemic mixture into its constituent enantiomers is a process called resolution .[19] Since enantiomers have identical physical properties, this cannot be achieved by simple distillation or crystallization. Common methods for resolution include:
-
Chemical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like fractional crystallization.[19][33]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes. For example, the lipase Novozym 435® can be used to selectively esterify one enantiomer of (R,S)-2-butanol, allowing for the separation of the unreacted enantiomer.[34]
-
Chiral Chromatography: This technique employs a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[35]
Conclusion
The chirality of this compound, arising from its single stereocenter, is a foundational concept in stereochemistry. This chirality gives rise to the phenomenon of optical activity, a measurable physical property that distinguishes its enantiomers, (R)-(-)-2-butanol and (S)-(+)-2-butanol. A thorough understanding of the principles of polarimetry and the relationship between optical rotation and enantiomeric excess is critical for the analysis, synthesis, and purification of chiral molecules. This knowledge is particularly vital in the pharmaceutical industry, where the different physiological activities of enantiomers necessitate the development and production of single-enantiomer drugs.[36]
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A Technical Guide to the Solubility of 2-Butanol in Common Organic Solvents
Abstract
2-Butanol (sec-butanol) is a secondary alcohol of significant industrial and research importance, valued for its role as a solvent and a chemical intermediate.[1] Its utility is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents, grounded in the principles of intermolecular forces. We will explore its behavior in polar protic, polar aprotic, and nonpolar systems, present qualitative and thermodynamic data, and detail a robust experimental protocol for solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solvent properties.
The Molecular Basis of this compound's Solubility
The solubility profile of any compound is dictated by its molecular structure. This compound (CH₃CH(OH)CH₂CH₃) is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This duality is the key to its versatile solvent capabilities.[2]
-
The Hydrophilic Head: The hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong dipole-dipole interactions and hydrogen bonding with other polar molecules.
-
The Hydrophobic Tail: The four-carbon alkyl chain (sec-butyl group) is nonpolar. It interacts with other nonpolar molecules primarily through weak London dispersion forces (van der Waals forces).
This bifunctional nature allows this compound to bridge the gap between polar and nonpolar substances, making it completely miscible with a wide array of organic solvents.[3][4] The principle of "like dissolves like" is well-demonstrated by this compound; its polar group interacts favorably with polar solvents, while its nonpolar chain interacts favorably with nonpolar solvents.[5][6]
Caption: Intermolecular forces of this compound.
Solubility Profile Across Solvent Classes
General statements confirm that this compound is completely miscible with polar organic solvents like ethers and other alcohols.[7] Its amphiphilic character ensures broad compatibility.
Polar Protic Solvents (e.g., Ethanol, Methanol)
In solvents that can also engage in hydrogen bonding, this compound is completely miscible. The energy gained from forming new hydrogen bonds between this compound and the solvent molecules (e.g., ethanol) readily overcomes the energy required to break the existing hydrogen bonds within each pure liquid.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)
These solvents possess dipoles but lack a hydrogen bond-donating group. This compound is highly soluble or miscible in these solvents.[8][9] The hydrogen bond-donating hydroxyl group of this compound can form strong hydrogen bonds with the acceptor atoms in these solvents (e.g., the carbonyl oxygen in acetone).
Nonpolar Solvents (e.g., Hexane, Toluene)
The nonpolar sec-butyl group drives the solubility in nonpolar solvents. This compound is miscible with hexane, as the dispersion forces between the alkyl chains of both molecules are significant.[5][10] This makes it a useful cosolvent for applications like chromatography.[10]
The interaction with aromatic hydrocarbons like toluene is more complex, particularly when a third component like water is present. While this compound and toluene are miscible, the ternary system of this compound-toluene-water exhibits a miscibility gap, meaning they will form two distinct liquid phases at certain concentrations.[11][12]
Data Summary
The following table summarizes the miscibility of this compound with a selection of common organic solvents at standard temperature and pressure. "Miscible" is a qualitative term indicating that the substances form a homogeneous solution in all proportions.
| Solvent | Solvent Class | Miscibility with this compound | Reference(s) |
| Ethanol | Polar Protic | Miscible | [1][8] |
| Methanol | Polar Protic | Miscible | [9] |
| Acetone | Polar Aprotic | Very Soluble / Miscible | [8][9] |
| Ethyl Acetate | Polar Aprotic | Miscible | [7] |
| Diethyl Ether | Polar Aprotic | Miscible | [1][7] |
| Hexane | Nonpolar | Miscible | [5][10] |
| Toluene | Nonpolar | Miscible (complex in ternary systems) | [11][12] |
Quantitative & Thermodynamic Insights
While qualitative miscibility is broadly established, a deeper understanding for process design and formulation requires examining the thermodynamics of mixing. Studies on the excess molar enthalpies (HE) and excess molar volumes (VE) of binary mixtures provide this insight.
For instance, research on mixtures of butanol isomers with di-n-butyl ether (DBE) revealed that this compound + DBE mixtures exhibit a positive excess volume (VE > 0), in contrast to 1-butanol which shows a negative excess volume.[13] This indicates that the intermolecular interactions and packing efficiency in the this compound mixture are significantly different, likely due to the steric hindrance from the secondary alcohol structure influencing hydrogen bond formation.[13] Such data are critical for accurately modeling and predicting the behavior of these mixtures in industrial applications.
Experimental Protocol: Qualitative Miscibility Determination
For laboratory and initial formulation screening, a direct, qualitative assessment of miscibility is often the first and most crucial step. This protocol provides a self-validating method for this determination.
Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.
Materials:
-
This compound (≥99% purity)
-
Test Solvent (≥99% purity)
-
Calibrated glass pipettes or graduated cylinders (Class A)
-
Multiple clean, dry test tubes with stoppers
-
Vortex mixer
Step-by-Step Methodology:
-
Preparation: Label five clean, dry test tubes for each solvent being tested: 10:90, 25:75, 50:50, 75:25, and 90:10 (v/v % of this compound to solvent).
-
Aliquotting: Using a calibrated pipette, carefully measure and add the corresponding volumes of this compound and the test solvent to each labeled test tube to achieve a total volume of 10 mL.
-
Causality Check: Using multiple ratios is essential because some systems exhibit partial miscibility or have a miscibility gap. A single test point could be misleading.
-
-
Mixing: Securely stopper each test tube and vortex for 30 seconds to ensure thorough mixing.
-
Initial Observation: Immediately after mixing, visually inspect the solution against a well-lit, uniform background. Look for any signs of turbidity (cloudiness), schlieren lines (streaks of different refractive indices), or the formation of a distinct second layer.
-
Equilibration & Final Observation: Allow the test tubes to stand undisturbed for at least 30 minutes. Perform a final visual inspection.
-
Result - Miscible: The mixture remains a single, clear, homogeneous liquid in all five ratios.
-
Result - Immiscible/Partially Miscible: The formation of two distinct layers is observed in one or more test tubes. If the solution is persistently cloudy, this also indicates insolubility or the formation of a stable emulsion.
-
-
Validation Control: As a control, perform the same procedure using two known miscible solvents (e.g., ethanol and water) and two known immiscible solvents (e.g., hexane and water) to validate the observation technique.
Caption: Experimental workflow for miscibility testing.
Conclusion
This compound's molecular architecture, featuring both a polar hydroxyl group and a nonpolar sec-butyl group, endows it with broad miscibility across the spectrum of common organic solvents. It readily forms homogeneous solutions with polar protic, polar aprotic, and nonpolar solvents, making it a highly versatile and effective choice for chemical synthesis, formulations, and industrial cleaning processes.[1] While generally considered "miscible," professionals in drug development and process chemistry should remain aware of complexities that can arise in ternary systems, such as the miscibility gap observed with toluene and water. A thorough understanding of these solubility characteristics, validated by robust experimental protocols, is essential for leveraging the full potential of this compound in scientific and industrial applications.
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Navigating the Nuances of 2-Butanol: A Technical Guide to Laboratory Safety
For the discerning researcher, scientist, and drug development professional, the seemingly routine task of handling common laboratory solvents like 2-butanol demands a level of scrutiny that transcends basic safety data sheet (SDS) compliance. This guide provides an in-depth exploration of the health and safety considerations for this compound, grounded in scientific principles and practical, field-proven insights. Our objective is to empower you with the understanding to not only follow safety protocols but to comprehend the causality behind them, fostering a proactive and self-validating culture of safety within your laboratory.
Understanding the Profile of this compound: More Than Just a Solvent
This compound, or sec-butyl alcohol, is a colorless, flammable liquid with a characteristic alcoholic odor.[1][2][3] It finds utility in various laboratory applications, including as a solvent, an extraction agent, and a reagent in organic synthesis.[2][4] However, its utility is counterbalanced by a distinct hazard profile that necessitates careful management.
Physicochemical Properties of Concern
A thorough understanding of this compound's physical and chemical properties is fundamental to anticipating its behavior and mitigating associated risks.
| Property | Value | Significance in the Lab |
| Formula | C₄H₁₀O | Indicates its organic and flammable nature. |
| Molecular Weight | 74.12 g/mol | Relevant for stoichiometric calculations and vapor density considerations.[1] |
| Boiling Point | 98-100 °C (208-212 °F) | Its volatility at elevated temperatures increases the risk of inhalation exposure and flammable vapor accumulation.[1] |
| Flash Point | 24 °C (75.2 °F) | As a flammable liquid (Category 3), it can form ignitable vapor-air mixtures at or above this temperature.[5][6][7] This underscores the critical need to control ignition sources. |
| Vapor Pressure | 17 hPa at 20 °C | Indicates a significant vapor presence at room temperature, contributing to inhalation hazards.[6][8] |
| Vapor Density | 2.55 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, creating a hidden ignition or inhalation risk.[9][10] |
| Explosive Limits | 1.7–9.8% by volume in air | A wide flammable range increases the likelihood of an explosive mixture forming.[1][6] |
| Solubility in Water | Soluble | This property is important for spill cleanup and waste disposal procedures.[1][3] |
| Autoignition Temp. | 390 °C (734 °F) | The temperature at which it will ignite without an external ignition source.[7] |
This table summarizes key physicochemical data for this compound, sourced from various safety data sheets and chemical databases.
Hazard Identification and Risk Assessment: A Proactive Stance
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound.[5]
-
Flammable Liquid and Vapour (Category 3): H226 - Flammable liquid and vapour.[5][6][11]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5][6][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3):
Beyond these formal classifications, it's crucial to recognize that prolonged or repeated skin contact can lead to defatting and dryness.[4][9] Ingestion may be harmful and can lead to gastrointestinal irritation.[7][12]
The "Why" Behind the Hazards: A Mechanistic View
-
Flammability: The relatively low flash point of this compound means that even at room temperature, it can generate sufficient vapors to form an ignitable mixture with air. The presence of a nearby ignition source (e.g., spark from electrical equipment, static discharge, open flame) can lead to a fire or explosion.
-
Eye Irritation: As a solvent, this compound can disrupt the lipid layer of the tear film, leading to irritation and potential damage to the cornea. Direct contact can cause significant pain and redness.[10][12]
-
Respiratory Irritation: Inhalation of this compound vapors can irritate the mucous membranes of the respiratory tract.[7][13]
-
Central Nervous System (CNS) Depression: Like many organic solvents, this compound can depress the central nervous system, leading to symptoms such as headache, dizziness, drowsiness, and in high concentrations, narcosis.[10][12][13]
The Hierarchy of Controls: A Systematic Approach to Safety
A robust safety strategy for handling this compound relies on the implementation of the hierarchy of controls, which prioritizes the most effective measures.
Caption: The Hierarchy of Controls for managing this compound exposure.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source.
-
Chemical Fume Hoods: All work with open containers of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[2]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the buildup of flammable or harmful vapor concentrations.[6][11] Use of explosion-proof ventilation is recommended where large quantities are handled.[5][7]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, proper grounding and bonding of containers and receiving equipment is essential when transferring this compound.[5][14]
Administrative Controls: Standardizing Safe Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should include information on safe handling, storage, and emergency procedures.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled according to GHS standards.
-
Occupational Exposure Limits (OELs): Be aware of and adhere to established OELs for this compound.
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA (PEL) | 150 ppm | Not established |
| NIOSH (REL) | 100 ppm | 150 ppm |
| ACGIH (TLV) | 100 ppm | Not established |
This table presents the Occupational Exposure Limits for this compound from various regulatory bodies.[5][13]
Personal Protective Equipment (PPE): The Final Barrier
PPE should be used in conjunction with, not as a substitute for, engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield may also be required when there is a significant splash hazard.[5][8]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for this compound.[5] Always inspect gloves before use and practice proper glove removal technique to avoid skin contact.[5]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.
-
-
Respiratory Protection: In situations where engineering controls cannot maintain exposure below the OELs, or during certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][15] Respirator use requires a formal respiratory protection program, including medical clearance and fit testing.
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling
-
Avoid contact with skin and eyes.[5]
-
Avoid inhalation of vapors.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][11] No smoking in handling areas.[5][11]
-
Take precautionary measures against static discharge.[5][11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7][8]
-
Store in a designated flammables storage cabinet.[7]
-
Keep away from oxidizing agents, acid chlorides, and acid anhydrides.[7]
-
Be aware that this compound may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[7][12] Containers should be dated upon receipt and opening.
Waste Disposal
-
Dispose of this compound waste in accordance with all local, state, and federal regulations.[16]
-
Collect waste in a properly labeled, compatible container.[17]
Emergency Procedures: Preparedness is Paramount
A well-defined and practiced emergency plan is critical when working with this compound.
Caption: Emergency response workflow for this compound incidents.
Spills
-
Small Spills: For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and decontaminate the area.[10][11] Ensure adequate ventilation.
-
Large Spills: For large spills, evacuate the area immediately, eliminate all ignition sources, and contact your institution's emergency response team.[5][17]
Fire
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do not use a direct stream of water, as it may spread the fire.
-
For a large fire, evacuate the area and call the fire department.
First Aid
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Conclusion: A Commitment to a Safer Scientific Endeavor
The responsible use of this compound in a laboratory setting is a testament to a researcher's commitment to scientific integrity and personal safety. By moving beyond mere compliance and embracing a deeper understanding of the "why" behind safety protocols, we can create a laboratory environment that is not only productive but also inherently safer. This guide serves as a foundational resource to be integrated into your laboratory's specific safety culture and practices.
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Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-Butanol from 2-Butene
Abstract
This comprehensive technical guide provides detailed protocols for the laboratory synthesis of 2-butanol via the hydration of 2-butene. Recognizing the importance of regioselectivity in alcohol synthesis, this document outlines three distinct and widely employed methodologies: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. Each protocol is presented with a focus on the underlying mechanistic principles, experimental causality, and practical execution for researchers, scientists, and professionals in drug development. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility.
Introduction: The Strategic Importance of this compound Synthesis
This compound is a valuable chiral secondary alcohol with significant applications as a solvent, an intermediate in organic synthesis, and a precursor for various chemical products. The synthesis of this compound from 2-butene, a readily available petrochemical feedstock, is a cornerstone reaction in organic chemistry. The choice of synthetic route is dictated by the desired regiochemical outcome, as the hydration of an alkene can proceed via either Markovnikov or anti-Markovnikov addition.
This guide will explore the following key transformations:
-
Acid-Catalyzed Hydration: A direct method yielding the Markovnikov product, but susceptible to carbocation rearrangements.
-
Oxymercuration-Demercuration: A reliable method for Markovnikov hydration that circumvents carbocation rearrangements.
-
Hydroboration-Oxidation: The classic route to achieving anti-Markovnikov hydration, providing access to the isomeric 1-butanol, but included here for a comprehensive understanding of alkene hydration. Since 2-butene is a symmetrical alkene, both Markovnikov and anti-Markovnikov additions will yield this compound. However, the principles are crucial for unsymmetrical alkenes.
Mechanistic Insights and Strategic Considerations
A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. The choice of hydration method directly influences the regioselectivity of the addition of water across the double bond of 2-butene.
Acid-Catalyzed Hydration: A Protic Acid Approach
This method employs a strong acid, such as sulfuric acid (H₂SO₄), to catalyze the addition of water across the double bond of 2-butene. The reaction proceeds via a carbocation intermediate and adheres to Markovnikov's rule, which states that the hydrogen atom of the adding reagent attaches to the carbon atom of the double bond that already has more hydrogen atoms.[1][2] In the case of the symmetrical 2-butene, this distinction is moot, and the hydroxyl group will add to either of the two sp² hybridized carbons, leading to this compound.
The mechanism involves three key steps:
-
Protonation of the alkene: The double bond acts as a nucleophile, attacking a proton from the acid catalyst to form a secondary carbocation.[3]
-
Nucleophilic attack of water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.[4]
Reaction Mechanism: Acid-Catalyzed Hydration of 2-Butene
Caption: Mechanism of acid-catalyzed hydration of 2-butene to form this compound.
Oxymercuration-Demercuration: Circumventing Rearrangements
This two-step procedure also yields the Markovnikov product but avoids the formation of a free carbocation intermediate, thereby preventing potential rearrangements that can occur with more complex alkenes.[5][6] The reaction involves the addition of a mercuric acetate species to the alkene, followed by a demercuration step.
The mechanism is as follows:
-
Oxymercuration: The reaction of 2-butene with mercuric acetate [Hg(OAc)₂] in aqueous solution forms a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon from the anti-face, leading to an organomercury alcohol.[7]
-
Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield this compound.[5][7]
Workflow: Oxymercuration-Demercuration of 2-Butene
Caption: Two-step workflow for the synthesis of this compound via oxymercuration-demercuration.
Hydroboration-Oxidation: The Anti-Markovnikov Pathway
This two-step reaction sequence is the premier method for achieving anti-Markovnikov hydration of alkenes.[8][9][10] While for the symmetrical 2-butene this leads to the same product as the Markovnikov routes, understanding this pathway is crucial for substrate design and synthesis of other alcohols. The reaction proceeds with syn-stereospecificity, meaning the hydrogen and the hydroxyl group add to the same face of the double bond.[1][11]
The mechanism unfolds in two stages:
-
Hydroboration: Borane (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond of 2-butene. The boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon in a concerted step.[10][12]
-
Oxidation: The resulting trialkylborane is then oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (NaOH), to replace the boron atom with a hydroxyl group, yielding this compound.[13]
Reaction Mechanism: Hydroboration-Oxidation of 2-Butene
Caption: Two-step mechanism of hydroboration-oxidation of 2-butene to form this compound.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Strong acids are corrosive and should be handled with extreme care.[16][17][18]
Protocol 1: Acid-Catalyzed Hydration of 2-Butene
Materials:
-
2-Butene (liquefied gas or generated in situ)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a gas inlet tube
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube in an ice bath.
-
Carefully add 50 mL of deionized water to the flask, followed by the slow, dropwise addition of 20 mL of concentrated sulfuric acid with constant stirring. Caution: This is a highly exothermic process.
-
Cool the acidic solution to below 10°C.
-
Bubble 2-butene gas through the cold, stirred acidic solution at a moderate rate for 1-2 hours, or until the desired amount of alkene has been absorbed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 30 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 99.5°C.[19]
Protocol 2: Oxymercuration-Demercuration of 2-Butene
Materials:
-
2-Butene
-
Mercuric acetate [Hg(OAc)₂]
-
Tetrahydrofuran (THF)
-
Deionized Water
-
3 M Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.9 g of mercuric acetate in 50 mL of deionized water and 50 mL of THF.
-
Cool the solution in an ice bath and bubble 2-butene gas through the stirred solution for 1 hour.
-
After the addition of 2-butene, continue to stir the reaction mixture at room temperature for 1 hour.
-
In a separate beaker, prepare a solution of 0.5 M sodium borohydride in 3 M sodium hydroxide.
-
Slowly add the sodium borohydride solution to the reaction mixture. A black precipitate of elemental mercury will form.
-
Continue stirring for an additional hour to ensure complete demercuration.
-
Carefully decant the supernatant liquid from the mercury precipitate.
-
Transfer the liquid to a separatory funnel and extract three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 30 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.
-
Purify the crude this compound by fractional distillation.
Protocol 3: Hydroboration-Oxidation of 2-Butene
Materials:
-
2-Butene
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath and add 50 mL of a 1.0 M solution of BH₃•THF in THF.
-
Slowly bubble 2-butene gas through the stirred borane solution for approximately 1.5 hours.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and slowly add 15 mL of 3 M sodium hydroxide solution.
-
Carefully add 15 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature remains below 40°C. Caution: This is an exothermic reaction.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.
-
Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine the organic layers, wash with 30 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by simple distillation.
-
Purify the crude this compound by fractional distillation.
Data Summary and Characterization
| Parameter | Acid-Catalyzed Hydration | Oxymercuration-Demercuration | Hydroboration-Oxidation |
| Principle | Markovnikov Addition | Markovnikov Addition | Anti-Markovnikov Addition |
| Intermediate | Carbocation | Mercurinium Ion | Trialkylborane |
| Rearrangements | Possible | Avoided | Avoided |
| Stereochemistry | Not controlled | Anti-addition | Syn-addition |
| Typical Yield | Moderate to Good | High | High |
| Reagent Toxicity | Moderate (strong acid) | High (mercury compounds) | Moderate (borane) |
Product Characterization: ¹H NMR Spectroscopy
The successful synthesis of this compound can be confirmed by ¹H NMR spectroscopy. The spectrum will exhibit characteristic signals corresponding to the different protons in the molecule.
-
CH₃ (triplet): ~0.9 ppm
-
CH₂ (multiplet): ~1.4 ppm
-
CH₃ (doublet): ~1.2 ppm
-
CH (multiplet): ~3.7 ppm
-
OH (broad singlet): Variable, ~1-5 ppm[20]
The integration of these signals will correspond to a 3:2:3:1:1 ratio of protons. The addition of a drop of D₂O will cause the disappearance of the OH signal, confirming its presence.[20]
Concluding Remarks
The synthesis of this compound from 2-butene offers a practical platform to explore the fundamental principles of alkene hydration. The choice between acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation provides researchers with the flexibility to control the regiochemical outcome of the reaction, a critical consideration in multistep organic synthesis. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development in the field.
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- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting.
- Quora. (2018, October 31). How do you convert 2-butene into butanol?.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0011469).
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- Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes.
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Application Notes and Protocols for the Use of 2-Butanol as a Versatile Solvent for Polar and Nonpolar Reactants
Abstract
This comprehensive guide details the application of 2-butanol as a versatile and efficient solvent for a range of chemical reactions involving both polar and nonpolar reactants. Its unique amphipathic nature, arising from the presence of a hydroxyl group and a butyl chain, allows for the effective solvation of a broad spectrum of reagents. This document provides an in-depth overview of the physicochemical properties of this compound, followed by detailed protocols for its use in key organic transformations relevant to research, and pharmaceutical and chemical development. The causality behind experimental choices, safety protocols, and data interpretation are also discussed to provide a holistic understanding of its practical applications.
Introduction: The Amphipathic Advantage of this compound
In the landscape of organic solvents, this compound (sec-butanol) occupies a strategic position. It is a secondary alcohol that possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar four-carbon alkyl chain.[1][2] This dual characteristic imparts an amphipathic nature to the molecule, enabling it to dissolve or be miscible with a wide array of both polar and nonpolar substances.[1][3] This versatility makes this compound an excellent choice for reaction systems where reactants exhibit significantly different polarities, a common challenge in complex organic synthesis and drug development.
This application note will explore the practical advantages of this compound as a solvent, focusing on its ability to create a homogenous reaction environment for dissimilar reactants, potentially leading to enhanced reaction rates, improved yields, and simplified work-up procedures.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe use. This compound is a colorless, flammable liquid with a characteristic odor.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O | [3] |
| Molar Mass | 74.12 g/mol | [3] |
| Boiling Point | 99.5 °C | [4] |
| Melting Point | -115 °C | [3] |
| Density | 0.808 g/cm³ at 20 °C | [3] |
| Solubility in Water | 29 g/100 g at 25 °C | [3] |
| Dipole Moment | 1.66 D | N/A |
| Flash Point | 24 °C | N/A |
Note: The solubility of this compound in water is often cited incorrectly in various handbooks. The value presented here is from more reliable, corrected sources.[3]
The Science of Solvation: How this compound Bridges the Polarity Gap
The efficacy of this compound as a solvent for both polar and nonpolar species can be attributed to its molecular structure. The hydroxyl group can engage in hydrogen bonding with polar molecules, such as water, carboxylic acids, and amines. Simultaneously, the butyl chain provides a nonpolar region that can interact with hydrophobic molecules through van der Waals forces. This allows this compound to act as a "molecular bridge," bringing reactants of differing polarities into the same phase, which is crucial for chemical reactions to occur.
Caption: Solvation of polar and nonpolar reactants by this compound.
Application and Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing this compound as a solvent in common and important chemical transformations.
Protocol 1: Fischer Esterification of a Carboxylic Acid (Polar) and an Alcohol (Polar) in this compound
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] While one of the reactants can sometimes serve as the solvent if used in large excess, employing a third-party solvent like this compound is advantageous when dealing with solid carboxylic acids or when precise stoichiometry is desired. This compound's boiling point allows for effective reflux conditions to drive the reaction to completion.
Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound as the solvent.
Materials:
-
Carboxylic acid (e.g., Benzoic Acid - polar, solid)
-
Alcohol (e.g., Ethanol - polar, liquid)
-
This compound (Solvent)
-
Concentrated Sulfuric Acid (Catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1 eq) and the alcohol (1.5 eq) in this compound (5 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 95-100 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by distillation or column chromatography if necessary.
Caption: Workflow for Fischer Esterification in this compound.
Protocol 2: Grignard Reaction with a Ketone (Polar) and an Organometallic Reagent (Nonpolar Character)
Grignard reagents are highly reactive organometallic compounds that are typically prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[6] However, for certain applications, a co-solvent might be beneficial. While this compound itself is not suitable for the formation of Grignard reagents due to its acidic proton, it can be used cautiously in the subsequent reaction with a carbonyl compound, particularly if the Grignard reagent is added to the ketone solution in this compound at low temperatures. The use of this compound in this context is less common and should be approached with care, as the acidic proton of the alcohol can quench the Grignard reagent. A more practical application is in the work-up of Grignard reactions.
Objective: To perform a Grignard reaction and utilize this compound in the work-up procedure.
Materials:
-
Ketone (e.g., Acetophenone - polar)
-
Grignard Reagent (e.g., Phenylmagnesium bromide in THF - nonpolar character)
-
Anhydrous Diethyl Ether or THF (Reaction Solvent)
-
This compound (for work-up)
-
Saturated Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the ketone (1 eq) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution in an ice bath and slowly add the Grignard reagent (1.1 eq) via a dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add this compound to quench any unreacted Grignard reagent. This should be done with extreme caution as the reaction is exothermic.
-
Add saturated ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting tertiary alcohol by recrystallization or column chromatography.
Caption: Workflow for a Grignard Reaction with this compound in the Work-up.
Characterization of this compound
Confirmation of the solvent's identity and purity is crucial. The primary spectroscopic techniques for characterizing this compound are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Infrared (IR) Spectrum: The IR spectrum of this compound will show a characteristic broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Strong C-H stretching absorptions will be observed around 2850-2960 cm⁻¹. A C-O stretch is typically found in the 1050-1150 cm⁻¹ region.[7]
-
¹H NMR Spectrum: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different protons in the molecule. The chemical shifts and splitting patterns will be consistent with its structure.
-
¹³C NMR Spectrum: The carbon NMR spectrum will show four distinct signals for the four unique carbon atoms in this compound.
Spectroscopic data for this compound is widely available in databases such as the NIST WebBook and SpectraBase for comparison.[8][9]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[10]
-
Flammability: Keep away from open flames, sparks, and other ignition sources.[1] Use in a well-ventilated area or in a fume hood.
-
Inhalation: Vapors may cause drowsiness or dizziness.[10] Avoid inhaling vapors.
-
Eye and Skin Contact: Causes serious eye irritation.[10] May cause skin irritation with prolonged contact. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[1][10]
Conclusion
This compound is a highly effective and versatile solvent with a unique ability to solvate both polar and nonpolar reactants. Its amphipathic nature makes it a valuable tool in organic synthesis, particularly in reactions where reactants have disparate polarities. The protocols outlined in this application note provide a practical framework for researchers, scientists, and drug development professionals to leverage the benefits of this compound in their work. By understanding its properties and following established safety guidelines, this compound can be a key component in achieving successful and efficient chemical transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. This compound: Properties, Applications, and Industrial Significance of a Versatile Secondary Alcohol.
- Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol.
- Wiley Science Solutions. This compound - SpectraBase.
- Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol.
- National Institute of Standards and Technology. This compound - NIST WebBook.
- Carl ROTH. Safety Data Sheet: this compound.
- Solubility of Things. Sec-butanol | Solubility of Things.
- Ningbo Inno Pharmchem Co., Ltd. This compound in Laboratory Settings: Properties and Usage as a Reagent.
- Ningbo Inno Pharmchem Co., Ltd. The Diverse Applications of this compound in Industrial Cleaning and Extraction Processes.
- Taylor & Francis. This compound – Knowledge and References.
- Wikipedia. This compound.
- MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual.
- Brainly.in. how to prepare 1-butanol from gringard reagent.
- BenchChem. Application Notes and Protocols for the Esterification of Butanol and Butyric Acid to Produce Butyl Butyrate.
- ACS Publications. Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents.
- OperaChem. Fischer Esterification-Typical Procedures.
- ResearchGate. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.
- Homework.Study.com. Write the steps required to prepare this compound from methanol and ethanol using any needed...
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Google Patents. Separation of this compound from isobutanol by extractive distillation.
- ACS Publications. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.
- Khan Academy. Synthesis of alcohols using Grignard reagents I.
- MDPI. Crystal Structures of Novel Phenyl Fulgides.
- Google Patents. Separation of 2-butanone from isopropanol by azeotropic distillation.
- ResearchGate. Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts.
- National Center for Biotechnology Information. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.
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- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound(78-92-2) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 2-Butanol in Grignard Reactions
Sources
- 1. Grignard Reaction [organic-chemistry.org]
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Application Note: High-Fidelity Synthesis of 2-Butanone via Oxidation of 2-Butanol
Abstract
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal for creating valuable chemical intermediates. 2-Butanone, also known as methyl ethyl ketone (MEK), is an industrially significant solvent and precursor. This document provides a detailed protocol for the synthesis of 2-butanone from 2-butanol, targeted at researchers, scientists, and professionals in drug development. We present a robust, classic method—the Jones oxidation—and discuss modern, greener alternatives. The guide emphasizes the underlying chemical principles, causality behind experimental choices, stringent safety measures, and rigorous analytical verification of the final product.
Introduction: The Significance of Ketone Synthesis
The conversion of alcohols to carbonyl compounds is a fundamental reaction in organic chemistry.[1] Specifically, the oxidation of a secondary alcohol like this compound yields a ketone, 2-butanone. This product is not merely a laboratory curiosity; it is a high-demand industrial solvent used in the production of paints, resins, and adhesives, and serves as a precursor in various chemical manufacturing processes.[2][3][4]
While numerous methods exist for this transformation, they vary significantly in terms of reagent toxicity, reaction conditions, and substrate compatibility.[5] Traditional protocols often employ stoichiometric amounts of heavy metal oxidants, such as chromium(VI) reagents.[6] These methods, while effective, generate hazardous waste, posing significant environmental and health risks.[7] Consequently, the field is increasingly moving towards greener catalytic systems that utilize cleaner oxidants like molecular oxygen or hydrogen peroxide.[6][7]
This application note provides a comprehensive guide to a classic and reliable method, the Jones oxidation, chosen for its high yield and illustrative value. We will also contrast this with alternative protocols, such as the Swern oxidation, to provide a broader perspective on available synthetic strategies.
Foundational Principles: The Mechanism of Oxidation
The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the alpha-carbon (the carbon atom bonded to the hydroxyl group). This process requires an oxidizing agent. Tertiary alcohols cannot undergo this reaction as they lack a hydrogen on the alpha-carbon.[1][5]
The Jones oxidation, which utilizes chromic acid (H₂CrO₄) formed in situ from chromium trioxide (CrO₃) or a dichromate salt in aqueous sulfuric acid, proceeds through a well-understood mechanism.[8][9][10]
The key steps are:
-
Formation of a Chromate Ester: The alcohol's oxygen atom attacks the electrophilic chromium atom of the chromic acid, forming a chromate ester intermediate. This reaction is accelerated in acidic conditions.[8]
-
E2-like Elimination: A base (in this case, often water) removes the proton from the alpha-carbon. Concurrently, the electrons from the C-H bond shift to form a C=O double bond, and the chromium species, acting as a leaving group, is reduced (typically from Cr(VI) to Cr(IV)).[5][11]
-
Further Reduction: The resulting Cr(IV) species undergoes further reactions to ultimately form the stable, green-colored Cr(III) ion, which provides a visual indicator of reaction progress.[10][12][13]
Caption: General mechanism for the Jones oxidation of this compound.
Protocol 1: Jones Oxidation of this compound
This protocol details a reliable method for synthesizing 2-butanone with a high yield. Its primary drawback is the use of chromium, a toxic heavy metal. All operations involving chromium reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Critical Safety Precautions
-
Chromium(VI) Reagents (Sodium Dichromate, Chromium Trioxide): These are highly toxic, corrosive, and carcinogenic.[7] Avoid inhalation of dust and all contact with skin and eyes.
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe burns. Always add acid to water slowly, never the other way around.
-
This compound & 2-Butanone: Flammable liquids and vapors.[14] Both are irritants. Keep away from ignition sources.
-
Acetone: Highly flammable solvent.
-
Waste Disposal: All chromium-containing waste is hazardous and must be collected and disposed of according to institutional and governmental regulations.
Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| This compound | 18.5 g (0.25 mol) | Starting Material |
| Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | 30.0 g (0.10 mol) | Oxidizing Agent |
| Sulfuric Acid (98%) | 20 mL | Acid Catalyst |
| Water (Deionized) | 60 mL | Solvent |
| Acetone | 50 mL | Reaction Solvent |
| Isopropyl Alcohol | ~5 mL | To quench excess oxidant |
| Diethyl Ether | 100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | ~10 g | Drying Agent |
| 250 mL Three-Neck Round-Bottom Flask | 1 | Reaction Vessel |
| Addition Funnel | 1 | For controlled addition |
| Magnetic Stirrer and Stir Bar | 1 | For mixing |
| Thermometer | 1 | To monitor temperature |
| Ice Bath | 1 | For temperature control |
| Distillation Apparatus | 1 | For purification |
Experimental Workflow
Caption: Workflow for the synthesis of 2-butanone via Jones oxidation.
Step-by-Step Methodology
Part A: Preparation of the Jones Reagent
-
In a 250 mL beaker, carefully and slowly add 20 mL of concentrated sulfuric acid to 60 mL of deionized water while stirring in an ice bath.
-
Once the acid solution has cooled, slowly add 30.0 g of sodium dichromate dihydrate in portions, stirring until it is completely dissolved. The resulting solution should be a clear, orange-red color. This is the Jones reagent.[10]
Part B: Oxidation Reaction
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel in an ice-water bath on a magnetic stirrer.
-
Add 18.5 g (0.25 mol) of this compound and 50 mL of acetone to the flask.[15] Begin stirring and allow the solution to cool to below 10°C.
-
Transfer the prepared Jones reagent to the addition funnel.
-
Add the Jones reagent dropwise to the stirred this compound solution. The rate of addition should be controlled to maintain the internal reaction temperature between 20-30°C.[10] The reaction is exothermic.[12]
-
A color change from orange to a bluish-green sludge should be observed as the Cr(VI) is reduced to Cr(III).[12][13]
-
After the addition is complete (approx. 30-45 minutes), remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath. To destroy any excess oxidant, add isopropyl alcohol dropwise until the orange color is no longer present and the solution remains green.
-
Decant the supernatant liquid away from the green chromium salts into a separatory funnel. Wash the salts with two 25 mL portions of diethyl ether and add the washings to the separatory funnel.
-
Separate the lower aqueous layer from the upper organic (ether) layer.[15]
-
Extract the aqueous layer with an additional 25 mL of diethyl ether. Combine all organic layers.
-
Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purify the product by simple distillation. Collect the fraction boiling between 79-81°C.[4][16] Weigh the final product and calculate the percent yield. An expected yield is around 80-85%.[15]
Alternative Protocol: The Swern Oxidation
For substrates sensitive to strong acids or for researchers wishing to avoid heavy metals, the Swern oxidation offers a mild and effective alternative.[17][18] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78°C).[19]
Key Features:
-
Mild Conditions: The reaction is performed at -78°C and is non-acidic, preserving sensitive functional groups.[18]
-
Chromium-Free: This protocol aligns better with the principles of green chemistry by avoiding toxic heavy metals.[5]
-
Drawbacks: Requires cryogenic temperatures (dry ice/acetone bath). It also produces volatile and malodorous dimethyl sulfide (DMS) and toxic carbon monoxide gas, mandating the use of an efficient fume hood.[17][20]
Caption: Key intermediates in the Swern oxidation pathway.
Product Verification and Analysis
Confirming the identity and purity of the synthesized 2-butanone is a critical final step.
Infrared (IR) Spectroscopy
The most definitive change will be the disappearance of the broad O-H stretch from the this compound starting material (typically ~3300 cm⁻¹) and the appearance of a strong, sharp C=O carbonyl stretch in the product (typically ~1715 cm⁻¹).[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) will confirm the structure. The spectrum of 2-butanone will show three distinct signals: a triplet for the methyl protons next to the methylene, a quartet for the methylene protons, and a singlet for the methyl protons next to the carbonyl.[13]
Expected Analytical Data
| Technique | Starting Material (this compound) | Product (2-Butanone) | Rationale |
| IR Spectroscopy | Broad peak at ~3300 cm⁻¹ (O-H) | Strong, sharp peak at ~1715 cm⁻¹ (C=O) | Disappearance of hydroxyl, appearance of carbonyl.[13] |
| Boiling Point | ~99°C | ~80°C | The product is more volatile than the starting alcohol.[4] |
| ¹H NMR | Multiplet at ~3.8 ppm (-CH-OH) | No signal in the 3-4 ppm range. Singlet at ~2.1 ppm (-COCH₃). | The proton on the alcohol-bearing carbon is removed. |
| Gas Chromatography | Unique retention time | Different retention time from starting material | Confirms purity and allows for quantification against a standard.[21] |
Conclusion
This application note provides a detailed, reliable, and well-grounded protocol for the oxidation of this compound to 2-butanone using the Jones reagent. By explaining the causality behind the procedural steps, emphasizing critical safety measures, and outlining robust analytical techniques for product verification, this guide serves as a valuable resource for laboratory professionals. The inclusion of the Swern oxidation as an alternative highlights the ongoing evolution of synthetic methodologies towards milder and more environmentally benign processes, encouraging researchers to select the most appropriate method based on substrate compatibility, safety considerations, and environmental impact.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. US6479707B2 - Process for producing 2-butanone and this compound - Google Patents [patents.google.com]
- 3. US8206970B2 - Production of this compound and 2-butanone employing aminobutanol phosphate phospholyase - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beyondbenign.org [beyondbenign.org]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 13. Preparation of 2-butanone - 832 Words | Bartleby [bartleby.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. web.njit.edu [web.njit.edu]
- 16. scribd.com [scribd.com]
- 17. Swern oxidation - Wikipedia [en.wikipedia.org]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Swern_oxidation [chemeurope.com]
- 21. 2-Butanone [webbook.nist.gov]
Application Notes and Protocols for the Esterification of 2-Butanol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of esters from 2-butanol and various carboxylic acids via Fischer esterification. This protocol is designed to be a self-validating system, emphasizing the scientific principles behind each step to ensure procedural integrity and reproducibility.
Introduction and Scientific Background
Esterification is a fundamental reaction in organic synthesis, crucial for the creation of a wide array of compounds, from fragrances and flavors to pharmaceutical intermediates.[1][2] The Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, remains a widely utilized and cost-effective method for ester synthesis.[1][3][4] This document focuses on the application of this reaction to this compound, a secondary alcohol, which presents unique considerations compared to primary alcohols.
The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[1][3][4] This is typically accomplished by either using a large excess of one of the reactants (usually the more cost-effective one) or by removing one of the products, most commonly water, as it is formed.[1][5][6]
The Mechanism of Fischer Esterification
The Fischer esterification proceeds through a series of reversible steps, all under acidic catalysis.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
-
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of this compound attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: Synthesis of sec-Butyl Acetate
This protocol details the synthesis of sec-butyl acetate from this compound and acetic acid as a representative example. The principles can be adapted for other carboxylic acids.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₄H₁₀O | 74.12 | 18.5 g (25 mL) | Flammable, irritant[7] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 15.0 g (14.3 mL) | Corrosive[7] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2 mL | Corrosive, strong oxidizer[7][8] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2-3 g | |
| Boiling Chips | 2-3 |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
Reaction Workflow Diagram
Caption: Workflow for the synthesis, work-up, and purification of sec-butyl acetate.
Step-by-Step Procedure
Reaction Setup and Reflux:
-
To a 100 mL round-bottom flask, add 18.5 g (25 mL) of this compound and a few boiling chips.[5]
-
Carefully add 15.0 g (14.3 mL) of glacial acetic acid to the flask.
-
Place the flask in an ice bath and slowly add 2 mL of concentrated sulfuric acid while swirling. This exothermic addition should be done with caution.[5] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[9][10]
-
Assemble a reflux apparatus with the round-bottom flask and a condenser.[5]
-
Heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. Heating under reflux prevents the loss of volatile reactants and products.[5]
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold water and shake the funnel, venting frequently to release any pressure. Allow the layers to separate. The ester, being less dense and immiscible with water, will form the top organic layer. Drain and discard the lower aqueous layer. This initial wash removes the majority of the unreacted alcohol and sulfuric acid.[5]
-
Add 25 mL of saturated sodium bicarbonate solution to the separatory funnel in small portions. Swirl gently at first, and then shake more vigorously, venting frequently. Carbon dioxide gas will be evolved as the bicarbonate neutralizes the remaining acetic and sulfuric acids.[5][11] Continue adding sodium bicarbonate solution until no more gas is evolved.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer with 25 mL of brine (saturated NaCl solution) to help remove any remaining water and aid in the separation of the layers.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Purification:
-
Dry the crude ester by adding 2-3 g of anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.
-
Decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation.
-
Purify the sec-butyl acetate by simple distillation.[5][10] Collect the fraction that boils in the expected range for the product. The boiling point of sec-butyl acetate is approximately 112-113 °C.
Driving the Equilibrium: The Dean-Stark Apparatus
For less favorable esterifications or to maximize yield, continuous removal of water is highly effective. A Dean-Stark apparatus is the standard piece of equipment for this purpose.[12][13]
-
Principle of Operation: The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[6] The vapor of the azeotrope travels into the condenser, and the condensed liquid collects in the graduated arm of the Dean-Stark trap. Since water is denser than the organic solvent, it separates and collects at the bottom of the trap, while the organic solvent overflows and returns to the reaction flask.[13]
-
Benefits: By continuously removing water, the equilibrium is constantly shifted towards the formation of the ester, leading to a higher yield.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling vapors of the volatile and potentially harmful organic compounds and acids.[14]
-
Flammability: this compound and many carboxylic acids and esters are flammable. Keep them away from open flames and use a heating mantle for heating.[5][15]
-
Corrosive Chemicals: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[5][7][8] Handle them with extreme care and have appropriate spill kits readily available. In case of skin contact, rinse immediately with copious amounts of water.[8][15]
-
Pressure Build-up: When neutralizing acids with sodium bicarbonate, be aware of the potential for rapid gas evolution and pressure build-up in the separatory funnel. Vent frequently.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Increase reflux time. Use a Dean-Stark apparatus to remove water.[12] Use a larger excess of one reactant. |
| Loss of product during work-up | Ensure complete extraction. Avoid vigorous shaking that can lead to emulsions. | |
| Product is contaminated with starting material | Inefficient purification | Ensure complete neutralization of acid. Perform a careful distillation, collecting a narrow boiling point range. |
| Emulsion formation during extraction | Vigorous shaking | Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. |
References
- 1. athabascau.ca [athabascau.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chymist.com [chymist.com]
- 9. youtube.com [youtube.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. odinity.com [odinity.com]
- 12. orickmedicosarl.com [orickmedicosarl.com]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]
- 15. smartlabs.co.za [smartlabs.co.za]
The Strategic Use of 2-Butanol in Chiral HPLC: A Detailed Guide for Method Development
In the landscape of chiral High-Performance Liquid Chromatography (HPLC), the separation of enantiomers is a critical challenge in drug discovery, development, and quality control. The choice of mobile phase components plays a pivotal role in achieving the desired selectivity and resolution. While ethanol and isopropanol are the conventional alcohol modifiers in normal-phase chiral chromatography, the strategic use of less common alcohols, such as 2-butanol, can unlock unique selectivity and provide solutions for challenging separations. This guide provides an in-depth exploration of this compound as a mobile phase component, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for this compound: Beyond Conventional Modifiers
The selection of an alcohol modifier in normal-phase chiral HPLC is fundamentally about modulating the interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase. Alcohols compete with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity.
This compound (sec-butanol) possesses distinct physicochemical properties that differentiate it from more common modifiers like ethanol and isopropanol.[1] Its larger steric bulk and different polarity can alter the chiral recognition mechanism, sometimes leading to significantly improved resolution or even a reversal of the enantiomeric elution order.[2] This phenomenon can be particularly advantageous when the primary impurity enantiomer co-elutes with the main peak when using other modifiers.
The decision to incorporate this compound into a method development strategy is often driven by the need to:
-
Enhance Selectivity: For racemates that show poor or no separation with standard alcohol modifiers.
-
Invert Elution Order: To move a minor enantiomer peak away from a major peak for more accurate quantification.
-
Fine-tune Retention: To adjust retention times for optimal peak shape and analysis time.
The unique steric hindrance of this compound can modify the solvation of the CSP, subtly altering the geometry of the chiral cavities or grooves where the enantiomeric recognition occurs.[3] This can lead to a different set of interactions, such as hydrogen bonding and π-π stacking, between the analyte enantiomers and the chiral selector, ultimately resulting in a different chromatographic outcome.
Physicochemical Properties of Alcohol Modifiers
A clear understanding of the properties of different alcohol modifiers is essential for logical method development. The table below summarizes key properties of commonly used alcohols.
| Property | Methanol | Ethanol | 2-Propanol (IPA) | 1-Propanol | This compound | 1-Butanol |
| Formula | CH₃OH | C₂H₅OH | C₃H₇OH | C₃H₇OH | C₄H₉OH | C₄H₉OH |
| Molecular Weight ( g/mol ) | 32.04 | 46.07 | 60.10 | 60.10 | 74.12 | 74.12 |
| Boiling Point (°C) | 64.7 | 78.4 | 82.6 | 97 | 99.5 | 117.7 |
| Viscosity (cP at 20°C) | 0.59 | 1.20 | 2.39 | 2.20 | 3.64 | 2.95 |
| Polarity Index (Snyder) | 5.1 | 4.3 | 3.9 | 4.0 | 3.7 | 4.0 |
Data compiled from various sources.
The higher viscosity of this compound compared to ethanol and isopropanol is an important consideration, as it will lead to higher backpressure. Its polarity is slightly lower than that of isopropanol, which can also influence its interaction with the CSP.
Method Development Strategy with this compound
A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow integrates the evaluation of this compound alongside standard alcohol modifiers.
Figure 1: A strategic workflow for chiral method development, incorporating this compound for challenging separations.
Protocol 1: Initial Screening of Alcohol Modifiers
This protocol outlines the initial screening phase to determine the most promising alcohol modifier for a given analyte on a selected chiral stationary phase.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series, YMC CHIRAL ART series)
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and this compound
-
Racemic standard of the analyte
-
Acidic/basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) if the analyte is acidic or basic.
2. Mobile Phase Preparation:
-
Prepare the following mobile phases:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Mobile Phase C: n-Hexane / this compound (90:10, v/v)
-
-
For acidic or basic analytes, add 0.1% (v/v) of an appropriate additive (e.g., TFA for acids, DEA for bases) to each mobile phase.[4]
-
Degas all mobile phases by sonication or vacuum filtration.
3. Sample Preparation:
-
Dissolve the racemic analyte in the initial mobile phase to be tested (or a miscible solvent like ethanol or isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Column: Select a polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte.
-
Injection Volume: 5-10 µL
5. Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 20 column volumes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the column with isopropanol.
-
Equilibrate the column with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Flush the column with isopropanol.
-
Equilibrate the column with Mobile Phase C.
-
Inject the sample and record the chromatogram.
6. Evaluation:
-
Compare the resolution (Rs), selectivity (α), and retention times (tR) obtained with each mobile phase.
-
The alcohol modifier that provides the best initial separation (ideally Rs > 1.5) is selected for further optimization. If this compound provides a unique or superior separation, proceed with Protocol 2.
Protocol 2: Optimization of this compound Concentration
Once this compound has been identified as a promising modifier, this protocol details the steps to optimize its concentration to achieve baseline separation.
1. Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying concentrations of this compound in n-hexane. A typical range to investigate is from 5% to 30% (v/v) this compound. For example:
-
n-Hexane / this compound (95:5, v/v)
-
n-Hexane / this compound (90:10, v/v)
-
n-Hexane / this compound (85:15, v/v)
-
n-Hexane / this compound (80:20, v/v)
-
n-Hexane / this compound (70:30, v/v)
-
-
Include the appropriate acidic or basic additive (0.1%) if required.
-
Degas all mobile phases.
2. Chromatographic Conditions:
-
Use the same column, flow rate, temperature, and detection wavelength as in the initial screening.
3. Optimization Procedure:
-
Starting with the lowest concentration of this compound, equilibrate the column.
-
Inject the sample and record the chromatogram.
-
Increase the concentration of this compound in a stepwise manner, equilibrating the column at each step, and inject the sample.
4. Evaluation and Fine-Tuning:
-
Plot the resolution (Rs) and retention factor (k') against the percentage of this compound.
-
Generally, increasing the alcohol concentration will decrease retention time but may also decrease resolution.[5]
-
Identify the optimal concentration that provides baseline separation (Rs ≥ 1.5) with a reasonable analysis time.
-
Further fine-tuning can be done by adjusting the column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.
Case Study: The Reversal of Elution Order
A notable phenomenon observed with the use of different alcohol modifiers, including this compound, is the reversal of the enantiomeric elution order. A study on the chiral separation of the drug nebivolol on an amylose-based CSP (Chiralpak AD) demonstrated this effect.[2][6] When methanol, ethanol, or 1-propanol were used as the mobile phase, the (+)-RRRS enantiomer eluted first. However, upon switching to 2-propanol or 1-butanol, the elution order was reversed, with the (-)-SSSR enantiomer eluting first.[2]
This reversal is attributed to the influence of the alcohol modifier on the conformation of the chiral selector and its interaction with the enantiomers. The bulkier alcohols, like this compound, can alter the shape and accessibility of the chiral cavities on the polysaccharide backbone, favoring the binding of one enantiomer over the other in a different manner compared to smaller alcohols.[2][3]
Figure 2: Mechanism of elution order reversal due to the steric effect of the alcohol modifier on the CSP.
Summary of Applications
While not as extensively documented as ethanol or isopropanol, this compound has proven effective in specific applications. The following table summarizes examples where butanols have been used as mobile phase modifiers in chiral separations.
| Analyte | Chiral Stationary Phase | Mobile Phase | Key Findings | Reference |
| Nebivolol | Chiralpak AD | 1-Butanol | Reversal of elution order compared to methanol and ethanol. | [2] |
| Warfarin | Oligoproline CSP | n-Hexane (0.1% TFA) / this compound | Successful enantioseparation, though with some peak profile anomalies attributed to the additive. | [7] |
| Flavanones | Lichrospher 100 Diol | CO₂ / 2-Propanol (SFC) | 2-Propanol used as a modifier in supercritical fluid chromatography. | [8] |
| Ketoprofen | Chiralpak IG-U | n-Hexane / n-Butanol | n-Butanol showed enhanced resolution and selectivity compared to isopropanol and ethanol for this specific analyte. | [5] |
Conclusion and Future Perspectives
This compound represents a valuable tool in the chiral chromatographer's arsenal for method development. Its unique steric and polar properties can provide alternative selectivity, which is often the key to resolving challenging enantiomeric pairs. While it may not be the first choice in a screening protocol, its inclusion in the second tier of mobile phase modifiers is a strategic decision that can save significant time and effort in the long run.
As the demand for the analysis of increasingly complex chiral molecules grows, the exploration of less conventional mobile phase modifiers like this compound will continue to be an important area of research. The ability to manipulate the chiral recognition mechanism through the judicious selection of mobile phase components is a testament to the versatility and power of chiral HPLC.
References
-
Ameer, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(8), 58-62. [Link]
-
Dwivedi, A. K. (2004). Chiral Drug Separation. In Encyclopedia of Medical Devices and Instrumentation. John Wiley & Sons, Inc. [Link]
-
Ghanem, A., & Abushoffa, A. M. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]
-
Ibrahim, A., & Ghanem, A. (2017). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 22(11), 1836. [Link]
-
Navarro-Pascual, E., et al. (2022). Simultaneous chiral-achiral separation of ten flavanones by supercritical fluid chromatography. University of Virginia Library. [Link]
-
Regis Technologies. (n.d.). Chiral HPLC and SFC Method Development. MZ-Analysentechnik. [Link]
-
Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(1), 38-52. [Link]
-
Scriba, G. K. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Analysis. Elsevier. [Link]
-
Shamsi, S. A., & Enein, H. Y. (2001). Studies on the effect of alcohols on the chiral discrimination mechanisms of amylose stationary phase on the enantioseparation of nebivolol by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 437-446. [Link]
-
Wang, X., et al. (2010). Characterization of warfarin unusual peak profiles on oligoproline chiral high performance liquid chromatography columns. Journal of Chromatography A, 1217(42), 6567-6574. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Zhang, T., et al. (2012). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1228, 148-156. [Link]
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Enein, H. Y., & Ali, I. (2002). Reversal of elution order during the chiral separation in high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 401-407. [Link]
-
YMC. (n.d.). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
Regis Technologies. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today. [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]
-
Regis Technologies. (n.d.). Technical Resources. [Link]
-
YMC. (n.d.). YMC Chiral Columns. [Link]
-
Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. [Link]
-
Zhang, T., et al. (2012). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. [Link]
-
Ibrahim, A., & Ghanem, A. (2017). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.today [hplc.today]
- 5. ymcindia.com [ymcindia.com]
- 6. benchchem.com [benchchem.com]
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- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic 2-Butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Enantiomeric Purity and the Elegance of Enzymatic Kinetic Resolution
In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. A significant number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit remarkably different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture, a 50:50 mixture of both, is a paramount challenge. Kinetic resolution is a powerful strategy for achieving this separation, capitalizing on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Among the various approaches, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and environmentally benign nature[1].
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-butanol, a simple yet representative secondary alcohol. We will delve into the mechanistic underpinnings of lipase-catalyzed transesterification, offer a detailed, field-tested protocol using the robust immobilized lipase B from Candida antarctica (commonly known as Novozym 435), and outline the analytical methodologies essential for monitoring and validating the resolution process. The principles and techniques described herein are broadly applicable to the resolution of a wide array of secondary alcohols, making this a valuable resource for chemists and biochemists engaged in asymmetric synthesis.
The Core Principle: Lipase-Catalyzed Enantioselective Acylation
The enzymatic kinetic resolution of racemic this compound typically employs a lipase to catalyze the acylation of one enantiomer at a significantly faster rate than the other. This rate difference is the cornerstone of the separation[1]. The process results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. Ideally, at 50% conversion, one can achieve a theoretical maximum yield of 50% for each enantiomer with high enantiomeric excess (ee).
Lipases, particularly Candida antarctica Lipase B (CALB), are frequently the biocatalysts of choice for the resolution of secondary alcohols due to their broad substrate scope, high enantioselectivity, and stability in organic solvents[2][3]. The reaction is typically a transesterification, where an acyl donor, such as vinyl acetate, transfers its acyl group to the alcohol.
Figure 1. General workflow for the enzymatic kinetic resolution of racemic this compound.
Experimental Design: Key Parameters for Successful Resolution
The success of an enzymatic kinetic resolution hinges on the careful optimization of several key parameters. Here, we dissect the critical choices that underpin a robust and efficient protocol for the resolution of this compound.
Enzyme Selection: The Power of Immobilization
While many lipases can catalyze the resolution of secondary alcohols, Novozym 435, an immobilized form of Candida antarctica Lipase B, is a standout choice for several reasons[4]:
-
High Enantioselectivity: It exhibits excellent discrimination between the enantiomers of a wide range of secondary alcohols.
-
Enhanced Stability: Immobilization on a macroporous acrylic resin confers superior thermal and operational stability, allowing for reuse and application in continuous processes[5][6].
-
Ease of Separation: As a solid catalyst, it can be easily removed from the reaction mixture by simple filtration, simplifying product work-up.
The Acyl Donor: A Critical Choice
The choice of acyl donor significantly impacts the reaction rate and enantioselectivity. For the resolution of this compound, vinyl acetate is a superior acyl donor compared to carboxylic acids[4]. The use of vinyl acetate results in the formation of acetaldehyde as a byproduct, which is volatile and does not participate in a reverse reaction, thus rendering the acylation effectively irreversible and driving the reaction forward.
Reaction Medium: The Non-Aqueous Environment
The enzymatic acylation is typically performed in a non-aqueous organic solvent. Solvents such as n-hexane or methyl tert-butyl ether (MTBE) are commonly used[4][7]. These solvents help to solubilize the substrates while maintaining the essential layer of water on the enzyme surface required for its catalytic activity.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the enzymatic kinetic resolution of racemic this compound using Novozym 435.
| Parameter | Recommended Value/Range | Rationale |
| Enzyme | Novozym 435 (Candida antarctica Lipase B, immobilized) | High enantioselectivity and stability for secondary alcohols[4][8]. |
| Substrate | Racemic this compound | The target molecule for resolution. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction, leading to higher conversion and enantiomeric excess[4]. |
| Solvent | n-Hexane | A non-polar solvent that facilitates the reaction without denaturing the enzyme[4]. |
| Temperature | 40-60 °C | Optimal range for enzyme activity and stability. Temperature has a minimal effect on enantioselectivity in this range[4]. |
| Substrate Concentration | 0.5 - 1.5 M | Higher concentrations can increase the reaction rate[4]. |
| Enzyme Loading | 10 - 20 mg/mL | To be optimized for desired reaction time. |
| Molar Ratio (Acyl Donor:Alcohol) | 1:1 to 1.2:1 | A slight excess of the acyl donor can ensure complete conversion of the faster-reacting enantiomer. |
| Reaction Time | 2 - 24 hours | Monitored by GC to achieve ~50% conversion for optimal resolution. |
| Expected Enantiomeric Excess (ee) | >95% for both ester and remaining alcohol | Dependent on achieving close to 50% conversion. |
Detailed Experimental Protocol
This protocol outlines a laboratory-scale procedure for the kinetic resolution of racemic this compound.
Materials and Reagents
-
Racemic this compound (≥99%)
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl acetate (≥99%)
-
n-Hexane (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and temperature control (e.g., oil bath)
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (GC) equipped with a chiral column (e.g., Cyclodextrin-based) and a Flame Ionization Detector (FID)
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 10 mmol, 0.74 g) and n-hexane (20 mL).
-
Add vinyl acetate (12 mmol, 1.03 g, 1.2 equivalents).
-
If desired, add activated molecular sieves (approx. 1 g) to ensure anhydrous conditions.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 40 °C) with stirring.
-
-
Initiation of Reaction:
-
Add Novozym 435 (e.g., 200 mg) to the reaction mixture to initiate the enzymatic acylation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 1-2 hours).
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by chiral GC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed 2-butyl acetate.
-
The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Reaction Quenching and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate contains the enantioenriched (S)-2-butanol and (R)-2-butyl acetate in n-hexane.
-
The solvent and any excess vinyl acetate can be removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting mixture of alcohol and ester can be separated by standard techniques such as fractional distillation or column chromatography on silica gel.
-
Analytical Methodology: Quantifying Success
Accurate determination of enantiomeric excess (ee) and conversion is crucial for evaluating the effectiveness of the kinetic resolution. Chiral gas chromatography (GC) is the most common and effective method for this analysis[9][10].
Chiral Gas Chromatography (GC) Method
-
Instrument: Gas chromatograph with FID.
-
Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), is effective for separating the enantiomers of this compound and its acetate[11].
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An appropriate temperature program should be developed to achieve baseline separation of the four peaks: (R)-2-butanol, (S)-2-butanol, (R)-2-butyl acetate, and (S)-2-butyl acetate. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C).
-
Quantification: The percentage of each enantiomer is determined by the integration of the corresponding peak areas. The enantiomeric excess (ee) is calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or ee (%) = [([S] - [R]) / ([S] + [R])] x 100
Conversion can be calculated by comparing the initial amount of the starting material to the amount remaining at a given time point.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Insufficient enzyme activity or concentration.- Presence of enzyme inhibitors.- Non-optimal reaction conditions (temperature, solvent). | - Increase enzyme loading.- Ensure purity of substrates and solvent.- Optimize temperature and screen alternative solvents. |
| Low Enantioselectivity | - Reaction carried out for too long (beyond 50% conversion).- Non-optimal enzyme or acyl donor.- Racemization under reaction conditions. | - Monitor the reaction closely and stop at ~50% conversion.- Screen other lipases or acyl donors.- Run a control experiment without the enzyme to check for racemization. |
| Difficulty in Product Separation | - Similar boiling points or polarities of the alcohol and ester. | - Use a high-efficiency fractional distillation column.- Optimize the mobile phase for column chromatography. |
Advanced Concepts: Dynamic Kinetic Resolution (DKR)
A limitation of traditional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR of secondary alcohols often involves a combination of a lipase and a metal catalyst (e.g., ruthenium-based) for the racemization of the unreacted alcohol[3][12]. While more complex to implement, DKR represents a more atom-economical approach for the synthesis of enantiopure compounds.
Conclusion
The enzymatic kinetic resolution of racemic this compound is a robust and highly selective method for the preparation of its enantiomers. The use of immobilized Candida antarctica Lipase B (Novozym 435) in combination with vinyl acetate in an organic solvent provides a reliable and scalable procedure. Careful control of reaction parameters, particularly the extent of conversion, is critical for achieving high enantiomeric excess. The protocols and principles outlined in this application note serve as a foundational guide for researchers in academia and industry, enabling the efficient synthesis of enantiomerically pure building blocks for a variety of applications.
References
- 1. jocpr.com [jocpr.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Butanol as a Hydrogen Source in Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Secondary Alcohols as Hydrogen Donors
Transfer hydrogenation stands as a cornerstone of reduction chemistry in organic synthesis, offering a safer and often more selective alternative to high-pressure molecular hydrogen. While isopropanol has long been the default secondary alcohol for this purpose, serving as both solvent and hydrogen source, 2-butanol is emerging as a compelling alternative with distinct advantages in specific catalytic systems.[1] This guide provides an in-depth exploration of this compound's application in transfer hydrogenation, detailing its mechanistic underpinnings, practical advantages, and comprehensive protocols for its use.
The choice of a hydrogen donor is not trivial; it can significantly influence reaction kinetics, selectivity, and the overall efficiency of a catalytic cycle.[2] this compound's unique steric and electronic properties, compared to isopropanol, can lead to different interactions with the metal catalyst and substrate, in some cases unlocking higher reactivity and selectivity.[1]
The Rationale for this compound in Transfer Hydrogenation: A Comparative Analysis
The efficacy of a secondary alcohol in transfer hydrogenation is intrinsically linked to its dehydrogenation to the corresponding ketone. The choice between this compound and the more conventional isopropanol can be guided by several key factors:
-
Reaction Kinetics and Equilibrium: The dehydrogenation of this compound to methyl ethyl ketone (MEK) versus isopropanol to acetone can proceed at different rates depending on the catalyst, influencing the overall reaction rate. In some systems, the differing rates of alcohol dehydrogenation can be a determining factor in the effectiveness of the transfer hydrogenation.[1]
-
Boiling Point and Reaction Temperature: this compound has a higher boiling point (99.5 °C) than isopropanol (82.6 °C). This allows for conducting reactions at higher temperatures without the need for sealed vessels, which can be advantageous for less reactive substrates.
-
Solvent Properties: The slightly different polarity and solvating properties of this compound compared to isopropanol can influence the solubility of reactants and catalysts, thereby affecting reaction efficiency.
-
Byproduct Considerations: The byproduct of this compound dehydrogenation is MEK, which has different physical and chemical properties than acetone. These differences can be leveraged in product purification and in preventing side reactions.
Data Presentation: this compound vs. Other Hydrogen Donors
The following table summarizes a comparison of this compound with other common hydrogen donors in the transfer hydrogenation of furfural, highlighting how the choice of donor can impact selectivity.
| Hydrogen Donor | Catalyst | Temperature (°C) | Selectivity for Furfuryl Alcohol (%) | Reference |
| This compound | Fe-L1/C-800 | 120 | High (Preferred Donor) | [1] |
| 2-Propanol | Fe-L1/C-800 | 120 | Lower than this compound | [1] |
| Methanol | Fe-L1/C-800 | 120 | Low | [1] |
| Ethanol | Fe-L1/C-800 | 120 | Low | [1] |
| 1-Propanol | Fe-L1/C-800 | 120 | Low | [1] |
| Cyclohexanol | Fe-L1/C-800 | 120 | Lower than this compound | [1] |
Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The prevailing mechanism for transfer hydrogenation catalyzed by transition metal complexes is an "outer sphere" mechanism.[3] This process does not involve direct coordination of the substrate to the metal center during the hydrogen transfer step. The catalytic cycle can be broadly understood through the following key stages, illustrated here with a generic metal catalyst (M).
Caption: Generalized catalytic cycle for transfer hydrogenation using this compound.
-
Catalyst Activation: The precatalyst, often a metal-halide complex, reacts with this compound in the presence of a base (e.g., KOtBu, Cs2CO3) to form a metal-alkoxide species.[4] The base is crucial for deprotonating the alcohol, facilitating its coordination to the metal center.[4]
-
β-Hydride Elimination: The metal-alkoxide undergoes β-hydride elimination to generate the active metal-hydride species and methyl ethyl ketone (MEK). This step is often the turnover-limiting step of the catalytic cycle.
-
Hydrogen Transfer: The metal-hydride then transfers the hydride to the substrate (e.g., ketone, imine) in a concerted step with proton transfer from a proton source, which can be another molecule of this compound or a ligand on the catalyst.
-
Product Release and Catalyst Regeneration: The reduced product dissociates from the catalyst, which is then free to re-enter the catalytic cycle.
Experimental Protocols
Safety First: Handling this compound
This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[5] Adherence to strict safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear ANSI-compliant safety glasses with side shields or chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: All work with this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[6]
-
Storage: Store this compound in a tightly closed, labeled container in a cool, dry, well-ventilated area away from heat, open flames, and oxidizing agents.[5][6]
-
Waste Disposal: Dispose of this compound waste in a designated, properly labeled hazardous waste container. Do not pour down the drain.[6]
Protocol 1: Manganese-Catalyzed Transfer Hydrogenation of Nitriles
This protocol is adapted from the work of García and co-workers on the manganese-catalyzed transfer hydrogenation of nitriles using this compound.[6]
Materials:
-
fac-[(CO)3Mn{iPr2P(CH2)2PiPr2}Br] (Mn-1 catalyst)
-
Potassium tert-butoxide (KOtBu)
-
This compound (anhydrous)
-
Nitrile substrate (e.g., benzonitrile)
-
Anhydrous toluene (for catalyst preparation, if needed)
-
Schlenk flask or sealed reaction tube
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the Mn-1 catalyst (e.g., 3 mol%) and KOtBu (e.g., 10 mol%) to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the nitrile substrate (1.0 equiv) and anhydrous this compound (as solvent).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine. For volatile amines, acidic workup to form the hydrochloride salt may be necessary for isolation.[6]
Experimental Workflow for Nitrile Reduction
Caption: Step-by-step workflow for nitrile transfer hydrogenation.
Protocol 2: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
This is a general protocol that can be adapted for the transfer hydrogenation of various ketones using a ruthenium catalyst and this compound.
Materials:
-
[(p-cymene)RuCl2]2 or other suitable ruthenium precatalyst
-
Appropriate ligand (if required)
-
Base (e.g., Cs2CO3, KOH)
-
This compound (reagent grade)
-
Ketone substrate (e.g., acetophenone)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard workup and purification equipment
Procedure:
-
Catalyst Preparation (if necessary): If using a ligand, pre-mix the ruthenium precatalyst and the ligand in the reaction vessel under an inert atmosphere.
-
Reaction Setup: To the reaction vessel, add the ruthenium catalyst (e.g., 0.5-2 mol%), the base (e.g., 10-30 mol%), the ketone substrate (1.0 equiv), and this compound (as solvent).
-
Reaction: Heat the mixture to reflux (or the desired temperature) with stirring for the required time (typically 2-24 hours).
-
Monitoring: Follow the disappearance of the starting material by TLC or GC.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and base.
-
Purification: Remove the this compound under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography if necessary.
Substrate Scope and Chemoselectivity
The use of this compound as a hydrogen donor has been shown to be effective for the reduction of a variety of functional groups.
-
Nitriles: A range of aromatic and aliphatic nitriles can be reduced to the corresponding primary amines in good to excellent yields using manganese catalysts.[6]
-
Ketones: Aromatic and aliphatic ketones can be effectively reduced to secondary alcohols. The choice of catalyst (e.g., Ru, Ir) and ligand is crucial for achieving high efficiency and, in the case of prochiral ketones, high enantioselectivity.[4][7]
-
Imines: The transfer hydrogenation of imines to amines is a key transformation in medicinal chemistry, and this compound can serve as an effective hydrogen source in these reactions, often catalyzed by iridium or ruthenium complexes.[3]
-
α,β-Unsaturated Carbonyls: The chemoselective reduction of the C=O bond in α,β-unsaturated ketones to afford allylic alcohols is a significant challenge. The choice of hydrogen donor can influence this selectivity, and in some systems, this compound may offer advantages.[8]
Conclusion and Future Outlook
This compound is a versatile and effective hydrogen source for transfer hydrogenation reactions. Its higher boiling point and distinct electronic and steric properties compared to isopropanol make it a valuable tool in the synthetic chemist's arsenal. While its application has been particularly well-demonstrated in the manganese-catalyzed reduction of nitriles, there is considerable potential for its broader use in the reduction of ketones, imines, and other unsaturated functionalities. Future research will likely focus on the development of new catalysts specifically designed to leverage the unique properties of this compound, further expanding the scope and utility of this important synthetic methodology.
References
- This compound in Laboratory Settings: Properties and Usage as a Reagent.
- Zaera Research Group. SOP for Chemicals (2 to B).
- 2-Methyl-2-Butanol SOP: Safety & Handling. Studylib.
- Safety Data Sheet: this compound. Carl ROTH.
-
Improved Catalytic Transfer Hydrogenation of Levulinate Esters with Alcohols over ZrO2 Catalyst. MDPI. (URL: [Link])
-
The mechanism of transfer hydrogenation reaction of acetophenone catalyzed by the ruthenium complex formed in the presence of the L2 ligand. ResearchGate. (URL: [Link])
-
Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. (URL: [Link])
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC - NIH. (URL: [Link])
- SAFETY DATA SHEET: this compound. Sigma-Aldrich.
- Selective Transfer Hydrogenation of α,β-Unsaturated Carbonyl Compounds.
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate. (URL: [Link])
-
Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press. (URL: [Link])
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC - NIH. (URL: [Link])
- Catalyzed Transfer Hydrogenation of Acetophenone to Phenethyl Alcohol in Water.
-
Iridium-Catalyzed Hydrogen Transfer Reactions. The University of Bath's research portal. (URL: [Link])
-
Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Selective hydrodeoxygenation of α, β-unsaturated carbonyl compounds to alkenes. NIH. (URL: [Link])
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. MDPI. (URL: [Link])
-
Transfer Hydrogenation Reactions by Using Simple Biomass Alcohols as Hydrogen Sources. ResearchGate. (URL: [Link])
-
Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. MDPI. (URL: [Link])
-
Transfer Hydrogenation of Ketones and Imines with Methanol under Base-Free Conditions Catalyzed by an Anionic Metal–Ligand Bifunctional Iridium Catalyst. PubMed. (URL: [Link])
-
Transfer Hydrogenation of Ketones and Imines with Methanol under Base-Free Conditions Catalyzed by an Anionic Metal–Ligand Bifunctional Iridium Catalyst. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water. ACS Omega - ACS Publications. (URL: [Link])
-
Selective hydrogenation of various a,b-unsaturated carbonyl compounds a. ResearchGate. (URL: [Link])
- Mechanistic Studies on the Bismuth-Catalyzed Transfer Hydrogenation of Azoarenes.
-
Highly selective transfer hydrogenation of α,β-unsaturated carbonyl compounds using Cu based nanocatalysts. ResearchGate. (URL: [Link])
-
Mechanistic investigation of the hydrogenation of O(2) by a transfer hydrogenation catalyst. PubMed. (URL: [Link])
-
Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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Introduction: The Versatile Role of a Secondary Alcohol in Drug Development
An In-Depth Guide to the Application of 2-Butanol in the Synthesis of Pharmaceuticals
In the landscape of pharmaceutical synthesis, the selection of solvents and reagents is a critical decision that profoundly influences reaction efficiency, product purity, safety, and environmental impact. This compound (sec-butanol), a secondary alcohol with the formula CH₃CH(OH)CH₂CH₃, has emerged as a compound of significant utility, valued for its dual role as both a versatile process solvent and a stereospecific building block.[1][2] Its moderate polarity, miscibility with both water and organic solvents, and chiral nature make it a multifaceted tool in the hands of medicinal and process chemists.[1][3]
This guide provides a comprehensive overview of this compound's applications in pharmaceutical development, moving beyond a simple catalog of uses to explain the underlying chemical principles and practical considerations. We will explore its function as a reaction medium, its participation as a reagent in key transformations, and, most critically, its application as a chiral precursor for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is essential for its effective application. These characteristics dictate its behavior as a solvent, its reactivity, and the conditions required for safe handling.
| Property | Value | Source(s) |
| CAS Number | 78-92-2 (racemic) | [4][5] |
| 14898-79-4 ((R)-enantiomer) | [3] | |
| 4221-99-2 ((S)-enantiomer) | [3] | |
| Molecular Formula | C₄H₁₀O | [5] |
| Molar Mass | 74.12 g/mol | [3] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Characteristic, slightly alcoholic | [1][5] |
| Boiling Point | 98-100 °C | [3][4] |
| Melting Point | -115 °C | [4][6] |
| Density | 0.808 g/cm³ (at 20 °C) | [3][7] |
| Solubility in Water | Soluble (miscible in 3 parts water) | [3][5] |
| log P (Octanol/Water) | 0.65 - 0.683 | [3][4] |
| Vapor Pressure | 1.67-1.7 kPa (at 20 °C) | [5][7] |
| Flash Point | Below 0 °F (closed cup) | [5] |
Application I: this compound as a Process Solvent
This compound serves as an effective solvent in various stages of pharmaceutical manufacturing, including reaction, extraction, and purification.[2][8] Its properties offer a balance that is often advantageous compared to more volatile or more polar solvents.
Causality Behind Solvent Choice:
-
Moderate Polarity and Miscibility : this compound's ability to dissolve a wide range of organic compounds while maintaining some solubility in water makes it highly versatile. This is particularly useful for reactions involving both polar and non-polar reagents or for facilitating extractions from aqueous fermentation broths, as seen in the refining of certain antibiotics like penicillin.
-
Boiling Point : With a boiling point near 100°C, this compound is less volatile than solvents like ethanol or acetone.[4] This moderate boiling point allows for reactions to be conducted at elevated temperatures without requiring high-pressure equipment, while still permitting relatively easy removal by distillation.
-
Green Chemistry Perspective : While traditionally derived from fossil fuels, there is growing interest in producing butanol isomers through fermentation, which positions it as a potentially renewable bio-based solvent.[9] Its lower toxicity compared to chlorinated hydrocarbons or aromatic solvents aligns with the principles of green chemistry.[10][11]
Caption: Workflow for API purification using this compound.
Application II: this compound as an Achiral Reagent
Beyond its role as a solvent, this compound is an active participant in chemical transformations, primarily in esterification reactions and as a precursor to other valuable chemicals.
Esterification Reactions
This compound reacts with carboxylic acids or their derivatives (like acyl chlorides) to form sec-butyl esters.[1][12] This reaction, often catalyzed by a strong acid, is fundamental in organic synthesis.[13] These esters can be important intermediates in the synthesis of fragrances, flavorings, or pharmaceuticals, where the sec-butyl group might serve as a protecting group or part of the final molecular structure.[2][14]
Protocol: Fischer Esterification of Ibuprofen with this compound
This protocol describes the synthesis of sec-butyl 2-(4-isobutylphenyl)propanoate, an ester of the common NSAID Ibuprofen. This serves as a representative example of an acid-catalyzed esterification.
Objective: To synthesize the sec-butyl ester of Ibuprofen using this compound.
Materials:
-
Ibuprofen (2-(4-isobutylphenyl)propanoic acid)
-
This compound (reagent grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (or other suitable solvent for reaction)
-
Rotary evaporator
-
Standard glassware for reflux, separation, and distillation
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ibuprofen (e.g., 20.6 g, 0.1 mol) and this compound (e.g., 37.1 g, 0.5 mol, 5 equivalents). Add toluene (100 mL) to aid in azeotropic removal of water.
-
Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approx. 110-120°C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reflux for 4-6 hours or until the starting material is consumed.
-
Work-up - Neutralization : Cool the mixture to room temperature. Transfer it to a separatory funnel and carefully wash with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted Ibuprofen. Caution: CO₂ evolution may cause pressure buildup.
-
Work-up - Washing : Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove toluene and excess this compound.
-
Purification : The resulting crude ester can be purified by vacuum distillation to yield the final product, sec-butyl 2-(4-isobutylphenyl)propanoate, as a colorless oil.
Self-Validation:
-
TLC/GC Analysis : Compare the reaction mixture to the starting material spot/peak to confirm conversion.
-
Spectroscopic Analysis : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of characteristic peaks for the sec-butyl group and the disappearance of the carboxylic acid proton signal are key indicators of success.
Application III: Enantiopure this compound as a Chiral Building Block
The most critical application of this compound in modern pharmaceuticals lies in its chirality.[3][15] this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol.
Caption: The (R) and (S) enantiomers of this compound.
The Principle of Chirality in Drug Action:
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects.[15] This principle makes the synthesis of single-enantiomer drugs (enantiopure drugs) a cornerstone of modern pharmaceutical development.[16][17] Chiral secondary alcohols are crucial intermediates for many such drugs.[18][19]
Enantiomerically pure (R)- or (S)-2-butanol serves as a valuable "chiral pool" starting material.[20] The stereocenter of the alcohol can be incorporated into the final API, ensuring the correct three-dimensional arrangement of atoms necessary for potent and selective biological activity. For example, the chiral backbone of d-2-amino-1-butanol, a derivative, is essential for the antitubercular agent Ethambutol.[21]
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
To be used as a chiral building block, the racemic mixture of this compound must first be separated—a process known as resolution. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose.[19] This protocol describes a typical transesterification reaction where a lipase enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
Objective: To resolve racemic this compound into its enantiomers using a lipase-catalyzed acylation.
Materials:
-
Racemic this compound
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Anhydrous organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE))
-
Standard glassware, magnetic stirrer, and temperature-controlled bath
-
Chiral Gas Chromatography (Chiral GC) column for monitoring
Procedure:
-
Reaction Setup : In a dry flask, dissolve racemic this compound (e.g., 7.4 g, 0.1 mol) and vinyl acetate (e.g., 4.3 g, 0.05 mol, 0.5 equivalents) in 100 mL of anhydrous hexane. Note: Using 0.5 equivalents of the acylating agent aims for a theoretical maximum conversion of 50%, which is ideal for kinetic resolution.
-
Enzyme Addition : Add the immobilized lipase (e.g., 1 g) to the solution.
-
Incubation : Stir the suspension at a constant temperature (e.g., 30-40°C).
-
Monitoring : Periodically take small aliquots of the reaction mixture, filter out the enzyme, and analyze the sample by Chiral GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.
-
Reaction Termination : Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation : The filtrate contains unreacted (e.g., R)-2-butanol and the product, (e.g., S)-sec-butyl acetate. These can be separated by fractional distillation.
-
Hydrolysis (Optional) : The separated (S)-sec-butyl acetate can be hydrolyzed using a mild base (e.g., Na₂CO₃ in methanol/water) to yield the enantiopure (S)-2-butanol.
Self-Validation:
-
Chiral GC : This is the primary method for validation. It will show four potential peaks: (R)-2-butanol, (S)-2-butanol, (R)-sec-butyl acetate, and (S)-sec-butyl acetate. At the start, only the two alcohol peaks will be present in a 1:1 ratio. As the reaction proceeds, one ester peak will grow while the corresponding alcohol peak diminishes. At 50% conversion, the mixture should ideally contain one alcohol enantiomer and one ester enantiomer, both in high enantiomeric excess.
Safety and Handling
This compound is a flammable liquid and can cause serious eye irritation.[6][7] It may also cause respiratory irritation and drowsiness or dizziness.[6]
-
Handling : Always work in a well-ventilated area, preferably a fume hood.[1] Keep away from heat, sparks, and open flames.[6] Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Conclusion
This compound is a testament to how a relatively simple molecule can play a complex and vital role in pharmaceutical synthesis. Its utility spans the entire drug development pipeline, from a workhorse solvent in early-stage reactions and purifications to a high-value chiral precursor for stereochemically complex APIs. As the pharmaceutical industry continues to prioritize efficiency, safety, and stereochemical precision, the strategic application of versatile chemicals like this compound will remain indispensable. The ability to leverage its properties—both achiral and chiral—empowers chemists to design more elegant, sustainable, and effective synthetic routes to the medicines of tomorrow.
References
- Vertex AI Search. This compound in Laboratory Settings: Properties and Usage as a Reagent.
- Vertex AI Search. The Role of 2-Methyl-2-butanol in Pharmaceutical Synthesis and Beyond. (2025-12-29).
- Vertex AI Search. Discover the Benefits of Sec Butyl Alcohol in Industrial Applications. (2025-10-30).
- Google Patents. CA2565675A1 - Process for the preparation of this compound.
- Sigma-Aldrich. SAFETY DATA SHEET - this compound. (2025-11-06).
- PubChem - NIH. (+-)-2-Butanol | C4H10O | CID 6568.
- PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Pallav Chemicals. This compound MATERIAL SAFETY DATA SHEET CAS No 78-92-2 SDS/MSDS.
- Aure Chemical. The Application of Solvents in the Pharmaceutical Industry.
- Fiveable. 17.3 Preparation of Alcohols: A Review - Organic Chemistry.
- Carl ROTH. Safety Data Sheet: this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. Sec-Butanol: A Deep Dive into its Properties and Solvent Capabilities.
- Wikipedia. This compound.
- ResearchGate. This compound chiral molecules: (A) right-handed ( R ) this compound, (B)...
- Taylor & Francis. This compound – Knowledge and References.
- Organic Syntheses Procedure. a general synthetic method for the oxidation of primary alcohols to aldehydes.
- Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.
- ResearchGate. Examples of drugs derivatives from chiral secondary alcohols.
- Global Precious Metal Catalysts. (R)-2-Butanol.
- ResearchGate. How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure. (2022-11-16).
- Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols.
- The Calculated Chemist. The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory. (2024-09-26).
- PubMed Central - NIH. The green solvent: a critical perspective.
- Books. Chapter 3: Renewable Solvent Selection in Medicinal Chemistry.
- Chemguide. esterification - alcohols and carboxylic acids.
- Advancing Chiral Chemistry in Pharmaceutical Synthesis.
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Troubleshooting & Optimization
Technical Support Center: Dehydration of 2-Butanol to Butenes
Welcome to the technical support center for the catalytic dehydration of 2-butanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of butene isomers from this compound. Here, we dissect frequent experimental issues, explain the underlying chemical principles, and provide validated protocols to enhance your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Core Reaction
This section addresses fundamental concepts governing the dehydration of this compound. A solid understanding of these principles is the first step in effective troubleshooting.
Q1: What are the primary products of the acid-catalyzed dehydration of this compound?
The acid-catalyzed dehydration of this compound, a secondary alcohol, typically proceeds via an E1 elimination mechanism.[1][2] This reaction involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group leaves as a water molecule.[3] This carbocation can then lose a proton from an adjacent carbon to form a double bond, resulting in a mixture of three isomeric butenes:
-
1-Butene
-
trans-2-Butene (E-but-2-ene)
-
cis-2-Butene (Z-but-2-ene)
The reaction yields a mixture because the proton can be abstracted from two different adjacent carbons (C1 or C3).[3][4]
Q2: How does Saytzeff's (Zaitsev's) rule predict the major product in this reaction?
Saytzeff's rule states that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene will be the major product.[5][6] For the dehydration of this compound, the 2-butene isomers are more substituted (disubstituted) than 1-butene (monosubstituted).[7] Consequently, the 2-butenes are the major products, with the trans isomer being slightly more stable and thus more abundant than the cis isomer due to reduced steric hindrance.[8] The typical product distribution favors trans-2-butene > cis-2-butene > 1-butene.[2]
Q3: Can the product distribution be shifted to favor the Hofmann product (1-butene)?
Yes, while the Saytzeff products are thermodynamically favored, reaction conditions can be altered to favor the kinetically controlled Hofmann product (the less substituted alkene).[9] This is typically achieved by using a sterically hindered (bulky) base or a bulky leaving group, which makes the abstraction of the less sterically hindered proton on the terminal carbon (C1) more favorable.[9][10] However, in standard acid-catalyzed dehydration, the Saytzeff products will predominate.
Q4: What is the primary competing side reaction I should be aware of?
The most common side reaction is the formation of di-sec-butyl ether.[11] This occurs via an intermolecular SN2 reaction where an unreacted this compound molecule acts as a nucleophile and attacks the secondary carbocation intermediate. This side reaction is generally favored at lower temperatures, while higher temperatures favor the E1 elimination pathway to form butenes.[12]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the experiment.
Problem Area 1: Low Conversion or Poor Overall Yield
Q: My this compound conversion is significantly lower than expected. What are the likely causes?
A: Low conversion is a common issue that can typically be traced back to three main factors:
-
Insufficient Temperature: The dehydration of secondary alcohols is an endothermic process that requires a specific activation energy.[12] For acid-catalyzed reactions, temperatures are typically in the range of 100-140 °C.[12] If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion in a given timeframe.
-
Catalyst Issues:
-
Insufficient Catalyst: Ensure the correct molar ratio of the acid catalyst (e.g., sulfuric or phosphoric acid) to the alcohol is used.
-
Catalyst Deactivation (Solid Catalysts): If using a solid acid catalyst like a zeolite or alumina, its activity can decrease over time due to "coking," where carbonaceous deposits block active sites.[13] Zeolites like H-FAU and H-MOR have been shown to deactivate significantly over extended use.
-
-
Inefficient Water Removal: The dehydration is a reversible equilibrium reaction. If the water produced is not removed from the reaction mixture (e.g., by distillation), it can drive the equilibrium back towards the reactant, limiting the overall conversion.
Workflow for Diagnosing Low Conversion ```dot graph TD { A[Low Conversion Detected] --> B{Check Temperature}; B -->|Temp Too Low| C[Increase Temperature to Recommended Range e.g., 100-140°C]; B -->|Temp Correct| D{Check Catalyst}; D -->|Liquid Acid| E[Verify Catalyst Concentration/Ratio]; D -->|Solid Catalyst| F[Check for Deactivation/Coking]; F --> G[Regenerate or Replace Catalyst]; D -->|Catalyst OK| H{Is Water Being Removed?}; H -->|No| I[Implement Distillation or other Water Removal Method]; H -->|Yes| J[Re-evaluate Reagent Purity & Setup Integrity]; }
Caption: Competing E1 and SN2 pathways from the carbocation intermediate.
Section 3: Protocols and Methodologies
Protocol 1: Acid-Catalyzed Dehydration of this compound (Microscale)
This protocol is adapted for a microscale setup, focusing on the safe collection and analysis of gaseous products. [8] Materials:
-
This compound (100 µL)
-
Concentrated Sulfuric Acid (H₂SO₄, 50 µL)
-
1.0 mL conical vial with boiling chip
-
Gas collection apparatus (as described in standard lab texts, e.g., Zubrick) [8]* Sand bath and heating apparatus
-
Gas-tight syringe for GC analysis
Procedure:
-
Apparatus Setup: Assemble the gas collection apparatus. Fill a beaker with water and invert a graduated gas collection tube filled with water into it, ensuring no air bubbles are present. Secure it with a clamp. [8]2. Reagent Addition: In the 1.0 mL conical vial, add a boiling chip. Carefully add 100 µL of this compound, followed by the slow addition of 50 µL of concentrated sulfuric acid.
-
Scientist's Note: Always add acid to the alcohol slowly to dissipate the heat from the exothermic mixing.
-
-
Reaction: Immediately connect the vial to the gas delivery tube and position the outlet under the inverted collection tube in the water bath. Begin heating the vial in a sand bath to approximately 140 °C. [8]Bubbling should commence as the gaseous butene products are formed.
-
Gas Collection: Collect 3-4 mL of the gaseous products in the collection tube via water displacement. Once collected, cease heating but allow the apparatus to cool before disassembly. [8]5. Sample Preparation for Analysis: Carefully withdraw approximately 100-500 µL of the collected gas mixture using a gas-tight syringe by inserting the needle through the water and into the mouth of the collection tube.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To separate and quantify the three butene isomers produced.
Typical GC Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar column is often suitable for separating butene isomers. An Agilent CP-Al2O3/KCl PLOT column is highly effective for resolving C4 hydrocarbons. [14]* Carrier Gas: Helium or Hydrogen. [15]* Temperature Program: An isothermal run at a low temperature (e.g., 50 °C) or a slow temperature ramp may be necessary to achieve baseline separation of the isomers. [14]* Injection: Inject the 100-500 µL gas sample from Protocol 1 directly into the GC inlet.
Interpreting the Chromatogram:
-
Elution Order: For many standard columns, the experimentally determined elution order is: 1-butene , followed by trans-2-butene , and finally cis-2-butene . [1]* Quantification: The relative amount of each isomer corresponds to the area under its respective peak. The mole fraction of each product can be calculated from the integration of these peaks. [16]
References
-
Dumez, F., & Froment, G. F. (1976). Dehydrogenation of 1-Butene into Butadiene. Kinetics, Catalyst Coking, and Reactor Design. Industrial & Engineering Chemistry Process Design and Development, 15(2), 291–301. [Link]
-
GeeksforGeeks. (2023, July 23). Saytzeff's Rule. [Link]
-
van der Graaff, W. N. P., et al. (2021). Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology. Catalysis Science & Technology, 11, 2058-2071. [Link]
-
MDPI. (n.d.). Renewable Butene Production through Dehydration Reactions over Nano-HZSM-5/γ-Al2O3 Hybrid Catalysts. [Link]
-
Scribd. (n.d.). Dehydration of this compound to Butenes. [Link]
-
Scribd. (n.d.). E1 Dehydration of this compound Lab. [Link]
-
Bartleby. (n.d.). E1 And E2 Synthesis Lab Report. [Link]
-
OSTI.GOV. (1974). Standard method for analysis of commercial butane-butylene mixtures by gas chromatography. [Link]
-
LibreTexts Chemistry. (n.d.). Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. [Link]
-
Scribd. (n.d.). Experiment 9 Acid Catalyzed Dehydration of this compound. [Link]
-
Lercher, J. A., et al. (2011). The Origin of Regioselectivity in this compound Dehydration on Solid Acid Catalysts. Journal of the American Chemical Society, 133(44), 17715-17723. [Link]
-
LibreTexts Chemistry. (2023, January 22). The Dehydration of Butan-2-ol. [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
BYJU'S. (n.d.). Important Concept Behind Saytzeff's Rule. [Link]
-
Higgins, C. E., & Baldwin, W. H. (1964). Separation of Butene Isomers and Butadiene by Gas Liquid Chromatography. Analytical Chemistry, 36(3), 473-475. [Link]
-
Agilent Technologies. (2011). Analysis of impurities in cis-2-butene. [Link]
-
Allen. (n.d.). Dehydration of this compound yield. [Link]
-
LibreTexts Chemistry. (2020, May 30). Dehydration Reactions of Alcohols. [Link]
-
Chemguide. (n.d.). The Dehydration of Alcohols. [Link]
-
Chemguide. (n.d.). Dehydration of more complicated alcohols. [Link]
-
ACS Publications. (1964). Separation of Butene Isomers and Butadiene by Gas Liquid Chromatography. [Link]
-
Chemistry Stack Exchange. (2020, August 3). Acid dehydration to ether. [Link]
-
Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. [Link]
-
EduBirdie. (n.d.). Dehydration of this compound Lab Report. [Link]
-
Brainscape. (n.d.). Experiment 9: Dehydration of this compound via Gas Collection & Gas Chromatography Analysis. [Link]
-
ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]
-
YouTube. (2018, April 4). 2 butanol dehydration. [Link]
-
LibreTexts Chemistry. (2024, March 27). Hofmann's Rule and Zaitsev's Rule. [Link]
-
YouTube. (2020, October 26). Dehydration of 2 methyl 2 butanol. [Link]
-
Brahmanand College Kanpur. (n.d.). Elimination Reactions. [Link]
-
Filo. (2025, January 8). Differentiate between hofman and saytzeff elimination by taking example of 2 bromobutane. [Link]
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- 16. Experiment 9: Dehydration of this compound via Gas Collection & Gas Chromatography Analysis Flashcards by Yeajin Park [brainscape.com]
optimizing reaction conditions for the stereoselective synthesis of 2-butanol
Technical Support Center: Optimizing Stereoselective Synthesis of 2-Butanol
Welcome to the technical support resource for the stereoselective synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this critical transformation. Chiral this compound is a valuable building block, and its efficient, selective synthesis is paramount.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to resolve challenges and enhance reaction performance.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues encountered during the asymmetric synthesis of this compound from 2-butanone. The solutions are presented in a direct question-and-answer format.
Q1: My reaction shows low enantiomeric excess (ee). What are the primary factors to investigate?
A: Low enantioselectivity is the most common challenge and can stem from multiple sources. A systematic approach is crucial for diagnosis. Begin by validating your analytical method (e.g., chiral HPLC or GC) with a racemic sample to ensure your measurements are accurate.[2] Once confirmed, investigate the following reaction parameters.
-
Potential Cause 1: Catalyst/Enzyme Integrity and Purity
-
Insight: The enantiomeric and chemical purity of your chiral catalyst or auxiliary is the cornerstone of selectivity.[3] For chemo-catalysts (e.g., Ru-BINAP complexes), impurities or degradation can lead to the formation of non-selective or inactive species. For biocatalysts, improper storage or buffer conditions can cause denaturation.
-
Solution:
-
Verify the enantiomeric purity of the chiral ligand or auxiliary before catalyst preparation.
-
Ensure catalysts sensitive to air or moisture are handled under strictly inert conditions (e.g., Argon or Nitrogen atmosphere) using oven-dried glassware and anhydrous solvents.[3]
-
For enzymatic reactions, confirm the activity of your enzyme lot and ensure the buffer pH and composition are optimal for stability and activity.[4][5]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Insight: Temperature has a profound and sometimes non-intuitive effect on enantioselectivity. While lower temperatures often increase selectivity by amplifying the small energy difference between the diastereomeric transition states, this is not a universal rule.[2] For instance, in the enzymatic reduction of 2-butanone by secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus, stereoselectivity increases at higher temperatures.[6][7] Conversely, in some borane-catalyzed reductions, the highest enantioselectivity is observed in a narrow temperature window (e.g., 20-30 °C) because a non-selective background reaction becomes significant at both higher and lower temperatures.[8]
-
Solution:
-
Do not assume lower temperature is always better. Perform a temperature screen (e.g., -20 °C, 0 °C, 25 °C, 40 °C) to identify the optimum for your specific catalytic system.
-
Maintain precise and stable temperature control throughout the reaction.
-
-
-
Potential Cause 3: Inappropriate Solvent Choice
-
Insight: The solvent influences the conformation and stability of the catalyst-substrate complex. A solvent that coordinates too strongly with the catalyst can inhibit the reaction, while the wrong polarity can disfavor the highly organized transition state required for high selectivity.[2][3]
-
Solution:
-
Screen a range of anhydrous, non-coordinating solvents. For asymmetric hydrogenations, common choices include toluene, dichloromethane (DCM), or 2,2,2-trifluoroethanol (TFE).[9]
-
For enzymatic reactions, consider a two-phase system (e.g., aqueous buffer with a water-immiscible organic solvent like heptanol) to improve substrate availability and simplify product isolation.[10]
-
-
-
Potential Cause 4: Time-Dependent Racemization
-
Insight: In some biocatalytic reductions of 2-butanone, high stereoselectivity is observed at early stages, but the enantiomeric excess erodes over time due to a racemization process. This means that high conversion and high ee can be mutually exclusive in a batch system.
-
Solution:
-
Monitor both conversion and ee over time to determine if racemization is occurring.
-
If racemization is confirmed, employ a continuous flow reactor. This strategy allows for short residence times, achieving high biocatalytic selectivity while suppressing the slower racemization process, thereby enabling both high conversion and high ee.[11]
-
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting and optimizing enantiomeric excess.
Frequently Asked Questions (FAQs)
Q2: What are the primary methods for synthesizing enantiopure this compound, and how do they compare?
A: The two dominant strategies are chemo-catalytic asymmetric hydrogenation (including transfer hydrogenation) and biocatalytic reduction.
| Feature | Asymmetric Hydrogenation (Ru, Ir, etc.) | Biocatalytic Reduction (ADH Enzymes) |
| Stereoselectivity | Often excellent (>99% ee) is achievable.[12] | Can be exceptional, often with absolute selectivity for one enantiomer (>99.9% ee).[4][5] |
| Reaction Conditions | Often requires high pressure H₂ gas, inert atmospheres, and organic solvents. Transfer hydrogenation offers milder conditions.[12][13] | Typically proceeds in aqueous buffer at or near ambient temperature and pressure.[5][10] |
| Catalyst Source | Based on precious metals (Ru, Rh, Ir) and complex, often patented, chiral ligands.[12] | Enzymes are produced via fermentation (e.g., in E. coli or yeast) and are biodegradable.[11] |
| Substrate Scope | Broad scope for many ketone types, though optimization is often required.[12][14] | Can be highly specific to the substrate structure. A library of enzymes may be needed to find a suitable catalyst. |
| Cofactor | None required (uses H₂ or a hydrogen donor like isopropanol). | Requires a nicotinamide cofactor (NADH or NADPH) which must be regenerated in-situ.[15] |
| Key Advantage | High catalyst turnover numbers (TON) and frequencies (TOF) are possible.[12] | Environmentally benign ("green") process with extremely high selectivity under mild conditions. |
Q3: For enzymatic reductions, how is the expensive NADH/NADPH cofactor regenerated?
A: Stoichiometric use of nicotinamide cofactors is economically prohibitive. Therefore, a cofactor regeneration system is always employed. The most common method is a substrate-coupled system, where a sacrificial secondary alcohol, like 2-propanol, is added in large excess. The same alcohol dehydrogenase (ADH) that reduces the 2-butanone to this compound also oxidizes the 2-propanol to acetone, regenerating the NADH/NADPH cofactor in the process.[15] This creates a cost-effective catalytic cycle.
Enzyme-Catalyzed Reduction with Cofactor Regeneration
Caption: Substrate-coupled cofactor regeneration in biocatalytic ketone reduction.
Q4: My asymmetric hydrogenation reaction is sluggish or stalls completely. What should I check?
A: Stalled reactions are often due to catalyst inhibition or deactivation.
-
Check for Inhibitors: Ensure the 2-butanone substrate is pure. Some impurities can act as catalyst poisons.
-
Base Activation (for Ru-diamine catalysts): Many ruthenium-diphosphine-diamine catalysts require activation with a base to generate the active Ru-hydride species. Ensure your base is strong enough and added in the correct stoichiometry.[15]
-
Hydrogen Pressure: While ee may not be strongly affected by pressure, the reaction rate is. Ensure your system is leak-free and that the hydrogen pressure is maintained at the optimized level (typically 8-10 atm for many systems).[12]
-
Agitation: In a multiphase (gas-liquid-solid) system, efficient mixing is critical to ensure mass transfer of hydrogen into the solution. Increase the stirring rate if the reaction appears mass-transfer-limited.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2-Butanone to (S)-2-Butanol
This protocol is adapted from methods using carbonyl reductase enzymes in a two-phase system, which facilitates high product purity and easy separation.[10]
-
Materials:
-
Carbonyl reductase from Candida parapsilosis (or a recombinant E. coli expressing a suitable ADH).
-
NAD⁺ (or NADP⁺, depending on enzyme specificity).
-
2-Butanone (>99% purity).
-
2-Heptanol (or other suitable water-immiscible secondary alcohol for co-substrate and organic phase).
-
Triethanolamine (TEA) buffer (100 mM, pH 7.0).
-
Stirred, temperature-controlled reaction vessel.
-
-
Procedure:
-
Prepare Aqueous Phase: In the reaction vessel, prepare the TEA buffer. Dissolve NAD⁺ to a final concentration of ~1 g/L. Adjust the temperature to 30 °C.
-
Add Enzyme: Add the carbonyl reductase enzyme to the buffer solution.
-
Create Two-Phase System: Add 2-heptanol to the reactor. The volume should be sufficient to form a distinct organic layer (e.g., a 5:1 ratio of organic to aqueous phase). Begin stirring to create an emulsion.
-
Add Substrate: Add the 2-butanone substrate to the mixture. The 2-butanone and the resulting this compound product will partition into the organic phase.
-
Reaction: Maintain the temperature at 30 °C and stir vigorously for 12-24 hours. The 2-heptanol serves as the regenerating alcohol for the NAD⁺ cofactor.
-
Monitoring: Periodically take a sample from the organic layer. Analyze by chiral GC to determine the conversion of 2-butanone and the enantiomeric excess of the this compound product.
-
Work-up: Once the reaction reaches the desired conversion, stop stirring and allow the phases to separate. Decant the upper organic phase.
-
Purification: The this compound product can be isolated from the 2-heptanol and any remaining 2-butanone by fractional distillation.[10]
-
Protocol 2: Asymmetric Hydrogenation of 2-Butanone using a Ru-Catalyst
This protocol is a representative procedure based on well-established Ru-BINAP/Diamine catalyst systems.[12][15] Note: This reaction must be performed under a strictly inert atmosphere.
-
Materials:
-
Ru-precatalyst, e.g., [RuCl₂(p-cymene)]₂.
-
Chiral diphosphine ligand, e.g., (S)-TolBINAP.
-
Chiral diamine ligand, e.g., (S,S)-DPEN.
-
2-Butanone (>99% purity).
-
Anhydrous isopropanol or other suitable solvent.
-
Base activator, e.g., potassium tert-butoxide (KOtBu).
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge.
-
-
Procedure:
-
Catalyst Preparation (in a glovebox): To a vial, add the Ru-precatalyst, (S)-TolBINAP, and (S,S)-DPEN in the appropriate molar ratio (e.g., 1:1.1:1.1 relative to Ru). Add anhydrous isopropanol to dissolve the components. Stir for 30 minutes to allow for complex formation.
-
Reactor Setup: Place the 2-butanone substrate and additional anhydrous isopropanol into the autoclave. The substrate-to-catalyst (S/C) ratio should be high, typically 1000:1 to 10,000:1.
-
Catalyst Injection: Transfer the prepared catalyst solution to the autoclave via syringe under a positive pressure of argon.
-
Activation: Add the base activator (e.g., KOtBu in THF) to the reactor. The amount should be stoichiometric to the ruthenium.
-
Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 9 atm). Begin vigorous stirring and heat to the desired temperature (e.g., 30 °C).
-
Monitoring: The reaction progress can be monitored by the drop in hydrogen pressure.
-
Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Analysis and Purification: Open the reactor and take an aliquot of the reaction mixture. Pass it through a small plug of silica to remove the catalyst before injecting it into a chiral GC to determine conversion and enantiomeric excess. The product can be purified by distillation.
-
References
-
Phillips, R. S., Zheng, C., Pham, V. T., Andrade, F. A. C., & Andrade, M. A. C. (2009). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis and Biotransformation, 10(1-4). [Link]
-
Phillips, R. S. (2011). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF. [Link]
- Lenz, M., et al. (2013). Process for the preparation of this compound.
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(7), 331-344. [Link]
-
Nie, Y., et al. (2015). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology, 42, 339-350. [Link]
-
Global Precious Metal Catalysts. (n.d.). (R)-2-Butanol. gpmc-catalyst.com. [Link]
-
Zhang, Z., et al. (2021). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology. [Link]
-
Bodnár, Z., & Tungler, A. (2004). Asymmetric Hydrogenation of Activated Ketones. ResearchGate. [Link]
-
Nie, Y., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3- butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Li, Y., et al. (2010). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 75(15), 5343-5346. [Link]
-
Blacker, J., & Stirling, M. (2006). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 30(10), 60-70. [Link]
-
Schrewe, M., et al. (2013). Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. Journal of Biotechnology, 168(4), 536-544. [Link]
-
Denton, J. R., & Krische, M. J. (2012). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. organic-chemistry.org. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
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- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pharmtech.com [pharmtech.com]
managing side reactions during the oxidation of 2-butanol
Welcome to the technical support center for the oxidation of 2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we address specific challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Overview of this compound Oxidation
The oxidation of this compound, a secondary alcohol, is a fundamental reaction in organic synthesis, primarily yielding 2-butanone (methyl ethyl ketone, MEK). This ketone is a valuable solvent and a precursor for various chemical intermediates. While the reaction appears straightforward, achieving high yield and selectivity requires careful control of reaction conditions to mitigate side reactions.
The desired transformation is as follows:
CH3CH(OH)CH2CH3 (this compound) + [Oxidizing Agent] → CH3C(=O)CH2CH3 (2-Butanone)
Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO₄).[1][2][3] The choice of oxidant and reaction conditions is critical in determining the outcome and purity of the product.
Troubleshooting Guide: Managing Side Reactions
This section is formatted as a series of common issues encountered during the oxidation of this compound, followed by their potential causes and recommended solutions.
Issue 1: Low Yield of 2-Butanone and Presence of Gaseous Byproducts
Question: I am performing an acid-catalyzed oxidation of this compound and observing a lower than expected yield of 2-butanone. I also notice the formation of gaseous products. What is happening and how can I fix it?
Answer:
This issue is characteristic of an acid-catalyzed dehydration side reaction, which competes with the desired oxidation pathway.[4][5][6]
-
Causality: In the presence of a strong acid catalyst (like H₂SO₄, often used with chromate or permanganate oxidants), the hydroxyl group of this compound can be protonated.[4] This protonated alcohol can then lose a molecule of water to form a secondary carbocation. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene), which are gases at typical reaction temperatures.[4][7] Zaitsev's rule predicts that the more substituted 2-butenes will be the major products.[8]
-
Troubleshooting Steps:
-
Control Acidity: The primary way to mitigate this is to control the acidity of the reaction medium. If possible, use a milder oxidizing agent that does not require strongly acidic conditions, such as Pyridinium Chlorochromate (PCC).[1][3]
-
Temperature Management: Dehydration reactions are often favored at higher temperatures. Running the oxidation at a lower temperature can significantly reduce the rate of this side reaction.
-
Gradual Addition of Acid: If a strong acid is necessary for your chosen oxidant, add it slowly to the reaction mixture to avoid localized high concentrations and a rapid increase in temperature.
-
Issue 2: My Product is Contaminated with Unexpected Carbonyl Compounds and Esters
Question: My final product shows contamination with compounds like propanal, formaldehyde, and even some esters like butyl formate, in addition to the expected 2-butanone. What is the source of these impurities?
Answer:
The presence of these smaller carbonyl compounds and esters points towards an oxidative C-C bond cleavage side reaction.
-
Causality: Under certain conditions, particularly with strong and aggressive oxidizing agents, the carbon-carbon bond adjacent to the alcohol functionality can be cleaved.[9][10][11] For this compound, this would lead to smaller fragments. For example, cleavage of the C1-C2 or C2-C3 bond can lead to the formation of smaller aldehydes and ketones. These highly reactive aldehydes (like formaldehyde) can then react with unreacted this compound in the presence of an acid catalyst to form esters.[9][12]
-
Troubleshooting Steps:
-
Select a Milder Oxidant: This is the most effective solution. Strong oxidants like hot, concentrated KMnO₄ are more likely to cause C-C bond cleavage. Opt for more selective reagents like PCC or a Swern oxidation, which are known for their milder reaction conditions.[13]
-
Stoichiometric Control: Use a stoichiometric amount of the oxidizing agent. An excess of a strong oxidant increases the likelihood of over-oxidation and bond cleavage.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction as soon as the starting material is consumed, preventing further degradation of the product.[5][14]
-
Issue 3: The Reaction is Sluggish or Incomplete
Question: My oxidation of this compound is not going to completion, even after an extended reaction time. What factors could be contributing to this?
Answer:
An incomplete reaction can be due to several factors related to the reagents and reaction setup.
-
Causality:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded over time or may be of poor quality.
-
Insufficient Activation: Some oxidants, like chromic acid, are generated in situ. Improper stoichiometry or addition of the activating acid can lead to a low concentration of the active oxidizing species.[15]
-
Low Temperature: While beneficial for preventing some side reactions, excessively low temperatures can significantly slow down the rate of the desired oxidation.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the alcohol and the oxidizing agent.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, high-purity oxidizing agent.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for the onset of side reactions. There is often an optimal temperature window for maximizing the rate of oxidation while minimizing side reactions.
-
Ensure Proper Stoichiometry and Mixing: Double-check the calculations for all reagents. Ensure vigorous stirring, especially in multiphasic systems.
-
Consider a More Reactive Oxidant: If milder conditions are not effective, a switch to a slightly more reactive oxidizing agent might be necessary, coupled with careful control of other parameters.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound be oxidized to a carboxylic acid?
A1: No, this compound is a secondary alcohol, and its oxidation product is a ketone (2-butanone).[3][16][17] Ketones are generally resistant to further oxidation under standard conditions because they lack the hydrogen atom on the carbonyl carbon that is necessary for the oxidation to a carboxylic acid to occur.[18] Primary alcohols, in contrast, can be oxidized to aldehydes and then further to carboxylic acids.[13][19]
Q2: What is the visual indication of a successful oxidation using potassium dichromate or potassium permanganate?
A2: When using an acidified solution of potassium dichromate(VI), a successful oxidation is indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[1][19][20] With acidified potassium permanganate (KMnO₄), the vibrant purple color of the permanganate ion (MnO₄⁻) will disappear, often resulting in a colorless or pale pink solution as it is reduced to Mn²⁺.[1]
Q3: How can I purify my 2-butanone product from unreacted this compound?
A3: 2-butanone and this compound have different boiling points (79.6 °C for 2-butanone and 99.5 °C for this compound). Fractional distillation is a common and effective method for separating the two. Additionally, solvent extraction can be used as part of the workup procedure to remove water-soluble impurities before distillation.[15]
Q4: Are there catalytic methods for the oxidation of this compound?
A4: Yes, catalytic methods are an area of active research and offer a more sustainable alternative to stoichiometric oxidants. These often involve transition metal catalysts (e.g., based on palladium, gold, or manganese) and a co-oxidant like molecular oxygen (from air).[21][22][23][24] The selectivity of these catalytic systems can be tuned by the choice of metal, support, and reaction conditions.[21][25]
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired oxidation pathway and the major side reactions.
Desired Oxidation Pathway
Caption: Desired oxidation of this compound to 2-butanone.
Dehydration Side Reaction Pathway
Caption: Acid-catalyzed dehydration of this compound.
C-C Cleavage Side Reaction Pathway
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Technical Support Center: Troubleshooting Phase Separation in 2-Butanol Aqueous Extractions
Welcome to the technical support center for 2-butanol aqueous extractions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during liquid-liquid extractions using this compound. Here, we delve into the underlying principles of phase separation and provide practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound only partially miscible with water?
This compound's partial miscibility is a result of its molecular structure, which contains both a hydrophilic hydroxyl (-OH) group and a moderately sized hydrophobic butyl (C₄H₉-) group. The hydroxyl group can form hydrogen bonds with water molecules, promoting solubility, while the nonpolar butyl group disrupts the hydrogen-bonding network of water, limiting miscibility.[1][2] This dual nature is what makes it a useful solvent for extracting moderately polar compounds from aqueous solutions.[3]
Q2: What is the "salting-out" effect and how does it apply to this compound extractions?
The "salting-out" effect is the reduction in solubility of a non-electrolyte (in this case, this compound) in an aqueous solution upon the addition of a salt.[4][5][6] When a salt like sodium chloride (NaCl) is dissolved in water, the ions hydrate, effectively reducing the amount of "free" water molecules available to dissolve the this compound. This forces the this compound out of the aqueous phase, leading to a cleaner and more distinct phase separation.[4][7][8][9] This technique is particularly useful when dealing with stubborn emulsions or when a sharp interface is difficult to achieve.[10]
Q3: Can temperature changes affect the phase separation of this compound and water?
Yes, temperature significantly influences the mutual solubility of this compound and water. Generally, as the temperature increases, the solubility of this compound in water and water in this compound also increases.[2][11] Conversely, lowering the temperature can sometimes improve phase separation. However, the relationship is not always linear and can be complex.[2] It is crucial to maintain a consistent temperature during your extraction to ensure reproducible results.
Q4: What is a ternary phase diagram and how is it relevant to my extraction?
A ternary phase diagram is a triangular graph that represents the phase behavior of a three-component system at a constant temperature and pressure.[12][13] For a this compound aqueous extraction, the three components would be this compound, water, and your solute. The diagram illustrates the regions where the mixture exists as a single phase (miscible) or separates into two or more phases.[12][13][14] Understanding the ternary phase diagram for your specific system can help you predict the phase behavior and optimize the ratios of your components for efficient extraction.
Troubleshooting Guide
Problem 1: No visible phase separation occurs.
Possible Causes:
-
High Mutual Solubility: The concentrations of this compound and water are within the miscible range for the experimental temperature.
-
Presence of a Homogenizing Agent: A third component in your sample (e.g., a co-solvent or certain solutes) may be increasing the mutual solubility of the two phases.
-
Incorrect Solvent Identity: You may have inadvertently used a more water-miscible alcohol, such as tert-butanol.
Solutions:
-
Induce Salting-Out:
-
Protocol: Add a saturated solution of sodium chloride (brine) or solid salt (e.g., NaCl, K₂HPO₄, K₂CO₃) to the mixture.[4][15] Start by adding a small amount, shake the mixture, and observe if phase separation occurs. Continue adding salt until a clear interface is visible. The addition of salt increases the ionic strength of the aqueous layer, decreasing the solubility of this compound.[5][10]
-
Causality: The salt ions hydrate, reducing the number of water molecules available to solvate the this compound, thereby forcing it out of the aqueous phase.[4][7][8][9]
-
-
Adjust the Temperature:
-
Protocol: Try lowering the temperature of the mixture by placing it in an ice bath.
-
Causality: The mutual solubility of this compound and water generally decreases with decreasing temperature.[2]
-
-
Verify Solvent Identity:
-
Protocol: Double-check the label on your solvent bottle. If there is any doubt, run a quick miscibility test with a small amount of the solvent and water in a test tube.
-
Problem 2: A cloudy or milky interface (emulsion) forms between the two layers.
Possible Causes:
-
Vigorous Shaking: Excessive agitation can create fine droplets of one phase suspended in the other, leading to an emulsion.[10]
-
Presence of Surfactants or Particulate Matter: Compounds in your sample with surfactant-like properties or fine solid particles can stabilize emulsions.[16][17]
Solutions:
-
Mechanical Separation:
-
Protocol:
-
Causality: These methods encourage the coalescence of the dispersed droplets.
-
-
Chemical Disruption (Salting-Out):
-
Protocol: Add brine or solid salt to the mixture as described in "Problem 1".
-
Causality: The increased ionic strength of the aqueous phase helps to destabilize the emulsion.[10]
-
-
Filtration:
-
Protocol: Pass the mixture through a phase separation filter paper or a plug of glass wool.[18]
-
Causality: These materials can help to break the emulsion and separate the layers.
-
Problem 3: A third layer forms at the interface.
Possible Causes:
-
Insoluble Material: Your sample may contain a substance that is insoluble in both the aqueous and this compound phases.
-
Complex Phase Behavior: The presence of certain solutes can lead to more complex phase equilibria, resulting in the formation of a third phase.
Solutions:
-
Identify the Third Layer:
-
Protocol: Carefully try to withdraw a small sample of the third layer and test its solubility in different solvents to get an idea of its nature.
-
Causality: Understanding the composition of the third layer is key to resolving the issue.
-
-
Adjust pH:
-
Filtration:
-
Protocol: If the third layer is a solid precipitate, you may need to filter the entire mixture before proceeding with the extraction.
-
Data & Protocols
Physical Properties of this compound and Water
| Property | This compound | Water |
| Molar Mass | 74.12 g/mol [1][23] | 18.02 g/mol |
| Density (at 20°C) | 0.808 g/cm³[1] | 0.998 g/cm³ |
| Boiling Point | 99.5 °C[1][24] | 100 °C |
| Solubility in Water (at 20°C) | 35.0 g/100 g[1] | - |
| Solubility of Water in this compound (at 20°C) | ~12% by weight[7] | - |
Experimental Protocol: Salting-Out Assisted this compound Extraction
-
Preparation: Combine your aqueous sample and this compound in a separatory funnel. A typical starting ratio is 1:1 by volume.
-
Initial Mixing: Gently invert the separatory funnel a few times to allow for initial mixing.
-
Induce Phase Separation: Add a saturated sodium chloride solution (brine) to the separatory funnel. Start with approximately 10-20% of the total volume.
-
Extraction: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. A clear interface should be visible.
-
Collection: Carefully drain the lower aqueous layer. Then, collect the upper this compound layer through the top of the funnel to avoid contamination.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for this compound extractions.
References
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Wikipedia. (2024). This compound. Retrieved from [Link]
-
Hep Journals. (n.d.). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Retrieved from [Link]
-
Course Hero. (2021, February 25). Phase Diagram for the Three Component System: Water-Butanol-Acetic Acid. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
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PubChem. (n.d.). (+-)-2-Butanol. Retrieved from [Link]
-
American Chemical Society. (n.d.). Measurement and Correlation of Mutual Solubilities in this compound + Water. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction using butyl butyrate as an extractant. Retrieved from [Link]
-
PubMed Central. (n.d.). Heterogeneous Nucleation of Butanol on NaCl: A Computational Study of Temperature, Humidity, Seed Charge, and Seed Size Effects. Retrieved from [Link]
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Semantic Scholar. (n.d.). Liquid-Liquid Equilibrium Data of Ternary Systems of Water, Acetic Acid and Alkanols (1-Butanol, 1-Pentanol and 1-Hexanol). Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Retrieved from [Link]
-
CORE. (n.d.). SALT EFFECT ON LIQUID LIQUID EQUILIBRIUM OF THE SYSTEM WATER + 1-BUTANOL + ACETONE AT 298K: EXPERIMENTAL DETERMINATION. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, January 7). A comparison of three pH control methods for revealing effects of undissociated butyric acid on specific butanol production rate in batch fermentation of Clostridium acetobutylicum. Retrieved from [Link]
-
AIDIC. (n.d.). Biobutanol Purification by Liquid-Liquid Extraction Assisted Divided Wall Columns. Retrieved from [Link]
-
YouTube. (2020, August 22). The Phase Diagram of a Three Component System: Water, 1-Butanol and Acetic Acid. Retrieved from [Link]
-
Desalination and Water Treatment. (n.d.). Influence of salt on tie-line behavior for ternary (water + phenol + this compound) system. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of this compound–water mixtures by pervaporation through PVA–NYL 66 blend membranes. Retrieved from [Link]
-
MDPI. (2023, June 18). Exploring the Influence of pH on the Dynamics of Acetone–Butanol–Ethanol Fermentation. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of (S)-butan-2-ol (CAS 4221-99-2). Retrieved from [Link]
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ResearchGate. (n.d.). Method for recovering products following emulsion PCR using this compound extraction. Retrieved from [Link]
-
Scribd. (n.d.). Butanol Liquid-Liquid Extraction Lab. Retrieved from [Link]
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Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from [Link]
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ACS Publications. (n.d.). Mutual solubility of water and aliphatic alcohols. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Separation of Alcohoi·Water Mixtures Using Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
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ACS Publications. (2021, March 31). Heterogeneous Nucleation of Butanol on NaCl: A Computational Study of Temperature, Humidity, Seed Charge, and Seed Size Effects. Retrieved from [Link]
-
ACS Publications. (2025, November 11). Integrated Aqueous Two-Phase Extraction–Distillation Strategy for Efficient 2,3-Butanediol Recovery from Fermentation Broth. Retrieved from [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
Scribd. (n.d.). Ternary Phase Diagram of 1-Butanol, Water, Acetic Acid. Retrieved from [Link]
-
YouTube. (2021, November 9). Liquid-Liquid extraction problems and solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN1532178A - Process for separating this compound from tertiary butanol/water mixture.
-
PubMed. (n.d.). Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. Retrieved from [Link]
-
YouTube. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Creating efficient novel aqueous two-phase systems: Salting-out effect and high solubility of salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Butanol and water solubility isotherms. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
WordPress.com. (2013, May 26). Experiment 2: Mutual Solubility Curve for Phenol and Water. Retrieved from [Link]
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Technical Support Center: Optimizing 2-Butanol Yield in Industrial Production
Welcome to the technical support center for the industrial synthesis of 2-butanol. This guide is designed for researchers, chemists, and process engineers focused on maximizing the yield and purity of this compound. Here, we move beyond simple protocols to explore the underlying principles of the synthesis, providing you with the causal understanding needed to troubleshoot and optimize your process effectively.
The predominant industrial method for producing this compound is the direct acid-catalyzed hydration of n-butenes (1-butene and 2-butene). This process, while straightforward in principle, is governed by a delicate interplay of reaction kinetics, thermodynamics, and catalyst performance. This guide provides a structured approach to diagnosing and resolving common issues encountered during production.
Core Principles: The Acid-Catalyzed Hydration of n-Butenes
Understanding the reaction mechanism is fundamental to troubleshooting. The hydration of an alkene is an electrophilic addition reaction that proceeds via a carbocation intermediate.[1] This mechanism dictates the product formed and the potential byproducts.
The reaction with 2-butene proceeds as follows:
-
Protonation: The alkene's π-bond attacks a proton (H+) from the acid catalyst, forming a secondary carbocation intermediate. This is the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the positively charged carbon.
-
Deprotonation: The resulting protonated alcohol loses a proton, regenerating the acid catalyst and yielding this compound.[1]
For unsymmetrical alkenes like 1-butene, the reaction follows Markovnikov's Rule, which states that the proton adds to the carbon atom that already has more hydrogen atoms. This also leads to the formation of the more stable secondary carbocation, yielding this compound as the major product.[2]
Logical Diagram: Mechanism of 2-Butene Hydration
The following diagram illustrates the step-by-step chemical pathway for the acid-catalyzed hydration of 2-butene to this compound.
Sources
Technical Support Center: Overcoming Catalyst Deactivation in 2-Butanol Dehydration
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic dehydration of 2-butanol. This guide is designed to provide in-depth, field-proven insights into diagnosing, troubleshooting, and overcoming common challenges related to catalyst deactivation. Our goal is to equip you with the knowledge to enhance the stability, activity, and selectivity of your catalytic systems.
Introduction: The Inevitability of Catalyst Deactivation
In the conversion of this compound to valuable butene isomers, solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-Beta), γ-Al₂O₃, and silica-alumina are indispensable.[1] However, a gradual loss of catalytic activity—a phenomenon known as deactivation—is a common operational challenge. The primary culprit is often the formation of carbonaceous deposits, or "coke," which physically block active sites and pores.[2] Understanding the mechanisms of deactivation is the first step toward mitigating its effects and ensuring the longevity and efficiency of your process.
This guide provides a structured approach to troubleshooting common issues, offering explanations for the underlying causes and actionable protocols for prevention and regeneration.
Part 1: Troubleshooting Guide - Diagnosing the Problem
Effective troubleshooting begins with accurately identifying the symptoms of catalyst deactivation. Below are common observational triggers and their likely causes, presented in a question-and-answer format to directly address issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) - Initial Diagnosis
Q1: My this compound conversion rate is steadily decreasing over time, but my product selectivity remains relatively stable. What is the likely cause?
A: A gradual loss in conversion with stable selectivity is a classic symptom of coke deposition on the catalyst surface.[2] Initially, coke molecules form on the most active acid sites, leading to a proportional decrease in the number of available sites for the dehydration reaction. This process, if uniform, reduces the overall reaction rate without significantly altering the relative rates of formation for different butene isomers. The coke effectively acts as a non-selective poison by physically blocking access to the active centers.[3]
Q2: I'm observing a significant drop in this compound conversion AND a shift in my butene isomer selectivity. For example, the ratio of 2-butenes to 1-butene is changing. What could be happening?
A: This scenario suggests a more complex deactivation mechanism than simple site blocking. The two most probable causes are:
-
Preferential Coking and Pore Mouth Blockage: Coke may be forming preferentially within the catalyst's pores, leading to diffusion limitations.[4] This can alter the residence time of reactants and products within the catalyst particle, favoring the formation of more thermodynamically stable isomers or secondary reactions. For zeolites, coke deposition at the pore mouths can restrict access to the internal active sites, fundamentally changing the shape-selective environment.[2]
-
Alteration of Acid Site Strength: The nature of the deposited coke can influence the acidity of the remaining active sites. "Soft coke" (oligomeric species) might have a different electronic effect on neighboring acid sites than "hard coke" (polyaromatic species).[5] This change in the acid site landscape can alter the reaction pathway and, consequently, the product distribution.[6] For instance, the balance between the E1 and E2 elimination pathways for this compound dehydration can be affected, leading to a different isomer mix.[7]
Q3: My catalyst was highly active initially, but then deactivated very rapidly within the first few hours of the experiment. What causes such abrupt deactivation?
A: Rapid initial deactivation is often linked to the presence of strong Brønsted acid sites, which are highly active not only for dehydration but also for the oligomerization and polymerization reactions that are precursors to coke formation.[3] These strong sites can quickly become covered by heavy hydrocarbon deposits, leading to a swift decline in performance.[3] Reaction conditions, such as high temperatures or low water partial pressure, can exacerbate this phenomenon by accelerating the rate of coke-forming side reactions.[8]
Q4: Can the water produced during the dehydration reaction affect my catalyst's stability?
A: Yes, water can have a dual role depending on the catalyst and reaction conditions.
-
Negative Effect (Deactivation): For some catalysts, particularly at high temperatures, steam can lead to irreversible structural changes, such as dealumination in zeolites.[2] This process removes aluminum from the zeolite framework, leading to a loss of Brønsted acid sites and, therefore, a permanent loss of activity.
-
Positive Effect (Stability Enhancement): In some cases, water can act as a competitive adsorbate on the active sites, inhibiting the side reactions that lead to coke formation.[8] It can also help to hydrolyze and remove coke precursors from the catalyst surface. Finding the optimal water concentration in the feed can be a key strategy for maintaining catalyst stability.
Logical Flow for Troubleshooting Deactivation
The following diagram illustrates a decision-making workflow for diagnosing the root cause of catalyst deactivation based on experimental observations.
Caption: A workflow for diagnosing catalyst deactivation.
Part 2: Confirmatory Analysis & Corrective Actions
Once a preliminary diagnosis is made, it is crucial to confirm the cause of deactivation through analytical characterization and then apply the appropriate corrective measures, which may include catalyst regeneration or process optimization.
Experimental Protocols: Characterizing the Deactivated Catalyst
To validate the cause of deactivation, a combination of analytical techniques should be employed.[9][10][11]
Protocol 1: Quantifying Coke Content using Thermogravimetric Analysis (TGA)
Objective: To determine the weight percentage of carbonaceous deposits on the spent catalyst.
Methodology:
-
Sample Preparation: Carefully unload the deactivated catalyst from the reactor in an inert atmosphere to prevent premature oxidation of the coke.
-
TGA Instrument Setup: Place a known mass (typically 10-20 mg) of the spent catalyst into a TGA crucible.
-
Drying Step: Heat the sample under an inert gas flow (e.g., N₂) to a temperature of 150-200°C and hold for 30-60 minutes to remove any physisorbed water and unreacted butanol.
-
Combustion Step: Switch the gas flow to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) and ramp the temperature, typically to 800°C, at a controlled rate (e.g., 10-15°C/min).
-
Data Analysis: The weight loss observed during the combustion step (typically between 400°C and 650°C) corresponds to the amount of coke burned off.[12][13] The derivative of the weight loss curve (DTG) can reveal different types of coke, which combust at different temperatures.[13]
| Technique | Information Provided | Deactivation Mechanism Indicated |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of deposited coke.[14] | Coking / Fouling |
| N₂ Physisorption (BET/BJH) | Measures changes in surface area and pore volume/size distribution. | Coking, Pore Blockage |
| FTIR with Pyridine Adsorption | Probes the accessibility and strength of Brønsted and Lewis acid sites.[12][15] | Coking, Site Poisoning |
| X-ray Diffraction (XRD) | Assesses catalyst crystallinity and phase integrity.[12] | Sintering, Structural Collapse |
Protocol 2: Catalyst Regeneration - Oxidative Coke Removal
Objective: To restore catalytic activity by burning off carbonaceous deposits.
WARNING: The combustion of coke is highly exothermic and can lead to thermal runaway and irreversible damage to the catalyst structure if not properly controlled.
Methodology:
-
Inert Purge: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove residual hydrocarbons.
-
Controlled Oxidation: Introduce a diluted oxidant stream (e.g., 1-5% O₂ in N₂) into the reactor at a low flow rate.
-
Temperature Ramping: Slowly ramp the temperature to the target regeneration temperature (typically 450-550°C for zeolites). The ramp rate should be controlled to keep the exotherm (temperature rise in the catalyst bed) below 50°C.
-
Hold Period: Maintain the catalyst at the regeneration temperature in the diluted oxidant stream until CO₂ is no longer detected in the effluent gas, indicating that all coke has been combusted.
-
Final Treatment: Increase the oxygen concentration gradually to ensure complete removal of the most refractory coke. Finally, switch back to an inert gas and cool the reactor down.
Caption: A step-by-step workflow for ex-situ catalyst regeneration.
Preventative Measures: Optimizing for Stability
The most effective strategy for dealing with deactivation is to prevent it from occurring in the first place.
-
Temperature Optimization: While higher temperatures increase the rate of dehydration, they also accelerate coking.[16][17] Operating at the lowest temperature that provides acceptable conversion is crucial. For this compound dehydration, temperatures in the range of 100-140°C are often cited for secondary alcohols.[17]
-
Control Water Content: As discussed, water can inhibit coke formation. Introducing a small, controlled amount of water or steam into the feed can significantly extend catalyst lifetime.[18]
-
Catalyst Selection: The choice of catalyst has a profound impact on stability. For example, zeolites with a medium pore size like H-ZSM-5 can be more resistant to deactivation than those with larger pores, as they inhibit the formation of bulky coke precursors.[1] Modifying catalysts, for instance by adding metals, can also enhance stability.[19]
-
Space Velocity: A higher weight-hourly space velocity (WHSV) reduces the contact time of reactants and products with the catalyst, which can suppress the secondary reactions that lead to coke. However, this may also lead to lower conversion. An optimal WHSV must be determined experimentally.[19]
By systematically applying the diagnostic, analytical, and procedural guidance in this document, researchers can effectively manage catalyst deactivation, leading to more robust and reproducible results in the dehydration of this compound.
References
- Cunha, T., Cunha, J. T. B., et al. (2020). Coke Deposition on Cracking Catalysts Study by Thermogravimetric Analysis. IJERA.
- Deactivation and regeneration of ZSM-5 zeolite catalysts for ethanol dehydration. (n.d.).
- Gupta, A., & Kumar, R. (n.d.). Chapter 14 Coke Formation on Zeolites.
- Concentration of Brønsted acid sites as determined by FTIR study of pyridine adsorption... (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Anekwe, I. M. S., & Isa, Y. M. (2025). Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock. RSC Publishing.
- Lecture 6 Catalyst characteriz
- catalyst deactivation and regeneration of supported sulfonic acids. (n.d.). Benchchem.
- The dehydrogenation of this compound over copper-based catalysts: Optimising catalyst composition and determining kinetic parameters | Request PDF. (n.d.).
- Thermogravimetric analysis of coked catalysts (a) time on stream: 30 min... (n.d.).
- Metal-Modified Zeolites for Catalytic Dehydration of Bioethanol to Ethylene: Mechanisms, Prepar
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- Aguayo, A. T., Gayubo, A. G., Atutxa, A., Olazar, M., & Bilbao, J. (n.d.). Catalyst Deactivation by Coke in the Transformation of Aqueous Ethanol into Hydrocarbons. Kinetic Modeling and Acidity Deterioration of the Catalyst.
- Lecture 10 Catalyst characteriz
- Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel. (2026).
- US6958304B2 - Method for regenerating a zeolite catalyst. (n.d.).
- Active Sites in H-Mordenite Catalysts Probed by NMR and FTIR. (2023). MDPI.
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- A Mechanistic Model on Catalyst Deactivation by Coke Form
- In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. (2023). NIH.
- Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology. (2021). Catalysis Science & Technology (RSC Publishing).
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. (2026).
- The dehydrogenation of this compound over copper-based catalysts: optimising catalyst composition and determining kinetic parameters. (n.d.). Sylvain Miachon.
- Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. (n.d.). New Journal of Chemistry (RSC Publishing).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- WO2007047622A1 - Regenerating molecular sieve absorbents used for ethanol dehydration. (n.d.).
- Reaction Mechanisms of this compound Dehydration over Phosphorus-Containing Activated Carbon Acid Catalyst | Request PDF. (n.d.).
- The Dehydrogenation of this compound Over Copper-Based Catalysts-Optimising Catalyst Composition and Determining Kinetic Parameters PDF | PDF | Catalysis | Reaction R
- Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry.
- Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. (n.d.). Dalton Transactions (RSC Publishing).
- Experiment 9: Dehydration of this compound via Gas Collection & Gas Chromatography Analysis Flashcards. (n.d.). Brainscape.
- One-step dehydration and isomerisation of n-butanol to iso-butene over zeolite catalysts | Request PDF. (n.d.).
- Dehydration of this compound to Butenes | PDF | Chemical Reactions | Gas Chrom
- Deactivation Mechanism of Palladium Catalysts for Ethanol Conversion to Butanol. (n.d.).
- Todd, M. (n.d.). Solid Acid Catalyzed Dehydration Reactions of Biomass-Derived Alcohols. DigitalCommons@UMaine - The University of Maine.
- Froment, G. F. (1991). The Modeling of Catalyst Deactivation by Coke Formation.
- F. The Dehydration of Butan-2-ol. (2023). Chemistry LibreTexts.
- Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatiz
- Dehydration of this compound Lab Report | Augusta University. (n.d.). EduBirdie.
- Dehydration of 2-methyl-2-butanol. (2017). YouTube.
- Dehydration of 2 methyl 2 butanol. (2020). YouTube.
- dehydration of more complic
- Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions. (2024).
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- Efficient Catalytic Dehydration of High-Concentration 1-Butanol with Zn-Mn-Co Modified γ-Al2O3 in Jet Fuel Production. (2019). MDPI.
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Technical Support Center: Strategies to Minimize Ether Formation During 2-Butanol Dehydration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing alcohol dehydration reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation, specifically the generation of di-sec-butyl ether, during the acid-catalyzed dehydration of 2-butanol. Our goal is to provide a deep, mechanistically-grounded understanding of the competing reaction pathways and to offer field-proven strategies and protocols to maximize your yield of the desired butene isomers.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding ether formation.
Q1: I'm performing a dehydration of this compound and my GC analysis shows a significant amount of an unexpected high-boiling point byproduct. Why am I forming di-sec-butyl ether?
A: The formation of di-sec-butyl ether is a classic example of a competing reaction pathway in acid-catalyzed alcohol dehydrations. While the goal is an intramolecular elimination (E1 mechanism) to form butenes, an intermolecular substitution (SN2 mechanism) can also occur.[1][2] In this side reaction, a non-protonated this compound molecule acts as a nucleophile and attacks a protonated this compound molecule (which has a good leaving group, water). This bimolecular reaction results in the formation of an ether.[3]
Q2: What is the most critical experimental parameter to control to favor alkene formation over ether synthesis?
A: Temperature is the single most important factor.[4] Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Consequently, higher reaction temperatures strongly promote the desired E1 pathway for alkene formation, while lower temperatures favor the SN2 pathway that leads to ethers.[3][5] For secondary alcohols like this compound, temperatures in the range of 100-140°C are typically required for efficient dehydration to alkenes.[5] Reactions run at temperatures significantly below this range risk producing ethers as the major product.
Q3: Does my choice of acid catalyst influence the selectivity between butene and ether?
A: Yes, though more subtly than temperature. The ideal catalyst is a strong acid with a non-nucleophilic conjugate base, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][6] The acid's role is to protonate the alcohol's hydroxyl group, converting it into an excellent leaving group (H₂O).[7][8] If an acid with a nucleophilic conjugate base were used (e.g., HBr), you would see competition from SN1/SN2 reactions involving the bromide ion. While the conjugate bases HSO₄⁻ and H₂PO₄⁻ are poor nucleophiles, the unreacted alcohol is always present and can act as the nucleophile, which is why temperature control remains paramount.[9]
Q4: How can I leverage Le Chatelier's principle to maximize my yield of butenes and suppress ether formation?
A: The dehydration of this compound is an equilibrium reaction.[10][11] You can drive the equilibrium toward the products (butenes and water) by removing one or more products as they are formed.[10][12][13] The butene isomers (1-butene, cis- and trans-2-butene) have significantly lower boiling points than the starting material, this compound. By setting up the reaction as a fractional distillation, you can continuously remove the volatile alkene products from the reaction mixture.[9][11] This not only increases the overall yield of alkenes but also keeps the concentration of this compound in the reaction flask lower, which kinetically disfavors the bimolecular ether formation reaction.
Troubleshooting Guide: High Ether Yield Detected
This section provides a systematic approach to diagnosing and solving the problem of excessive ether byproduct.
Issue: Your reaction to dehydrate this compound to butenes is producing an unacceptably high yield of di-sec-butyl ether, as confirmed by GC, NMR, or other analytical methods.
Root Cause Analysis Workflow
Use the following workflow to pinpoint the source of the issue.
Caption: Troubleshooting workflow for high ether yield.
Corrective Action Protocols
The following protocols are designed to address the root causes identified above.
Table 1: Key Physicochemical Data
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 74.12 | 99.5 |
| 1-Butene | 56.11 | -6.3 |
| trans-2-Butene | 56.11 | 0.9 |
| cis-2-Butene | 56.11 | 3.7 |
| Di-sec-butyl ether | 130.23 | 122 |
| Water | 18.02 | 100 |
Protocol 1: Optimizing Reaction Temperature
This protocol focuses on maintaining the optimal temperature to favor the E1 elimination pathway.
-
Apparatus Setup: Assemble a standard distillation apparatus with a heating mantle connected to a variable temperature controller, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head. This ensures an accurate reading of the vapor temperature of the distillate.
-
Heating: Heat the acid catalyst (e.g., concentrated H₂SO₄) in the reaction flask to the target temperature range (100-140°C) before adding the alcohol.
-
Controlled Addition: Add the this compound slowly from an addition funnel to the hot acid. This maintains a low concentration of the alcohol in the reaction mixture, further disfavoring the bimolecular ether formation.
-
Maintain Temperature: Adjust the heating mantle to ensure the temperature at the distillation head remains low (corresponding to the boiling points of the butene products), while the temperature in the reaction pot stays high. A sharp rise in the head temperature towards 100°C indicates that the starting material is beginning to distill, and the reaction should be stopped.[9]
Protocol 2: Applying Le Chatelier's Principle via Fractional Distillation
This protocol uses distillation to continuously remove the alkene products, driving the reaction to completion.
-
Apparatus: Use the fractional distillation setup described in Protocol 1. The fractionating column is essential for separating the low-boiling butenes from the higher-boiling this compound.
-
Cooling: The receiving flask should be cooled in an ice bath to effectively trap the highly volatile butene products.[9]
-
Procedure:
-
Charge the round-bottom flask with the acid catalyst (e.g., 5 mL of 9 M H₂SO₄).[9]
-
Heat the acid to approximately 100°C.
-
Slowly add this compound (e.g., 15 mL) from a dropping funnel over 30 minutes.
-
During the addition, butene gases will form, pass through the fractionating column and condenser, and collect in the cooled receiving flask.
-
Continue heating and collecting the distillate until the reaction ceases (i.e., gas evolution stops) or the temperature at the distillation head begins to rise sharply.
-
-
Post-Reaction Workup: The collected distillate will contain a mixture of butene isomers. It can be washed with a small amount of dilute base to remove any acidic impurities and then dried with a suitable drying agent (e.g., anhydrous Na₂SO₄) before analysis.[9][14]
Mechanistic Deep Dive
Understanding the competing mechanisms is key to controlling the reaction outcome.
Desired Pathway: E1 Elimination for Butene Formation
The acid-catalyzed dehydration of this compound to form butenes proceeds via a three-step E1 mechanism.[7][8][15]
-
Protonation: The hydroxyl group of this compound is protonated by the acid catalyst.
-
Carbocation Formation: The protonated alcohol loses a water molecule, forming a secondary carbocation intermediate. This is the rate-determining step.[7]
-
Deprotonation: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. Removal of a proton from C1 yields 1-butene, while removal from C3 yields 2-butene (as a mixture of cis and trans isomers).
Caption: E1 mechanism for this compound dehydration.
Competing Pathway: SN2 Substitution for Ether Formation
At lower temperatures, a bimolecular substitution reaction can dominate, where a second molecule of alcohol acts as the nucleophile.[1][3]
-
Protonation: Same as the E1 pathway, one molecule of this compound is protonated.
-
Nucleophilic Attack: A second, non-protonated molecule of this compound attacks the carbon bearing the -OH₂⁺ group, displacing the water molecule in a single, concerted step.
-
Deprotonation: The resulting protonated ether is deprotonated by a base to yield the final di-sec-butyl ether product.
Sources
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Technical Support Center: Optimization of Enzyme Activity for 2-Butanol Resolution
Welcome to the technical support center for the enzymatic kinetic resolution of 2-butanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of optimizing this critical chiral separation. Here, we move beyond mere protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up an enzymatic resolution of this compound.
Q1: What is the primary advantage of using an enzyme, like a lipase, for the kinetic resolution of this compound?
A1: The primary advantage lies in the high enantioselectivity of enzymes. Lipases, for example, can selectively acylate one enantiomer of a racemic mixture of this compound at a much higher rate than the other.[1] This differential reaction rate allows for the separation of the two enantiomers, a task that is often challenging and inefficient using traditional chemical methods.[2]
Q2: Which type of enzymatic reaction is most suitable for the resolution of this compound?
A2: For the resolution of racemic alcohols like this compound, lipase-catalyzed asymmetric transesterification is often the method of choice.[3] This approach typically offers better results in terms of both reaction rate and enantiomeric excess compared to hydrolysis or direct esterification in biphasic systems.[3][4]
Q3: What are the key parameters I need to optimize for a successful resolution?
A3: The key parameters to optimize include the choice of lipase, the acyl donor, the organic solvent, the reaction temperature, the water content (or water activity), and the substrate and enzyme concentrations.[5] Each of these factors can significantly impact the enzyme's activity and enantioselectivity.
Q4: How do I monitor the progress of the reaction and determine the enantiomeric excess (ee)?
A4: The progress of the reaction, specifically the conversion, and the enantiomeric excess of both the unreacted this compound and the product ester should be monitored using chiral chromatography techniques.[6][7] Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and accurate methods for this analysis.[2][8]
Q5: What is a realistic expectation for the maximum yield of a single enantiomer in a kinetic resolution?
A5: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[1] This is because the enzyme resolves the racemic mixture by converting one enantiomer, leaving the other behind. However, strategies like Dynamic Kinetic Resolution (DKR) can be employed to achieve theoretical yields approaching 100%.[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Enantiomeric Excess (ee) of the Product or Unreacted Substrate
Low enantiomeric excess is a common issue that can arise from several factors.
Possible Cause 1: Over-conversion of the Substrate
-
Explanation: In kinetic resolutions, the highest enantiomeric excess is typically achieved at a specific conversion point, often around 50%.[6] Pushing the reaction beyond this point can lead to the enzyme starting to react with the less-preferred enantiomer, thereby reducing the overall enantiomeric excess of the remaining substrate and the product.[6]
-
Troubleshooting Steps:
-
Monitor Conversion Closely: Set up a time-course experiment and withdraw aliquots at regular intervals.
-
Analyze Aliquots: Use chiral HPLC or GC to determine the conversion and enantiomeric excess at each time point.[6][8]
-
Identify Optimal Reaction Time: Plot enantiomeric excess versus conversion to identify the point of maximum ee. Subsequent experiments should be stopped at this optimal time.
-
Possible Cause 2: Suboptimal Choice of Acyl Donor
-
Explanation: The structure of the acyl donor can significantly influence the enzyme's enantioselectivity. Some lipases show a strong preference for specific acyl donors.
-
Troubleshooting Steps:
-
Screen Different Acyl Donors: Experiment with a variety of acyl donors. For lipases like Novozym 435, using an ester like vinyl acetate often yields better results than using a carboxylic acid.[5] Longer chain carboxylic acids have also been shown to improve results.[5]
-
Consult Literature: Review scientific literature for studies using the same or similar enzymes to identify proven acyl donors for the resolution of secondary alcohols.
-
Possible Cause 3: Inappropriate Organic Solvent
-
Explanation: The organic solvent not only dissolves the substrates but also modulates the enzyme's conformation and, consequently, its activity and enantioselectivity.[11][12] A suboptimal solvent can lead to poor enzyme performance.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of organic solvents with varying polarities (e.g., n-hexane, toluene, tert-butyl methyl ether). Non-polar solvents often lead to higher enzyme activity.[13]
-
Consider Solvent Properties: Factors such as log P (a measure of hydrophobicity) can be a useful guide for solvent selection.
-
Problem 2: Low or No Enzyme Activity
A lack of enzymatic activity can bring your resolution to a halt. Here are the likely culprits and their solutions.
Possible Cause 1: Inappropriate pH of the Enzyme's Microenvironment
-
Explanation: While the bulk reaction is in an organic solvent, the enzyme itself has an optimal pH for its catalytic activity, which is influenced by the residual aqueous phase or the enzyme's hydration layer.[14][15] For lipases, this is often in the neutral to slightly alkaline range.[16][17]
-
Troubleshooting Steps:
-
pH Adjustment of Immobilized Enzyme: Before drying, ensure the buffer used to equilibrate the immobilized enzyme is at its optimal pH.
-
Addition of a Buffer: In some cases, the addition of a small amount of buffer or salt to the reaction mixture can help maintain the optimal pH of the enzyme's microenvironment.
-
Possible Cause 2: Incorrect Reaction Temperature
-
Explanation: Enzyme activity is highly dependent on temperature.[18][19] While higher temperatures can increase the reaction rate, excessively high temperatures can lead to enzyme denaturation and loss of activity.[19]
-
Troubleshooting Steps:
-
Determine Optimal Temperature: Conduct the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimal balance between reaction rate and enzyme stability. For some lipase-catalyzed resolutions of this compound, temperature in the range of 40-60°C has been shown to have a less pronounced effect on the resolution itself but can impact the rate.[5]
-
Consider Enzyme Thermostability: Consult the manufacturer's specifications for the thermal stability of your specific lipase.
-
Possible Cause 3: Enzyme Inhibition
-
Explanation: Components of the reaction mixture, including the substrate, product, or impurities, can inhibit the enzyme.
-
Troubleshooting Steps:
-
Substrate/Product Inhibition Study: Run the reaction at different initial substrate concentrations. A decrease in the initial reaction rate at higher substrate concentrations may indicate substrate inhibition.
-
Ensure Purity of Reagents: Use high-purity substrates and solvents to avoid introducing unknown inhibitors.[6]
-
Problem 3: Difficulty in Separating the Product Ester and Unreacted Alcohol
Even with a successful resolution, the separation of the resulting products can be challenging.
Possible Cause: Similar Physical Properties
-
Explanation: The product ester and the unreacted this compound may have similar boiling points or polarities, making separation by distillation or standard column chromatography difficult.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Develop a robust column chromatography method. Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) to achieve good separation.
-
Consider Derivatization: In some cases, derivatizing the unreacted alcohol can alter its physical properties, facilitating easier separation.
-
Alternative Acyl Donors: Using a bulkier acyl donor can lead to an ester with significantly different properties from the starting alcohol, simplifying the separation process.
-
Data at a Glance: Lipase Performance in this compound Resolution
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Key Findings | Reference |
| Novozym 435® (Immobilized Candida antarctica lipase B) | Vinyl acetate | n-Hexane | 40-60 | Using vinyl acetate as the acyl donor resulted in higher enantiomeric excess (ee(s) ~90%) compared to carboxylic acids. Higher substrate and enzyme concentrations increased the reaction rate. | [5] |
| Candida cylindracea lipase | - | Biphasic system | - | Asymmetric transesterification is preferred for the resolution of racemic alcohols like sec-butanol. | [3] |
| Double immobilized Candida antarctica lipase B | Vinyl acetate | Toluene | 40 | Toluene was found to be the most effective solvent for the kinetic resolution of 2-pentanol, a similar secondary alcohol. | [13] |
Visualizing the Workflow and Key Concepts
A clear understanding of the experimental workflow and the factors influencing enzyme activity is crucial for success.
Experimental Workflow for Enzymatic Kinetic Resolution of this compound
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Influence of pH and Temperature on Lipase Activity
Caption: General effect of pH and temperature on lipase activity.
Detailed Experimental Protocols
Here are step-by-step methodologies for key experiments in the enzymatic resolution of this compound.
Protocol 1: Standard Enzymatic Kinetic Resolution of Racemic this compound
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435®)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Reaction vessel with magnetic stirrer and temperature control
-
Chiral HPLC or GC with a suitable chiral column
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add racemic this compound (1 equivalent) and the anhydrous organic solvent.
-
Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).
-
Enzyme Addition: Add the immobilized lipase. The amount of enzyme will need to be optimized, but a starting point is typically 10-20% by weight of the substrate.
-
Reaction Conditions: Stir the reaction mixture at the predetermined optimal temperature (e.g., 40°C).
-
Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Filter out the enzyme and dilute the sample with a suitable solvent for analysis.
-
Analysis: Inject the diluted sample into a chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting mixture of unreacted this compound and the product ester can then be separated by column chromatography.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index detector.
-
A suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific analytes (this compound and its ester). Polysaccharide-based columns are often effective.[2]
Procedure:
-
Standard Preparation: Prepare standard solutions of the racemic this compound and the racemic product ester in the mobile phase. Inject these standards to determine the retention times of each enantiomer.
-
Sample Preparation: Take an aliquot from the reaction mixture, filter out the enzyme, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C).
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers of this compound and the product ester based on the retention times from the standard injections.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
References
-
Romero, M. D., Gomez, J. M., Diaz-Suelto, B., & Gomez, E. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Applied Biochemistry and Biotechnology, 165(5-6), 1129-1140. [Link]
-
Nagy, E., Feczkó, T., & Károlyi, P. (2010). Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. Revista de Chimie, 61(7), 649-653. [Link]
-
ResearchGate. (2017). This compound chiral molecules: (A) right-handed ( R ) this compound, (B)... [Link]
-
Pàmies, O., & Bäckvall, J. E. (2003). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 125(14), 4134–4143. [Link]
-
Wang, B., Li, Y., & Yang, R. (2011). Resolution of 2-octanol via immobilized Pseudomonas sp. lipase in organic medium. Bioprocess and Biosystems Engineering, 34(3), 349-355. [Link]
-
The Royal Society of Chemistry. (2017). Enantiospecific recognition of this compound by an inherently chiral cavitand in the solid state. [Link]
-
Birman, V. B., & Li, X. (2008). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 73(22), 8769–8774. [Link]
-
Yadav, G. D., & Lathi, P. S. (2004). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Biochemical Engineering Journal, 20(2-3), 137-144. [Link]
-
Feringa, B. L., & de Vries, J. G. (1996). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. Journal of the American Chemical Society, 118(16), 3801-3803. [Link]
-
ResearchGate. (2019). a Effect of pH on lipase activity, b Effect of temperature on lipase... [Link]
-
Qayed, W. S., & Ali, H. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Li, C., Yu, H., & Liu, Y. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(19), 11859. [Link]
-
ResearchGate. (2016). Contd. b, Effect of pH on enzyme activity and stability. The effect of... [Link]
-
International Journal of Research and Review. (2018). To Study the Effect of pH on Lipase. [Link]
-
MDPI. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. [Link]
-
Weitkamp, J., & Hunger, M. (2002). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry, 8(15), 3491-3496. [Link]
-
ResearchGate. (2011). Effect of pH on lipase activity isolated from. [Link]
-
ResearchGate. (2019). Effect of organic solvent on enzyme activity. Purified enzyme having... [Link]
-
ResearchGate. (2022). Effects of temperature on the activity of the lipase. The lipase... [Link]
-
ResearchGate. (2016). Lipase catalyzed kinetic resolution of 2-alcohol a. [Link]
-
ResearchGate. (2022). How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure. [Link]
-
ResearchGate. (2025). Resolution of 2-octanol by SBA-15 immobilized Pseudomonas sp. lipase. [Link]
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Shkolnik, E., & Gutman, A. L. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]
-
Agritrop. (2007). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. [Link]
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ACS Publications. (2008). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. [Link]
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Klibanov, A. M. (2001). Why are enzymes less active in organic solvents than in water?. Trends in Biotechnology, 19(3), 97-101. [Link]
-
ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. [Link]
-
OUCI. (2022). Factors affecting enzyme activity and design. [Link]
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NIH. (2019). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. [Link]
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Guagliardi, A., Martino, M., Iaccarino, I., De Rosa, M., & Rossi, M. (1996). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biotechnology Letters, 18(11), 1281-1286. [Link]
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Gotor, V., & Brieva, R. (1991). Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. Tetrahedron: Asymmetry, 2(7), 629-632. [Link]
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Polish Journal of Food and Nutrition Sciences. (2015). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine pancreas. [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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MDPI. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Butanol Purity via GC-MS
In the realms of pharmaceutical manufacturing, specialty chemicals, and advanced research, the chemical purity of a solvent is not a trivial detail—it is a critical parameter that dictates reaction kinetics, product yield, and the final product's safety profile. 2-Butanol (sec-butanol), a versatile secondary alcohol, is a case in point.[1][2] Its use as a solvent and a chemical intermediate means that impurities, even at trace levels, can have significant downstream consequences.[3]
This guide provides an in-depth, scientifically grounded methodology for the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.[4] We will explore the causality behind the chosen experimental parameters and compare this definitive method against other analytical alternatives, empowering researchers and quality control professionals to make informed decisions.
The Unrivaled Power of GC-MS for Purity Analysis
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of Gas Chromatography (GC) with the unparalleled identification power of Mass Spectrometry (MS).[5][6][7] The process begins in the GC, where a sample is vaporized and transported by an inert carrier gas through a long, thin capillary column.[6][8] Compounds within the sample separate based on their boiling points and affinities for the column's stationary phase.[5][8] As each separated compound exits the column, it enters the MS, which acts as a highly specific detector.[6] In the MS ion source, molecules are typically bombarded with high-energy electrons (Electron Ionization), causing them to ionize and break apart into predictable fragment patterns.[4] The mass analyzer then sorts these fragments by their mass-to-charge ratio (m/z), generating a unique chemical fingerprint—a mass spectrum—for each compound.[4][5] This dual-layered analysis provides both quantitative data (how much is present) and qualitative data (what it is).[5]
A Validated GC-MS Protocol for this compound Purity
This protocol is designed to be a self-validating system, incorporating checks and justifications to ensure robust and reliable results.
Instrumentation and Consumables
-
Gas Chromatograph (GC): Equipped with a Split/Splitless inlet and coupled to a Mass Spectrometer.
-
Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer.
-
GC Column: A mid-polarity column, such as a DB-624 or Rtx-1301 (60 m x 0.25 mm ID, 1.0 µm film thickness), is recommended. These phases provide excellent resolution for a wide range of volatile compounds, including alcohols and potential process impurities.[9]
-
Carrier Gas: Helium, ultra-high purity (99.999%).
-
Reagents: High-purity this compound reference standard (>99.5%), Dichloromethane (DCM) or Methanol (GC grade, as solvent).
-
Consumables: 2 mL autosampler vials with PTFE-lined septa, appropriate syringes.
Experimental Workflow: From Sample to Result
The entire analytical process can be visualized as a sequential workflow, ensuring each step logically follows the last to produce a validated outcome.
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A Comparative Guide to Butanol Isomers as Solvents for Researchers and Drug Development Professionals
In the landscape of chemical solvents, the four isomers of butanol—n-butanol, isobutanol, sec-butanol, and tert-butanol—present a fascinating case study in how subtle changes in molecular architecture can dramatically influence physical properties and, consequently, application performance. For researchers and professionals in drug development, selecting the appropriate solvent is a critical decision that impacts reaction kinetics, yield, purity, and scalability. This guide provides an in-depth comparative analysis of these four isomers, moving beyond simple property listings to offer field-proven insights and practical, data-driven recommendations.
The Isomers: A Tale of Four Structures
All four butanol isomers share the same chemical formula, C₄H₁₀O, but differ in the arrangement of their carbon atoms.[1] This structural divergence is the root of their distinct solvent characteristics.
-
n-Butanol (Butan-1-ol): A straight-chain primary alcohol.[2]
-
Isobutanol (2-Methylpropan-1-ol): A branched-chain primary alcohol.[3]
-
sec-Butanol (Butan-2-ol): A straight-chain secondary alcohol.[1]
-
tert-Butanol (2-Methylpropan-2-ol): A branched-chain tertiary alcohol.[1]
The primary, secondary, or tertiary nature of the alcohol, along with the degree of branching, dictates the steric hindrance around the hydroxyl group and the overall molecular polarity. These factors, in turn, govern their behavior as solvents.
Physicochemical Properties: A Quantitative Comparison
The utility of a solvent is fundamentally tied to its physical and chemical properties. The table below summarizes the key parameters for the butanol isomers, providing a foundation for understanding their practical applications.
| Property | n-Butanol | Isobutanol | sec-Butanol | tert-Butanol |
| Molecular Structure | CH₃(CH₂)₃OH | (CH₃)₂CHCH₂OH | CH₃CH(OH)CH₂CH₃ | (CH₃)₃COH |
| Boiling Point (°C) | 117.7[2] | 107.9[4] | 99.5[5] | 82.0[4] |
| Melting Point (°C) | -89.8[2] | -101.9[4] | -114.7[5] | 25.0[4] |
| Density (g/cm³ at 20°C) | 0.810[2] | 0.802[4] | 0.806[5] | 0.781[4] |
| Water Solubility (g/L at 25°C) | 73[2] | 85 | 125 | Miscible[1] |
| Dielectric Constant (at 25°C) | 17.5[6] | 17.9 | 16.6[7] | 12.5 |
| Viscosity (mPa·s at 25°C) | 2.573[2] | 3.10 | 3.59 | 4.48 (at 30°C) |
| Flash Point (°C) | 35[4] | 28[4] | 24[5] | 11[4] |
Key Insights from the Data:
-
Boiling Point and Volatility: The linear structure of n-butanol allows for stronger intermolecular van der Waals forces, resulting in the highest boiling point. Increased branching in isobutanol and sec-butanol reduces these forces, lowering their boiling points. The highly branched and compact structure of tert-butanol leads to the lowest boiling point, making it the most volatile of the four. This is a critical consideration for solvent removal post-reaction.
-
Water Solubility and Polarity: The hydroxyl group imparts polarity, enabling hydrogen bonding with water.[1] As steric hindrance around the hydroxyl group increases from n-butanol to tert-butanol, the ability of the alkyl chain to disrupt water's hydrogen-bonding network diminishes. Consequently, water solubility increases with branching, culminating in the complete miscibility of tert-butanol.[1] The dielectric constant, a measure of a solvent's ability to separate ions, generally follows this trend in polarity.
-
Viscosity: The viscosity of the isomers is influenced by a combination of molecular shape and hydrogen bonding. The more linear n-butanol has a lower viscosity than the more branched sec- and tert-butanols at similar temperatures.[8][9]
-
Freezing Point: A notable outlier is tert-butanol, which has a relatively high freezing point of 25°C.[4] This can be problematic in cooler laboratory environments where it may solidify, requiring heating for use.
Performance in Key Applications
The choice of a butanol isomer as a solvent is highly dependent on the specific application. Here, we explore their performance in common laboratory and industrial processes.
Organic Synthesis
In organic synthesis, the solvent's role extends beyond simply dissolving reactants. It can influence reaction rates, equilibrium positions, and even the stereochemical outcome of a reaction.
-
n-Butanol: Its higher boiling point makes it suitable for reactions requiring elevated temperatures. Its relatively lower polarity compared to other short-chain alcohols can be advantageous in promoting certain reaction pathways.
-
Isobutanol: With properties similar to n-butanol, it is often used as a substitute. Its lower flash point is a key difference to consider for safety.[4]
-
sec-Butanol: As a secondary alcohol, it is less sterically hindered than tert-butanol, allowing it to participate as a nucleophile in certain reactions. Its moderate polarity and water solubility offer a balance for various reaction systems.
-
tert-Butanol: Its high polarity and miscibility with water make it a useful co-solvent in reactions involving both polar and non-polar reagents. Its bulky nature provides significant steric hindrance, making it a poor nucleophile but an excellent non-nucleophilic base when deprotonated (as in potassium tert-butoxide). It is also used in the manufacture of perfumes and as a denaturant for ethanol.[10]
Extractions
Liquid-liquid extraction is a cornerstone of product purification. The efficiency of a butanol isomer as an extraction solvent is primarily governed by its partitioning behavior with water and its ability to solubilize the target compound.
-
n-Butanol and Isobutanol: Their limited solubility in water makes them excellent choices for extracting moderately polar to non-polar organic compounds from aqueous solutions.[11] They form a distinct organic phase, facilitating separation. n-Butanol, in particular, has been shown to have high extraction efficiencies for compounds like butanol itself from fermentation broths.[12]
-
sec-Butanol: Its higher water solubility makes it less ideal for creating a distinct biphasic system compared to n-butanol and isobutanol.[11]
-
tert-Butanol: Due to its miscibility with water, it is generally unsuitable for traditional liquid-liquid extractions from aqueous solutions.[11]
Crystallization
Crystallization is a critical step for the purification of active pharmaceutical ingredients (APIs) and other high-purity chemicals. The ideal crystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.
The choice of butanol isomer can significantly impact crystal habit, polymorphism, and yield. The varying polarities and hydrogen bonding capabilities of the isomers allow for fine-tuning of the crystallization process. For instance, the moderate polarity of n-butanol and isobutanol can be well-suited for a wide range of APIs. The higher polarity of tert-butanol may be beneficial for more polar compounds, although its high volatility can sometimes lead to rapid, uncontrolled crystallization.
Azeotropes and Solvent Removal
A significant practical consideration in the use of butanol isomers is their tendency to form azeotropes with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
-
n-Butanol: Forms a heterogeneous azeotrope with water, meaning that upon condensation, the vapor separates into two immiscible liquid phases (one water-rich and one butanol-rich).[13][14] This property is exploited in azeotropic distillation to dewater reaction mixtures. A simple two-column distillation system can be used for separation.[15][16]
-
Other Isomers: Isobutanol and sec-butanol also form azeotropes with water. The complete miscibility of tert-butanol with water means it does not form a heterogeneous azeotrope in the same way.
The boiling points of the azeotropes are lower than that of either pure component, which can facilitate solvent removal under milder conditions. However, breaking the azeotrope to obtain a pure, dry solvent requires specific distillation setups.
Safety, Health, and Environmental Considerations
A responsible scientist must consider the safety and environmental impact of their solvent choices. All butanol isomers are flammable liquids and vapors, and appropriate precautions should be taken.[17][18][19][20]
| Isomer | Key Safety and Health Hazards | Environmental Profile |
| n-Butanol | Harmful if swallowed.[17][18] Causes serious eye damage and skin irritation.[17][21] May cause respiratory irritation, drowsiness, or dizziness.[17][21] | Readily biodegradable.[5] Low potential for bioaccumulation.[5] Not classified for short- or long-term toxicity to aquatic organisms.[17] |
| Isobutanol | Causes serious eye damage and skin irritation.[22] May cause respiratory irritation, drowsiness, or dizziness.[22] | Readily biodegradable.[5] Low potential for bioaccumulation.[5] Low toxicity to aquatic organisms.[5] |
| sec-Butanol | Causes serious eye irritation.[19] May cause drowsiness or dizziness.[23] Inhalation can irritate the nose and throat.[23] Prolonged contact can cause drying and cracking of the skin.[24] | Readily biodegradable, which may lead to oxygen depletion in aquatic environments.[5] Low potential for bioaccumulation.[5] |
| tert-Butanol | Highly flammable liquid and vapor.[20] Harmful if inhaled.[20] Causes serious eye irritation.[20] Potential for groundwater contamination due to high mobility and resistance to biodegradation.[25][26] | Inherently biodegradable, but more slowly than other isomers.[5][10] Low potential for bioaccumulation.[10] |
General Handling Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Keep away from heat, sparks, and open flames.[27]
-
Use explosion-proof electrical equipment.[28]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24]
-
Ground and bond containers when transferring liquids to prevent static discharge.[19]
Decision-Making Framework and Experimental Protocol
Choosing the optimal butanol isomer requires a systematic approach. The following diagram illustrates a decision-making workflow for solvent selection.
Caption: Decision workflow for selecting a butanol isomer solvent.
Experimental Protocol: Azeotropic Removal of Water from a Reaction Mixture using n-Butanol
This protocol describes a standard laboratory procedure for removing water from a reaction mixture, a common requirement to drive equilibrium-limited reactions such as esterifications to completion.
Objective: To remove water from a toluene solution containing a hypothetical product using azeotropic distillation with n-butanol.
Materials:
-
Reaction mixture in toluene (containing water)
-
n-Butanol
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with stirrer
-
Clamps and support stand
-
Boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the reaction mixture in toluene and a few boiling chips.
-
Add n-butanol to the flask. A common starting point is 10-20% by volume relative to the toluene.
-
-
Distillation:
-
Begin heating the mixture gently. The toluene, n-butanol, and water will begin to boil.
-
The vapor, rich in the water/n-butanol/toluene azeotrope, will rise into the Dean-Stark trap.
-
The vapor will condense in the condenser and collect in the trap.
-
-
Phase Separation:
-
As the condensate collects, it will cool and separate into two phases: a lower, denser aqueous phase and an upper, less dense organic phase (n-butanol and toluene).[13]
-
The organic phase will overflow from the sidearm of the Dean-Stark trap and return to the reaction flask, while the water is collected in the bottom of the trap.
-
-
Monitoring and Completion:
-
Continue the distillation until no more water collects in the trap. The volume of collected water can be monitored to gauge the progress of the dehydration.
-
Once the removal of water is complete, turn off the heat and allow the apparatus to cool.
-
-
Workup:
-
The dried reaction mixture in the round-bottom flask can now be carried forward to the next step (e.g., further reaction, purification).
-
The remaining n-butanol and toluene can be removed by simple distillation or rotary evaporation, depending on the boiling point and thermal stability of the product.
-
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comparing the reactivity of 2-butanol with other secondary alcohols
An In-Depth Guide to the Comparative Reactivity of 2-Butanol and Other Secondary Alcohols
Introduction
Secondary alcohols are a cornerstone of organic synthesis, serving as versatile intermediates in the formation of ketones, alkenes, ethers, and esters. Their reactivity is fundamentally governed by the structure of the alkyl group attached to the hydroxyl-bearing carbon. This guide provides a detailed comparative analysis of the reactivity of this compound, a common secondary alcohol, against other representative secondary alcohols such as isopropanol (propan-2-ol) and cyclohexanol. We will explore how subtle differences in molecular structure influence the outcomes of key reaction types—oxidation, dehydration, and nucleophilic substitution—supported by experimental data and mechanistic insights to inform your research and development endeavors.
Foundational Principles: Factors Governing Secondary Alcohol Reactivity
The chemical behavior of a secondary alcohol is not uniform across the class; it is dictated by a nuanced interplay of electronic and steric factors. Understanding these principles is crucial for predicting reaction outcomes and optimizing experimental conditions.
-
Electronic Effects: The alkyl groups attached to the carbinol carbon (the carbon bonded to the -OH group) are weakly electron-donating through an inductive effect. This effect influences the stability of charged intermediates. For instance, in reactions proceeding through a carbocation intermediate, such as E1 dehydration or SN1 substitution, more substituted carbocations are more stable. While all secondary alcohols form secondary carbocations, the surrounding alkyl structure can subtly modulate this stability.
-
Steric Hindrance: The size and arrangement of the alkyl groups around the reactive center create steric hindrance, which can impede the approach of a reagent.[1] This is particularly critical in bimolecular reactions like the SN2 mechanism, where a nucleophile must access the electrophilic carbon from the backside.[2] Larger or bulkier alkyl groups, as seen in more complex secondary alcohols compared to isopropanol, can significantly slow down or prevent SN2 reactions.[1][2]
Comparative Reactivity in Oxidation Reactions
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the structure of the alcohol and the oxidizing agent employed.
Secondary alcohols, like this compound, can be oxidized using reagents such as acidified potassium dichromate(VI) or potassium permanganate.[3][4] The reaction involves the removal of the hydroxyl hydrogen and the hydrogen from the carbinol carbon. Tertiary alcohols lack a hydrogen on the carbinol carbon and are therefore resistant to oxidation under these conditions, a key distinguishing feature.[3]
Experimental Insights: Kinetic studies on the oxidation of various alcohols reveal differences in their reaction rates. For example, in a comparative study of the oxidation of 1-hexanol (a primary alcohol) and cyclohexanol using Chloramine B, the oxidation rate of the linear primary alcohol was found to be greater than that of the cyclic secondary alcohol, cyclohexanol.[5] Another study using inorganic oxidants also found that 1-hexanol oxidized faster than cyclohexanol.[6]
While direct kinetic comparisons between this compound, isopropanol, and cyclohexanol under identical conditions are sparse in the provided literature, we can infer relative reactivities from mechanistic principles. The rate of oxidation can be influenced by the ease of C-H bond cleavage at the carbinol carbon. Steric hindrance around this C-H bond can affect the approach of the oxidizing agent.
| Alcohol | Structure | Typical Oxidation Product | Relative Reactivity (Inferred) |
| Isopropanol | CH₃CH(OH)CH₃ | Acetone | Highest among the three due to least steric hindrance. |
| This compound | CH₃CH(OH)CH₂CH₃ | Methyl ethyl ketone (Butan-2-one) | Intermediate. |
| Cyclohexanol | C₆H₁₁OH | Cyclohexanone | Lowest among the three due to the rigid cyclic structure potentially imposing steric constraints. |
Table 1: Comparison of Secondary Alcohols in Oxidation Reactions.
Experimental Workflow: Oxidation of a Secondary Alcohol
The following diagram outlines a general workflow for the laboratory-scale oxidation of a secondary alcohol.
Caption: Workflow for the oxidation of a secondary alcohol.
Comparative Reactivity in Dehydration Reactions
Acid-catalyzed dehydration is a classic method for synthesizing alkenes from alcohols. For secondary alcohols like this compound, this reaction typically proceeds via an E1 (elimination, unimolecular) mechanism.[7][8][9] The relative ease of dehydration for different classes of alcohols is: Tertiary > Secondary > Primary.[10]
Mechanism and Product Distribution for this compound: The dehydration of this compound involves three key steps:
-
Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion, which contains a good leaving group (water).[11][12]
-
Formation of a carbocation: The C-O bond breaks, and the water molecule departs, leaving a secondary carbocation.[11][12]
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.[11]
Crucially, for this compound, deprotonation can occur from two different adjacent carbons (C1 or C3), leading to a mixture of products: 1-butene, and the geometric isomers cis-2-butene and trans-2-butene.[11][13]
Caption: E1 dehydration mechanism of this compound.
The product distribution is governed by Zaitsev's Rule , which states that the most substituted (and therefore most stable) alkene will be the major product. In this case, the 2-butenes are more substituted than 1-butene. Trans-2-butene is generally favored over cis-2-butene due to lower steric strain.[14] An experimental study reported a product distribution of approximately 59% trans-2-butene, 36% cis-2-butene, and 5% 1-butene.[12]
Comparison with Other Secondary Alcohols:
-
Isopropanol: Dehydration yields only one product, propene. The reaction is generally slower than for this compound because it proceeds through a slightly less stable secondary carbocation (though the difference is minimal).
-
Cyclohexanol: Dehydration readily yields cyclohexene. Studies of hydrothermal dehydration (using water as the solvent and catalyst at high temperatures) show that the E1 mechanism dominates for most secondary alcohols, including cyclic ones.[15] The rate of dehydration can be influenced by the ring strain and stereoelectronic factors within the cyclic system.
| Alcohol | Dehydration Temperature (°C)[8][9] | Major Alkene Product(s) | Mechanistic Pathway |
| Isopropanol | 100 - 140 | Propene | E1 |
| This compound | 100 - 140 | trans-2-Butene, cis-2-Butene | E1 |
| Cyclohexanol | 100 - 140 | Cyclohexene | E1 |
Table 2: Comparison of Dehydration Reactions for Secondary Alcohols.
Comparative Reactivity in Nucleophilic Substitution
Secondary alcohols can undergo nucleophilic substitution reactions (SN1 and SN2) to form products like alkyl halides. However, the hydroxyl group (-OH) is a poor leaving group. To facilitate substitution, it must first be protonated by a strong acid to form -OH₂⁺, which is an excellent leaving group (water).[16][17]
Secondary substrates like this compound are at a mechanistic crossroads, where both SN1 and SN2 pathways are possible, and the predominant mechanism depends on the reaction conditions.[16][18]
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. It is favored by polar protic solvents, weak nucleophiles, and substrates that can form relatively stable carbocations.[2] For secondary alcohols, this pathway can lead to a loss of stereochemistry if the starting alcohol is chiral, as the planar carbocation can be attacked from either face.[19]
-
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon as the leaving group departs. It is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance.[2] This reaction proceeds with an inversion of stereochemistry.[20]
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-Butanol in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of residual solvents like 2-butanol is a critical aspect of quality control and safety assessment. The choice of analytical methodology and its rigorous validation are foundational to ensuring that products meet regulatory standards and are safe for their intended use. This guide provides an in-depth, experience-driven comparison of key validation parameters for a Gas Chromatography with Flame Ionization Detection (GC-FID) method, a widely accepted technique for volatile solvent analysis.
The principles and protocols discussed herein are grounded in the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures", and are in alignment with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. It is not merely a checklist of experiments but a systematic approach to demonstrate that a method is suitable for its purpose. For the quantification of this compound, a validated method ensures that the reported concentration is reliable, accurate, and reproducible.
This guide will walk through the essential validation parameters, explaining the "why" behind each experimental choice and presenting comparative data to illustrate the
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic solvents, the choice between structurally similar alcohols can have profound implications for reaction outcomes, purification efficiency, and product formulation. Among the most versatile are the secondary alcohols, with 2-butanol and isopropanol (propan-2-ol) being two of the most common. While both share the characteristic hydroxyl group on a secondary carbon, their subtle structural differences lead to significant variations in their solvent properties. This guide provides an in-depth comparison of this compound and isopropanol, supported by physicochemical data and experimental context, to aid researchers in making informed solvent selections.
Structural and Fundamental Physicochemical Comparison
Isopropanol is a three-carbon secondary alcohol, while this compound is its four-carbon counterpart. This additional methylene group (-CH2-) in this compound is the primary driver of the differences in their physical and chemical behaviors. This compound is also a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers, a factor that can be relevant in stereoselective syntheses.[1][2]
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A Researcher's Guide to the Spectroscopic Differentiation of Butanol Isomers
In the realms of chemical research, quality control, and drug development, the unambiguous identification of isomeric compounds is a critical necessity. The four isomers of butanol—1-butanol, 2-butanol, isobutanol (2-methyl-1-propanol), and tert-butanol (2-methyl-2-propanol)—all share the same chemical formula (C₄H₁₀O) but possess distinct structural arrangements.[1] This structural variance imparts unique physicochemical properties to each isomer, influencing their applications, reactivity, and metabolic pathways. Consequently, the ability to rapidly and accurately differentiate between these isomers is paramount.
This guide provides an in-depth comparative analysis of this compound and its isomers using three cornerstone spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the spectral differences, present representative experimental data, and provide detailed protocols for data acquisition, empowering researchers to confidently distinguish these structurally similar yet distinct molecules.
The Structural Landscape of Butanol Isomers
Before examining their spectroscopic signatures, it is essential to visualize the structural differences among the butanol isomers. 1-butanol and this compound are positional isomers with a linear four-carbon chain, differing only in the location of the hydroxyl group.[2] In contrast, isobutanol and tert-butanol are constitutional isomers, featuring branched carbon backbones.[2] These structural nuances are the primary determinants of the distinct spectroscopic fingerprints we will explore.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For alcohols, the most prominent features in an IR spectrum are the O-H and C-O stretching vibrations.[3]
Distinguishing Features in the IR Spectra of Butanol Isomers
The IR spectra of all butanol isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[4] Additionally, C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
The primary diagnostic feature for differentiating the isomers lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the C-O stretching vibration.[4] The position of this peak is sensitive to the substitution of the carbon atom attached to the hydroxyl group:
-
Primary Alcohols (1-butanol and Isobutanol): The C-O stretch typically appears in the range of 1000-1075 cm⁻¹.[5]
-
Secondary Alcohols (this compound): The C-O stretch is shifted to a higher wavenumber, generally found between 1075-1150 cm⁻¹.[5]
-
Tertiary Alcohols (tert-butanol): The C-O stretch is observed at an even higher wavenumber, typically in the 1100-1210 cm⁻¹ range.[5]
This systematic shift provides a reliable means of distinguishing between primary, secondary, and tertiary alcohols.
| Isomer | Class | Typical C-O Stretch (cm⁻¹) |
| 1-Butanol | Primary | ~1073[3] |
| Isobutanol | Primary | ~1040 |
| This compound | Secondary | ~1120 |
| tert-Butanol | Tertiary | ~1202[5] |
Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample
The following protocol outlines the procedure for obtaining an FT-IR spectrum of a neat (undiluted) liquid alcohol using a transmission cell with salt plates.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Liquid butanol isomer sample
-
Acetone (for cleaning)
-
Kimwipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Place two clean, empty salt plates in the sample holder within the instrument's sample compartment.
-
Acquire a background spectrum. This will subtract the absorbance of the salt plates and any atmospheric CO₂ and water vapor from the final sample spectrum.
-
-
Sample Preparation:
-
Data Acquisition:
-
Place the "sandwich" of salt plates and sample into the sample holder in the FT-IR.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the salt plates with acetone and a Kimwipe immediately after use to prevent damage to the plates.[6]
-
Store the clean plates in a desiccator.
-
Diagram: FT-IR Spectroscopy Workflow
Caption: Workflow for ¹H NMR analysis.
Mass Spectrometry: Elucidating Structure through Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and elucidate its structure. [7]
Distinguishing Butanol Isomers by their Fragmentation Patterns
All four butanol isomers have the same molecular weight (74.12 g/mol ), and thus their molecular ion ([M]⁺˙) will appear at an m/z of 74. However, the molecular ion peak for alcohols is often weak or absent due to their propensity to fragment. [8]The key to distinguishing the isomers lies in their characteristic fragmentation pathways, primarily alpha-cleavage and dehydration. [8]
-
1-Butanol (Primary Alcohol): Undergoes alpha-cleavage to lose a propyl radical, resulting in a prominent peak at m/z 31 ([CH₂OH]⁺). [9]It also shows a significant peak at m/z 56 due to the loss of water ([M-18]⁺˙). [10]
-
This compound (Secondary Alcohol): Alpha-cleavage can occur on either side of the carbon bearing the hydroxyl group, leading to the loss of either a methyl radical (to give a peak at m/z 59) or an ethyl radical (to give a peak at m/z 45). [3]The base peak (most intense peak) is typically at m/z 45. [11]
-
Isobutanol (Primary Alcohol): Similar to 1-butanol, it exhibits a peak at m/z 31 from alpha-cleavage. However, it also shows a strong peak at m/z 43 corresponding to the isopropyl cation.
-
tert-Butanol (Tertiary Alcohol): The molecular ion is usually absent. [12]It undergoes facile alpha-cleavage to lose a methyl radical, resulting in a very stable and abundant ion at m/z 59. This is often the base peak.
| Isomer | Molecular Ion (m/z 74) Intensity | Base Peak (m/z) | Other Key Fragments (m/z) |
| 1-Butanol | Weak | 56 | 31, 43 |
| This compound | Very Weak/Absent | 45 | 59 |
| Isobutanol | Weak | 43 | 31 |
| tert-Butanol | Absent | 59 | 43 |
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
This protocol describes the general procedure for analyzing a volatile liquid sample, such as a butanol isomer, using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Helium (carrier gas)
-
Syringe for liquid injection
-
Sample of butanol isomer (can be diluted in a volatile solvent like dichloromethane if necessary)
Procedure:
-
Instrument Setup:
-
Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.
-
Set the GC parameters:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An isothermal or temperature ramp program appropriate for separating the butanol isomers if analyzing a mixture. For a pure sample, a simple program can be used (e.g., hold at 50 °C for 1 minute, then ramp to 150 °C at 10 °C/min).
-
Carrier Gas Flow Rate: Typically 1-2 mL/min of helium.
-
-
Set the MS parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: Typically 230 °C.
-
Electron Energy: 70 eV. [13] * Mass Range: Scan from m/z 30 to 100.
-
-
-
Sample Injection:
-
Draw a small volume (typically 0.1-1.0 µL) of the liquid sample into the syringe.
-
Inject the sample into the GC inlet. The high temperature of the inlet will vaporize the sample.
-
-
Chromatographic Separation and Mass Analysis:
-
The vaporized sample is carried by the helium gas onto the GC column, where separation would occur for a mixture.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the ion source, the molecules are ionized and fragmented by the electron beam. [14] * The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to the butanol isomer.
-
Analyze the mass spectrum to identify the molecular ion (if present) and the major fragment ions.
-
Compare the fragmentation pattern to known spectra in a database (e.g., NIST) to confirm the identity of the isomer.
-
Diagram: GC-MS Workflow
Caption: Workflow for GC-MS analysis of a volatile liquid.
Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry each provide a unique and complementary set of data for the confident differentiation of this compound and its isomers. IR spectroscopy offers a rapid method to distinguish primary, secondary, and tertiary alcohols based on their C-O stretching frequencies. NMR spectroscopy provides the most definitive structural information, revealing the precise connectivity of the carbon-hydrogen framework through chemical shifts and coupling patterns. Finally, mass spectrometry elucidates the molecular structure through characteristic fragmentation patterns, with alpha-cleavage and dehydration being key diagnostic pathways. By judiciously applying these techniques and understanding the principles behind the resulting spectra, researchers can unambiguously identify these important isomeric compounds, ensuring the integrity and accuracy of their scientific endeavors.
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A Senior Application Scientist's Guide to Solvent Selection: Assessing the Environmental Impact of 2-Butanol Versus Alternatives
For researchers and professionals in drug development, solvent selection is a pivotal decision that extends beyond mere chemical compatibility and performance. The growing emphasis on green chemistry and sustainable laboratory practices necessitates a thorough evaluation of the environmental, health, and safety (EHS) impacts of these ubiquitous chemicals. This guide provides an in-depth comparison of 2-butanol with other common laboratory solvents, offering data-driven insights and practical methodologies to inform more sustainable choices.
The Environmental Footprint of a Solvent: Key Metrics for Assessment
To objectively compare solvents, we must look beyond traditional physical properties. A holistic assessment of a solvent's environmental impact involves a multi-faceted approach, often encapsulated in a Life Cycle Assessment (LCA). This methodology evaluates the environmental burdens associated with a product's entire life, from raw material extraction to final disposal.[1][2] Key metrics derived from such assessments and other EHS evaluations include:
-
Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.
-
Ozone Depletion Potential (ODP): The relative amount of degradation to the ozone layer a chemical can cause.
-
Aquatic Toxicity: The potential for a substance to cause harm to aquatic organisms. This is often measured as the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% (EC50).[3]
-
Biodegradability: The capacity of a substance to be broken down into simpler, non-toxic components by microorganisms.[4] Readily biodegradable substances have a lower environmental persistence.[4][5]
-
Volatile Organic Compound (VOC) Content: VOCs are organic chemicals that have a high vapor pressure at room temperature, which can contribute to air pollution and smog formation.[6]
-
Health and Safety Hazards: This includes acute toxicity, carcinogenicity, flammability, and potential to form explosive peroxides.[7][8]
Various organizations, including academic-industry consortia like CHEM21 and pharmaceutical companies such as Pfizer, GSK, and Sanofi, have developed solvent selection guides that rank solvents based on these EHS criteria.[9][10][11] These guides provide a valuable starting point for any researcher looking to make more sustainable choices.
Comparative Analysis: this compound vs. Common Laboratory Solvents
This compound, a secondary alcohol, is often used as a solvent and an intermediate in chemical synthesis.[12] Its environmental profile, when compared to other common solvents, reveals several advantages.
Key Environmental and Safety Properties of Selected Solvents
| Solvent | Boiling Point (°C) | Aquatic Toxicity (LC50, fish, 96h, mg/L) | Biodegradability | Key Hazards |
| This compound | 98-100 | 3,670[3] | Readily biodegradable[4][13] | Flammable, eye irritant, may cause drowsiness[3][8] |
| Acetone | 56 | 5,540 | Readily biodegradable | Highly flammable |
| Acetonitrile | 82 | >100 | Not readily biodegradable | Toxic, flammable |
| Dichloromethane (DCM) | 40 | 193 | Not readily biodegradable | Probable human carcinogen, hazardous air pollutant[14] |
| Ethanol | 78 | 13,000 | Readily biodegradable | Flammable |
| Heptane | 98 | 375 | Readily biodegradable | Flammable, skin irritant, neurotoxic |
| Methanol | 65 | 15,400 | Readily biodegradable | Toxic (can cause blindness), flammable |
| Toluene | 111 | 13 | Not readily biodegradable | Reproductive toxicant, flammable, neurotoxic |
| Tetrahydrofuran (THF) | 66 | 2,160 | Not readily biodegradable | Peroxide former, flammable |
Data compiled from various sources, including safety data sheets and environmental assessments.
From the data, this compound presents a favorable profile. Its biodegradability is a significant advantage, as it suggests a lower persistence in the environment should a release occur.[4][5] In aerobic conditions, microorganisms can break down this compound into 2-butanone (methyl ethyl ketone) and subsequently to carbon dioxide and water.[4] While its aquatic toxicity is higher than that of simple alcohols like ethanol and methanol, it is considerably less toxic to aquatic life than solvents like toluene and dichloromethane.
Compared to more hazardous solvents, this compound is a preferable alternative. For instance, dichloromethane is classified as a carcinogen and a hazardous air pollutant, making its replacement a priority in many laboratories.[14] Toluene is a known reproductive toxicant. Solvents like THF and di-isopropyl ether pose a significant safety risk due to their tendency to form explosive peroxides.[15]
Experimental Protocols for Environmental Impact Assessment
To foster trustworthiness and a deeper understanding of the data presented, this section outlines a key experimental workflow for assessing a solvent's biodegradability.
Protocol: Ready Biodegradability Test (Modified OECD 301D)
This protocol provides a method to screen for the ready biodegradability of a solvent in an aerobic aqueous medium.
Causality: The principle behind this test is to expose the test substance (the solvent) to a mixed population of microorganisms in a mineral medium and measure the consumption of oxygen over 28 days. The amount of oxygen consumed is proportional to the extent of biodegradation.
Workflow Diagram:
Caption: Workflow for a ready biodegradability test.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water. This ensures that microbial growth is not limited by nutrient availability.
-
Inoculum: Obtain a microbial source, typically from the effluent of a wastewater treatment plant. This provides a diverse population of microorganisms. The inoculum is washed and aerated before use to reduce its endogenous oxygen demand.
-
Test Setup:
-
Test Vessels: Add the mineral medium, inoculum, and the test solvent (e.g., this compound) to sealed bottles.
-
Blank Control Vessels: Contain only the mineral medium and inoculum. This measures the background oxygen consumption of the microbial population.
-
Reference Vessels: Contain the mineral medium, inoculum, and a readily biodegradable reference substance like sodium benzoate. This serves as a positive control to verify the viability of the inoculum.
-
-
Incubation: Incubate all vessels at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days. The darkness prevents the growth of algae, which could produce oxygen and interfere with the results.
-
Measurement: Periodically measure the dissolved oxygen concentration in each bottle using an oxygen electrode or through titration. The difference between the initial and subsequent readings gives the Biochemical Oxygen Demand (BOD).
-
Calculation and Interpretation:
-
Calculate the Theoretical Oxygen Demand (ThOD) based on the chemical formula of the solvent.
-
Calculate the percentage of biodegradation as (BOD of test substance - BOD of blank) / ThOD * 100.
-
A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day test period and within a 10-day window following the onset of degradation.
-
Self-Validation: The test is considered valid only if the reference substance shows >60% degradation within 14 days and the oxygen consumption in the blank control is within established limits. This ensures the microbial inoculum was active and the test conditions were appropriate.
A Practical Framework for Sustainable Solvent Selection
Choosing the "greenest" solvent is not always straightforward and often involves trade-offs between environmental impact, safety, and process performance. The following decision-making framework, visualized as a flowchart, can guide researchers toward a more sustainable choice.
Caption: Decision-making framework for sustainable solvent selection.
Using the Framework:
-
Define Needs: Begin by outlining the essential chemical and physical properties required for your application (e.g., polarity, boiling point, aprotic/protic).
-
Initial Screening: Consult authoritative solvent selection guides to create a shortlist of potential candidates.[16][17] Prioritize solvents categorized as "recommended" or "preferred."
-
EHS Deep Dive: For the shortlisted solvents, compare their specific EHS data. Favor those with low toxicity, high biodegradability, and minimal GWP and ODP. For this compound, its ready biodegradability is a strong point in its favor.[4]
-
Performance Validation: Test the top-ranked green solvent in your application on a small scale to ensure it meets all performance requirements.
-
Handling Problematic Solvents: If only a "problematic" or "undesirable" solvent (like dichloromethane or toluene) works, investigate whether the process can be modified (e.g., changing temperature, catalyst) to accommodate a greener alternative. If not, the use of the hazardous solvent must be accompanied by stringent safety and engineering controls to minimize exposure and environmental release.
Conclusion
The selection of a solvent is a critical decision with far-reaching environmental consequences. While no solvent is entirely without impact, a systematic and data-driven approach allows for informed choices that align with the principles of green chemistry. This compound emerges as a viable and often preferable alternative to many traditional solvents, offering a good balance of performance, lower environmental persistence due to its biodegradability, and a more favorable safety profile compared to highly hazardous substances. By utilizing the metrics, protocols, and decision-making frameworks outlined in this guide, researchers can significantly reduce the environmental footprint of their work, contributing to a safer and more sustainable scientific enterprise.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-Butanol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of residual solvents, such as 2-butanol, is of paramount importance. The choice of analytical methodology can significantly impact the reliability of results, regulatory compliance, and ultimately, patient safety. This guide provides an in-depth, objective comparison of the principal analytical techniques for this compound analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
As a Senior Application Scientist, the aim here is not merely to present protocols, but to delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. This guide is structured to provide a comprehensive understanding of each technique's principles, practical applications, and comparative performance, supported by experimental data and authoritative references.
The Analytical Imperative: Why Cross-Validation Matters
Cross-validation of analytical techniques is a cornerstone of robust method development and validation.[1] It involves using a second, orthogonal method to confirm the results obtained by a primary method. This approach provides a high degree of confidence in the reported values and is often a regulatory expectation. For a volatile organic compound like this compound, which can be a residual solvent in active pharmaceutical ingredients (APIs) and drug products, ensuring the accuracy of its quantification is critical.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound.[1] The principle lies in the separation of components in a gaseous mobile phase as they pass through a stationary phase within a column.
Expertise & Experience: The Rationale Behind GC-FID for this compound
For the analysis of this compound, a Flame Ionization Detector (FID) is the most common and robust choice. The FID exhibits a linear response over a wide concentration range and is highly sensitive to hydrocarbons, making it ideal for quantifying residual solvents. The choice of a capillary column, often with a polar stationary phase like polyethylene glycol (wax-type), is crucial for achieving good resolution between this compound and other potential volatile impurities.
Trustworthiness: A Self-Validating GC-FID System
A well-developed GC-FID method for this compound analysis should incorporate system suitability tests (SSTs) to ensure its performance before each run. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates (column efficiency). Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1), ensures the method's validity.[2][3][4]
Experimental Protocol: Quantitative Analysis of this compound by GC-FID
This protocol is based on established methods for the analysis of residual solvents in pharmaceutical products.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: e.g., DB-WAX (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent.
-
Headspace autosampler (recommended for solid samples).
2. Reagents and Materials:
-
This compound, analytical standard grade.
-
Solvent for sample and standard preparation (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Internal standard (e.g., 1-propanol or cyclopentanol), if required.
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the expected concentration.
-
Injection Volume: 1 µL.
4. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve a known amount of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of this compound in the samples.
-
Sample Solution: Accurately weigh and dissolve a known amount of the sample in the chosen solvent.
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
While GC is the preferred method for volatile compounds, HPLC serves as an excellent orthogonal technique for cross-validation.[1] HPLC separates components in a liquid mobile phase as they interact with a solid stationary phase.
Expertise & Experience: Overcoming the Detection Challenge for this compound
A significant challenge in analyzing this compound by HPLC is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, two primary strategies can be employed:
-
Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. While less sensitive than UV detection, it is a viable option for quantifying non-UV absorbing compounds like this compound.
-
Pre-column Derivatization: This involves reacting this compound with a derivatizing agent that introduces a chromophore into the molecule. For example, reacting with an agent like 3,5-dinitrobenzoyl chloride will yield a derivative that can be readily detected by UV.
Trustworthiness: Ensuring a Reliable HPLC Method
A validated HPLC method for this compound will have well-defined system suitability criteria, including retention time, peak shape, and detector response. The choice of column, typically a C18 or a specialized column for polar analytes, and the mobile phase composition are critical for achieving a robust separation.
Experimental Protocol: HPLC-RI Analysis of this compound
This protocol provides a general framework for the analysis of short-chain alcohols using HPLC with RI detection.
1. Instrumentation:
-
HPLC system with a Refractive Index (RI) detector.
-
Column: e.g., Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm) or equivalent.
-
Isocratic pump.
2. Reagents and Materials:
-
This compound, analytical standard grade.
-
Mobile phase: Dilute sulfuric acid (e.g., 0.005 M) in HPLC-grade water.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with dilute sulfuric acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60 °C.
-
Detector Temperature: 40 °C.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh and dissolve a known amount of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase.
-
Sample Solution: Dilute the sample with the mobile phase to a concentration within the calibration range.
5. Data Analysis:
-
Integrate the peak area or height of this compound.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
Caption: Workflow for HPLC-RI analysis of this compound.
Spectroscopic Techniques: Qualitative and Quantitative Insights
Spectroscopic techniques offer alternative and complementary approaches for the analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided an internal standard of known purity is used.[5]
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] For this compound, the distinct signals of its different proton environments can be integrated and compared to the integral of a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) to determine its concentration. Key to accurate quantification is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time).
The inherent nature of qNMR, where every proton has a "universal" response, makes it a highly trustworthy technique.[7] The validation of a qNMR method involves demonstrating specificity (resolution of analyte and standard signals), linearity (which is inherent if experimental parameters are set correctly), accuracy, and precision.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
2. Reagents and Materials:
-
This compound, analytical standard grade.
-
Internal Standard (IS) of certified purity (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6 or D2O).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
4. NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 5 x T1 of the slowest relaxing proton (analyte or IS).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for <1% uncertainty).[3]
5. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: Workflow for qNMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for the identification of functional groups in a molecule. For this compound, it serves primarily as a qualitative or semi-quantitative tool.
The FTIR spectrum of this compound is characterized by several key absorption bands:
-
A broad O-H stretching band around 3350 cm⁻¹, indicative of hydrogen bonding in the alcohol.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A prominent C-O stretching band in the region of 1120-1000 cm⁻¹.
FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, allows for rapid and straightforward sample analysis with minimal preparation. While it can be used for quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak, its accuracy and precision are generally lower than chromatographic and NMR methods for this application.
1. Instrumentation:
-
FTIR spectrometer with an ATR accessory.
2. Sample Preparation:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
For solid samples, press the sample firmly against the crystal.
3. Data Acquisition:
-
Collect the background spectrum (of the clean, empty ATR crystal).
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
4. Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Identify the characteristic absorption bands to confirm the presence of this compound.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics for the quantitative analysis of short-chain alcohols by the different techniques discussed. It is important to note that these values are indicative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Characteristic | GC-FID | HPLC-RI | qNMR |
| Linearity (r²) | > 0.995 | > 0.99 | Inherent |
| Accuracy (Recovery %) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | Low ppm | High ppm | µg to mg range |
| Limit of Quantification (LOQ) | Low ppm | High ppm | µg to mg range |
Data for GC-FID and HPLC-RI are based on typical values for short-chain alcohol analysis.[1][8][9] qNMR performance is based on general capabilities for small molecule quantification.[3][6][10]
Conclusion: Selecting the Appropriate Technique
The choice of the analytical technique for this compound analysis depends on the specific requirements of the study.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the gold standard for the routine, high-sensitivity quantitative analysis of this compound, particularly for residual solvent testing in pharmaceuticals. Its robustness, reliability, and high throughput make it the method of choice for quality control environments.
-
High-Performance Liquid Chromatography (HPLC) , especially with RI detection, serves as a valuable orthogonal method for cross-validation. While it may lack the sensitivity of GC-FID, its different separation mechanism provides a true independent verification of results.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an unparalleled technique for primary analysis and the certification of reference materials. Its ability to provide direct, calibration-free quantification makes it an authoritative method for establishing the purity of this compound standards and for resolving discrepancies between other techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective tool for the qualitative identification of this compound. While its quantitative capabilities are limited compared to the other techniques, it is invaluable for quick screening and confirmation of identity.
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Limits that Matter: How LoD and LoQ Shape Analytical Results. (2024, December 10). Nanalysis. Retrieved January 4, 2026, from [Link]
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ICH. (n.d.). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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HPLC Analysis of Alcohols in Foods and Beverages. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Quantitative analysis using ATR-FTIR Spectroscopy. (n.d.). Agilent. Retrieved January 4, 2026, from [Link]
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qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 25). Frontiers. Retrieved January 4, 2026, from [Link]
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Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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How to Measure Alcohol Content with Benchtop qNMR. (2019, April 4). AZoM. Retrieved January 4, 2026, from [Link]
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Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR. (n.d.). Retrieved January 4, 2026, from [Link]
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Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. (2019, December 12). SciELO. Retrieved January 4, 2026, from [Link]
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Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. (2023, June 6). ACS Omega. Retrieved January 4, 2026, from [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (n.d.). Altabrisa Group. Retrieved January 4, 2026, from [Link]
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Rapid and Semi-Quantitative Analyses of Ethanol and Xylene Isomers Using FTIR Spectroscopy. (n.d.). IEEE Xplore. Retrieved January 4, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 4, 2026, from [Link]
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The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
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A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. (2012, February 21). ResearchGate. Retrieved January 4, 2026, from [Link]
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Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved January 4, 2026, from [Link]
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Accurate determination of ethanol in water by qNMR: Validation and uncertainty assessment. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Determination of Ethanol Content in Alcoholic Products by LF-NMR. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Comparison between NMR and GC methods. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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qNMR on samples from the production plant. (n.d.). Magritek. Retrieved January 4, 2026, from [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). Retrieved January 4, 2026, from [Link]
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Optimization and Validation of a GC–FID Method for the Determination of Acetone-Butanol-Ethanol Fermentation Products. (2013, March 25). Oxford Academic. Retrieved January 4, 2026, from [Link]
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Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis. (2023, December 21). Retrieved January 4, 2026, from [Link]
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Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 4, 2026, from [Link]
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Comparison between Mid-Infrared (ATR-FTIR) Spectroscopy and Official Analysis Methods for Determination of the Concentrations of Alcohol, SO 2 , and Total Acids in Wine. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
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Quantitative analysis of ATR-FTIR. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. (n.d.). IRJIET. Retrieved January 4, 2026, from [Link]
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Analytical validation of an ATR-FTIR based method for quantifying the amount of polysorbate 80 adsorbed on PLGA nanoparticles. (2020, October 1). RSC Publishing. Retrieved January 4, 2026, from [Link]
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Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. (2023, March 27). Retrieved January 4, 2026, from [Link]
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A Comparative Guide to Catalysts for the Dehydration of 2-Butanol: Performance, Mechanisms, and Experimental Insights
Introduction
The catalytic dehydration of 2-butanol is a cornerstone reaction in industrial chemistry, providing a direct and efficient pathway to valuable butene isomers (1-butene, cis-2-butene, and trans-2-butene). These C4 olefins are critical building blocks for the synthesis of polymers, synthetic rubber, and other high-value chemicals. The choice of catalyst is paramount, as it fundamentally dictates the reaction's efficiency, product selectivity, and overall economic viability. While traditional homogeneous acid catalysts like sulfuric acid are effective, their industrial application is hampered by issues of corrosion, product separation, and environmental concerns[1]. This has spurred extensive research into heterogeneous solid acid catalysts, which offer advantages in terms of reusability, reduced waste, and process simplification.
This guide provides an in-depth comparative analysis of various catalytic systems for this compound dehydration. We will delve into the underlying reaction mechanisms, compare the performance of key catalyst families—including metal oxides, zeolites, and functionalized materials—and provide detailed experimental protocols to empower researchers in their catalyst selection and development efforts. The insights presented herein are synthesized from established literature and experimental data, offering a robust resource for scientists and engineers in the field.
Reaction Fundamentals: Mechanisms and Selectivity
The dehydration of this compound proceeds via an elimination reaction, typically following either a unimolecular (E1) or bimolecular (E2) pathway, depending on the catalyst and reaction conditions. The reaction yields a mixture of three primary products: 1-butene, and the geometric isomers cis- and trans-2-butene[2].
The E1 Elimination Pathway
In the presence of strong Brønsted acid catalysts, such as sulfuric acid or many zeolites, the reaction predominantly follows the E1 mechanism.[3][4][5] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, which transforms it into a good leaving group (water)[2][5]. The subsequent departure of a water molecule forms a secondary carbocation intermediate, which is the slow, rate-determining step[4]. Finally, a base (such as the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the positive charge, forming a double bond and regenerating the catalyst[4].
The formation of a carbocation intermediate is a critical juncture that governs the final product distribution. Abstraction of a proton from a primary carbon (C1) yields 1-butene, while abstraction from the secondary carbon (C3) yields 2-butene[2]. According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more substituted (and thus more thermodynamically stable) alkene.[4][6][7] Consequently, the 2-butene isomers are typically the major products.
Caption: Generalized E1 mechanism for the acid-catalyzed dehydration of this compound.
The E2 Elimination Pathway
The E2 mechanism is a concerted, one-step process where proton abstraction and the departure of the leaving group occur simultaneously. This pathway is more characteristic of primary alcohols or when a strong base is used[4]. For this compound dehydration over some solid acid catalysts, the mechanism can exhibit characteristics of both E1 and E2 pathways, often described as an "E2-like" concerted mechanism where the alcohol adsorbs onto an acid site before elimination occurs[8][9]. The nature of the acid sites (Brønsted vs. Lewis) and the steric environment around them play a crucial role in determining the dominant pathway and resulting product selectivity.
Comparative Study of Catalytic Systems
The ideal catalyst for this compound dehydration should exhibit high conversion, high selectivity towards the desired butene isomers, long-term stability, and be cost-effective. Here, we compare the performance of different catalyst classes.
Homogeneous Catalysts (Sulfuric and Phosphoric Acid)
Traditionally, strong mineral acids like H₂SO₄ are used. They are effective in promoting the E1 reaction even at moderate temperatures (80-140°C).[3][10] While they achieve good conversion, their use is plagued by significant drawbacks including reactor corrosion, the need for neutralization steps, and difficulty in separating the catalyst from the products, leading to environmental and economic challenges[1].
Solid Acid Catalysts
Solid acids represent the most promising alternative to homogeneous catalysts, circumventing many of their inherent problems. Their performance is intricately linked to their physicochemical properties, such as acid strength, the ratio of Brønsted to Lewis acid sites, surface area, and pore structure.
A. Metal Oxides
Simple metal oxides are widely studied due to their stability and low cost.
-
γ-Alumina (γ-Al₂O₃): Recognized for its excellent stability, γ-Al₂O₃ is a common industrial catalyst. It possesses both Lewis and Brønsted acid sites, with Lewis acidity often predominating.[11] While highly stable, it typically requires higher temperatures (350-400°C) to achieve high conversion rates.[12] The product selectivity on γ-Al₂O₃ can be influenced by van der Waals interactions between the reactant and the catalyst surface, which can affect the transition state energies for the formation of different isomers.[13]
-
Titania (TiO₂) and Zirconia (ZrO₂): These materials also serve as effective dehydration catalysts. Anatase TiO₂, for example, is highly selective for alkene formation. Modifying these oxides, such as with tungstate (WO₃), can significantly enhance their acidity and catalytic activity.
B. Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acidity, making them exceptionally active catalysts for alcohol dehydration.
-
H-ZSM-5, H-Y, H-FAU, H-MOR: The topology and pore structure of zeolites exert a profound influence on their catalytic performance. H-MFI (ZSM-5) is often reported as one of the most active and stable zeolites for this reaction. The Si/Al ratio is a critical parameter; for HY zeolites, increasing the Si/Al ratio enhances the acid strength, leading to higher this compound conversion. However, zeolites like H-FAU and H-MOR can exhibit lower activity and faster deactivation over time. The shape-selective nature of zeolites can also influence the product distribution, although for a small molecule like this compound, this effect is often less pronounced than for larger reactants.
C. Other Heterogeneous Systems
-
Sulfonated Resins: Macroporous sulfonated styrene-divinylbenzene resins act as solid analogs of sulfuric acid, with catalysis occurring via dissociated protons.[1] Their primary limitation is low thermal stability, restricting their use to lower temperatures (<150°C), where etherification can become a competing reaction.
-
Phosphorus-Containing Carbons: Activated carbons treated with agents like phosphoric acid can generate stable surface phosphate groups that act as Brønsted acid sites.[8] These catalysts have shown considerable activity and selectivity for dehydration, primarily yielding cis- and trans-2-butene.[8]
Performance Data Summary
The following table summarizes representative performance data for various catalysts in the dehydration of this compound, highlighting the trade-offs between activity, selectivity, and reaction conditions.
| Catalyst Type | Catalyst Example | Temperature (°C) | This compound Conversion (%) | 1-Butene Sel. (%) | cis-2-Butene Sel. (%) | trans-2-Butene Sel. (%) | Reference(s) |
| Metal Oxide | γ-Al₂O₃ | 350 | 82.6 | N/A | N/A | N/A | [12] |
| Metal Oxide | V₂O₅(7.6)-TiO₂/MCM-41 | 250 | ~95 | ~20 | ~30 | ~50 | [14] |
| Zeolite | HY (Si/Al₂ = 60) | 250 | ~98 | ~25 | ~30 | ~45 | [15] |
| Zeolite | H-MFI (ZSM-5) | 200-300 | High Activity & Stability | Varies | Varies | Varies | |
| Sulfonated Resin | Amberlyst-15 | 100-140 | Moderate | Low | High | High | [1] |
Note: Selectivity values are approximate and can vary significantly with reaction conditions (e.g., WHSV, pressure). N/A indicates data not specified in the cited source.
Experimental Protocols
To ensure the reproducibility and valid comparison of catalytic performance, a standardized experimental workflow is essential. Below is a representative protocol for catalyst testing in a continuous-flow fixed-bed reactor system.
Workflow for Catalyst Evaluation
Caption: A typical experimental workflow for testing catalyst performance in this compound dehydration.
Step-by-Step Methodology
-
Catalyst Loading and Pre-treatment:
-
A known mass (e.g., 100-500 mg) of the catalyst is loaded into a fixed-bed reactor (typically quartz or stainless steel).
-
The catalyst is pre-treated in situ by heating to a specific temperature (e.g., 400-550°C) under a flow of inert gas (e.g., N₂ or Ar) for 1-2 hours to remove adsorbed water and impurities.
-
-
Reaction Start-up:
-
The reactor temperature is adjusted to the desired reaction temperature (e.g., 250°C).
-
Liquid this compound is fed into the system using a high-precision syringe pump. It is vaporized and mixed with a carrier gas (e.g., N₂) before entering the reactor.
-
The Weight Hourly Space Velocity (WHSV), defined as the mass flow rate of the reactant divided by the mass of the catalyst, is set by controlling the liquid feed rate.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser or cold trap to separate any liquid products and unreacted alcohol from the gaseous butenes.
-
The gaseous products are collected in gas bags or analyzed online.
-
Quantitative analysis of the product mixture is performed using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., a PLOT column) to separate the butene isomers and this compound.[3][10][16][17]
-
-
Data Calculation:
-
Conversion (%) = [(Moles of this compound in) - (Moles of this compound out)] / (Moles of this compound in) * 100
-
Selectivity to Product i (%) = (Moles of Product i formed) / (Total Moles of Products formed) * 100
-
Logic and Causality: Linking Catalyst Properties to Performance
The performance of a catalyst is not arbitrary; it is a direct consequence of its intrinsic chemical and physical properties. Understanding these relationships is key to rational catalyst design.
Caption: Relationship between key catalyst properties and performance outcomes in this compound dehydration.
-
Acid Strength and Density: Higher acid strength and a greater concentration of acid sites generally lead to higher catalytic activity (conversion).[15] However, excessively strong acid sites can also promote side reactions and lead to faster deactivation via coke formation.
-
Brønsted vs. Lewis Acidity: Brønsted acid sites are widely considered the primary active centers for the E1 dehydration pathway.[11] Lewis acid sites can also contribute, potentially through a concerted mechanism, and the ratio of Brønsted to Lewis sites can significantly influence product selectivity.[11]
-
Pore Structure: In microporous catalysts like zeolites, the pore architecture can create a shape-selective environment, potentially influencing the isomer distribution. More importantly, the pore structure affects diffusion of reactants and products, which can impact the catalyst's stability and resistance to deactivation by coking.
Conclusion and Outlook
The catalytic dehydration of this compound offers a versatile platform for butene production, with catalyst choice being the most critical variable. While homogeneous acids are effective, solid acid catalysts, particularly zeolites and modified metal oxides, represent the most viable path for sustainable and efficient industrial processes.
-
For High Activity at Lower Temperatures: Zeolites such as H-ZSM-5 and HY with an optimized Si/Al ratio are superior choices, offering high conversion rates due to their strong Brønsted acidity.
-
For Maximum Stability and Durability: γ-Alumina remains a robust and reliable option, especially for high-temperature processes where catalyst longevity is a primary concern.[12]
-
For Tunable Selectivity: Composite materials, such as metal oxides supported on mesoporous silica (e.g., V₂O₅-TiO₂/MCM-41), provide opportunities to tune surface acidity and, consequently, product selectivity.[14]
Future research will continue to focus on the rational design of catalysts with hierarchical porosity to mitigate diffusion limitations, enhanced hydrothermal stability, and precisely controlled acid sites to steer selectivity towards a single, desired butene isomer. The continued development of novel catalytic materials is essential for improving the efficiency and sustainability of chemical manufacturing.
References
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-
Dumesic, J. A., & Huber, G. W. (2010). Dehydration of butanol to butene over solid acid catalysts in high water environments. ResearchGate. [Link]
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EduBirdie. (2023). Dehydration of this compound Lab Report. Augusta University. [Link]
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University of California, Irvine. (n.d.). Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). UCI Department of Chemistry. [Link]
-
Scribd. (n.d.). E1 Dehydration of this compound Lab. [Link]
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Jentys, A., & Lercher, J. A. (2011). The Origin of Regioselectivity in this compound Dehydration on Solid Acid Catalysts. Angewandte Chemie International Edition. [Link]
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LearnExams. (2025). Acid-catalyzed dehydration of this compound yields 2-butene as the major product. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Butanol
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. This guide provides an in-depth operational plan for the safe handling of 2-Butanol, focusing on the critical role of Personal Protective Equipment (PPE). As researchers, scientists, and drug development professionals, our commitment to safety is as paramount as our dedication to discovery. This document moves beyond a simple checklist, offering a self-validating system for risk assessment and PPE selection, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile of this compound
This compound, also known as sec-butyl alcohol, is a flammable liquid that presents several hazards in a laboratory setting.[1][2][3] A thorough understanding of its properties is the foundation of a robust safety protocol.
Key Hazards Associated with this compound:
-
Flammability: this compound is a flammable liquid with a flashpoint of 24°C (75°F).[2][4][5][6] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][6][7] Therefore, all work should be conducted away from open flames, sparks, and other sources of ignition.[4][8][9][10]
-
Health Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[2][3][7][8][11]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[1][2][3][4][7][8]
-
Central Nervous System (CNS) Depression: High concentrations of vapor can lead to drowsiness, dizziness, headache, and narcosis.[1][4][5][7][8][10][12]
-
Skin Irritation: Prolonged or repeated skin contact can lead to dryness and cracking as the substance defats the skin.[4]
-
Aspiration Hazard: If swallowed, this compound can be aspirated into the lungs, potentially causing chemical pneumonitis.[1][4]
-
-
Peroxide Formation: Like many ethers and secondary alcohols, this compound can form explosive peroxides upon prolonged exposure to air and light.[1][2][4][8] This is a critical consideration for long-term storage. Containers should be dated upon receipt and opening.[1]
| Property | Value | Source |
| Synonyms | sec-Butyl alcohol, 2-Hydroxybutane, Methyl ethyl carbinol | [1][5][12] |
| CAS Number | 78-92-2 | [2][7][11] |
| Flash Point | 24°C / 75.2°F | [2][5] |
| Boiling Point | 98°C / 211°F | [5][12][13] |
| Explosive Limits | Lower: 1.7 vol%, Upper: 9.8 vol% | [2][11] |
| Appearance | Colorless liquid with a characteristic odor | [4][5][12] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific task being performed. The following provides a detailed breakdown of essential PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2][3][7][8][11]
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work involving this compound.[1]
-
Recommended for Most Operations: Chemical splash goggles are strongly recommended for most laboratory procedures, including transferring, mixing, and heating, as they provide a seal around the eyes, offering superior protection against splashes and vapors.[1]
-
High-Risk Scenarios: When there is a significant risk of splashing, such as during large-volume transfers or when handling the chemical under pressure, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
Hand Protection: Preventing Dermal Exposure
The skin provides a potential route for exposure, and repeated contact can cause irritation.[4] Therefore, selecting the correct gloves is crucial.
-
Glove Material: Chemical-resistant gloves are required. While some sources mention PVC gloves, it is essential to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data for this compound.[1] Nitrile and neoprene gloves are also commonly used in laboratory settings and may offer suitable protection.
-
Glove Thickness and Dexterity: The choice of glove thickness will depend on the task. Thicker gloves offer greater protection but may reduce dexterity. For tasks requiring fine motor skills, a lighter glove may be appropriate, but it should be changed more frequently.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed immediately using a technique that avoids contaminating the skin, and hands should be washed thoroughly after glove removal.[1]
Body Protection: Shielding Against Spills and Splashes
Protecting the body from accidental spills is a key component of laboratory safety.
-
Laboratory Coat: A standard laboratory coat is required for all work with this compound.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron (e.g., made of PVC) should be worn over the lab coat.[1]
-
Footwear: Closed-toe shoes are mandatory in any laboratory environment. For large-scale operations, non-sparking safety footwear is recommended.[1]
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling this compound in a well-ventilated area, preferably within a chemical fume hood, should be sufficient to keep vapor concentrations below exposure limits. However, in certain situations, respiratory protection may be necessary.
-
Situations Requiring Respiratory Protection:
-
Large spills
-
Work in poorly ventilated areas
-
When occupational exposure limits are exceeded
-
-
Respirator Type: If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[12] The specific type and class of respirator will depend on the concentration of this compound in the air. A full respiratory protection program, including fit testing and training, is essential if respirators are used.
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical for minimizing risk.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the SDS for this compound.[2][8][13]
-
Verify Engineering Controls: Ensure the chemical fume hood or other ventilation system is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[2][14]
-
Clear the Work Area: Remove any unnecessary items and potential ignition sources from the workspace.[9]
Safe Handling Procedures
-
Grounding and Bonding: When transferring this compound between metal containers, it is crucial to ground and bond the containers to prevent the buildup of static electricity, which could ignite the flammable vapors.[8][9]
-
Dispensing: Use only non-sparking tools when opening and closing containers.[8] When possible, use a pump or funnel to transfer the liquid and minimize splashing.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Never use an open flame.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[2][8][11] Keep it away from strong oxidizing agents and sources of ignition.[4][5][12] Storage in an approved flammable liquid storage cabinet is recommended.[9][15]
Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Remove all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and provide them with the location and nature of the hazard.[1]
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a properly labeled, sealed container.
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour this compound down the drain.[16]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE for handling this compound.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is predicated on a deep understanding of its hazards and a disciplined application of safety protocols. The guidelines presented here are designed to be a living document, to be integrated into your laboratory's safety culture. By approaching each task with a mindset of proactive risk assessment, we can ensure that our pursuit of scientific advancement is conducted with the utmost responsibility for our own safety and the safety of those around us.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
